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  • Product: (8-Methylquinolin-6-yl)boronic acid
  • CAS: 2260683-75-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (8-Methylquinolin-6-yl)boronic acid

Executive Summary (8-Methylquinolin-6-yl)boronic acid is a highly specialized organoboron building block utilized extensively in medicinal chemistry, agrochemicals, and materials science. As a critical intermediate for c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(8-Methylquinolin-6-yl)boronic acid is a highly specialized organoboron building block utilized extensively in medicinal chemistry, agrochemicals, and materials science. As a critical intermediate for carbon-carbon (C-C) bond formation, it enables the precise installation of the 8-methylquinoline pharmacophore into complex molecular architectures. This technical guide details its physicochemical properties, the mechanistic causality governing its behavior in palladium-catalyzed cross-coupling, and a self-validating experimental protocol designed for high-fidelity synthesis.

Physicochemical Profiling & Identification

Accurate identification and stringent environmental control of (8-Methylquinolin-6-yl)boronic acid are critical for maintaining its synthetic viability. Like many heteroaryl boronic acids, it is susceptible to protodeboronation and spontaneous dehydration into its boroxine anhydride form if exposed to ambient moisture or improper thermal conditions[1].

PropertyValue
Chemical Name (8-Methylquinolin-6-yl)boronic acid
CAS Number 2260683-75-6
Molecular Formula C10H10BNO2
Molecular Weight 187.00 g/mol
Appearance Off-white to beige solid
Storage Conditions 2-8°C, Inert atmosphere (Argon/Nitrogen)
Purity Standard ≥95% (Typically verified via LC-MS / NMR)

Table 1: Core physicochemical properties and identification metrics[1].

Mechanistic Causality in Cross-Coupling

The primary synthetic utility of (8-Methylquinolin-6-yl)boronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction[2]. The reaction is driven by a Pd(0)/Pd(II) catalytic cycle, but the causality of the reaction hinges entirely on the transmetalation step.

Unlike highly electron-rich arylboronic acids, the quinoline ring is relatively electron-deficient. Therefore, the addition of an inorganic base (such as K₂CO₃ or Na₂CO₃) is not merely an additive but a strict mechanistic necessity[3]. The base coordinates with the empty p-orbital of the boron atom, converting the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate complex. This geometric and electronic shift dramatically increases the nucleophilicity of the quinoline organic group, lowering the activation energy required to transfer the carbon ligand to the Pd(II) center[4].

SuzukiCycle Pd0 Pd(0) Active Catalyst (Electron-rich) OxAdd Oxidative Addition Forms Ar-Pd(II)-Br Pd0->OxAdd Aryl Bromide BaseEx Base Exchange Forms Ar-Pd(II)-OH OxAdd->BaseEx Base (e.g., K2CO3) TransMet Transmetalation (8-Methylquinolin-6-yl)B(OH)2 Transfers Quinoline Ring BaseEx->TransMet Boronate Complex RedElim Reductive Elimination Yields Biaryl Product TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Product Release

Catalytic cycle of Suzuki-Miyaura coupling with (8-Methylquinolin-6-yl)boronic acid.

Self-Validating Experimental Protocol

To ensure reproducible success and prevent catalyst poisoning, the following protocol integrates mechanistic causality with real-time validation checks at every critical juncture.

Workflow Step1 1. Degassing (O2 Removal) Step2 2. Pd(0) Activation (Color Shift) Step1->Step2 Step3 3. Cross-Coupling (85°C Heating) Step2->Step3 Step4 4. LC-MS Validation (Mass Confirm) Step3->Step4 Step5 5. Purification (NMR >95%) Step4->Step5

Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Step 1: Reagent Preparation & Degassing
  • Action: In a Schlenk flask, combine the aryl halide (1.0 equiv), (8-Methylquinolin-6-yl)boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv) in a 1,4-Dioxane/H₂O solvent mixture (4:1 v/v). Sparge the solution with Argon for 15 minutes.

  • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) dead-end complex, halting the catalytic cycle. Water must be present to solubilize the inorganic base, which is required for the critical boronate formation[3].

  • Validation: The cessation of visible bubbling and the use of an in-line oxygen sensor (confirming <1 ppm O₂) validates an anaerobic environment.

Step 2: Catalyst Addition & Initiation
  • Action: Add Pd(dppf)Cl₂ (5 mol%) under positive argon pressure. Heat the reaction mixture to 85°C.

  • Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement is a stereoelectronic prerequisite for the final reductive elimination step, drastically accelerating product formation[4].

  • Validation: A visual color transition from orange (Pd(II) pre-catalyst) to a deep red/brown solution validates the successful reduction to the active Pd(0) species.

Step 3: Reaction Monitoring
  • Action: After 2 hours, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality: Kinetic monitoring prevents over-reaction, which can lead to thermal protodeboronation (cleavage of the C-B bond) of the excess boronic acid.

  • Validation: The disappearance of the aryl halide peak and the emergence of the product mass (M+H)⁺ validates that the catalytic cycle is actively turning over.

Step 4: Quenching and Purification
  • Action: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Purify the concentrated organic layer via silica gel flash chromatography.

  • Causality: The brine wash removes water-soluble inorganic salts and boric acid byproducts, preventing streaking and poor resolution during chromatography.

  • Validation: ¹H NMR spectroscopy of the isolated solid. The protocol is validated if the integration of the 8-methyl protons (singlet, ~2.7 ppm) matches the integration of the newly formed biaryl aromatic protons, indicating >95% purity.

Strategic Utility in Drug Design

The incorporation of the (8-Methylquinolin-6-yl) moiety is highly strategic in rational drug design. The quinoline core is a "privileged scaffold" recognized for its binding affinity in kinase inhibition and antimalarial pathways.

Crucially, the specific addition of the 8-methyl group introduces a calculated steric clash when coupled to an adjacent ring system. This steric bulk restricts the free rotation of the biaryl bond, locking the molecule into a specific dihedral conformation. In structure-based drug design, this conformational restriction is frequently utilized to enhance binding target selectivity and reduce off-target toxicity by forcing the molecule to adopt the exact geometry required by the target protein's binding pocket[2].

References

  • Title: (8-Methylquinolin-6-yl)
  • Source: researchgate.
  • Title: Why does thallium hydroxide increase the yield of product in a Suzuki reaction?
  • Source: acs.

Sources

Exploratory

Synthesis and Characterization of (8-Methylquinolin-6-yl)boronic acid: A Technical Guide

Executive Summary (8-Methylquinolin-6-yl)boronic acid (CAS: 2260683-75-6) is a high-value organoboron building block utilized extensively in modern medicinal chemistry. The quinoline scaffold is a privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(8-Methylquinolin-6-yl)boronic acid (CAS: 2260683-75-6) is a high-value organoboron building block utilized extensively in modern medicinal chemistry. The quinoline scaffold is a privileged pharmacophore, and the strategic placement of a boronic acid moiety at the C6 position enables rapid structural diversification via Suzuki-Miyaura cross-coupling. This whitepaper provides an in-depth, self-validating methodology for the synthesis, optimization, and characterization of this critical intermediate, grounded in established organometallic principles and recent pharmaceutical applications.

Biological & Medicinal Chemistry Context

The 8-methylquinoline core has gained significant traction in oncology and neurology, particularly in the development of Adenosine A2A receptor antagonists [1]. In the tumor microenvironment (TME), elevated extracellular adenosine binds to A2A receptors on immune cells, triggering a Gs-protein-coupled cascade that elevates intracellular cAMP. This pathway induces profound immunosuppression, effectively blinding T-cells to malignant cells.

By utilizing (8-Methylquinolin-6-yl)boronic acid as a precursor, drug development professionals can synthesize potent A2A antagonists that block this receptor, thereby restoring the anti-tumor immune response.

A2A_Pathway Adenosine Adenosine (TME) A2AR Adenosine A2A Receptor Adenosine->A2AR Binds Gs Gs Protein Activation A2AR->Gs Activates cAMP cAMP Accumulation Gs->cAMP Increases PKA PKA Activation cAMP->PKA Activates Immuno Immunosuppression (T-cell inhibition) PKA->Immuno Induces Antagonist A2A Antagonist (Quinoline derivative) Antagonist->A2AR Blocks

Caption: Adenosine A2A receptor signaling pathway targeted by quinoline derivatives.

Retrosynthetic Analysis & Reaction Design

The synthesis of (8-Methylquinolin-6-yl)boronic acid is achieved via the palladium-catalyzed Miyaura borylation of [2], followed by the hydrolysis of the intermediate pinacol ester.

Mechanistic Causality in Reagent Selection

To ensure a robust and high-yielding reaction, the experimental design must account for the specific electronic and steric properties of the quinoline ring:

  • Base Selection (Potassium Acetate): KOAc is specifically selected over stronger bases (e.g., K₂CO₃, Cs₂CO₃). A stronger base would facilitate the transmetalation of the newly formed boronic ester with the unreacted aryl halide, leading to unwanted homocoupling (dimerization) side products. KOAc is sufficiently basic to activate the palladium complex but prevents premature Suzuki coupling.

  • Catalyst System (Pd(dppf)Cl₂ or Pd₂(dba)₃/n-BuPAd₂): The basic nitrogen of the quinoline ring can coordinate to the palladium center, potentially poisoning the catalyst. Bulky, bidentate ligands like dppf or electron-rich ligands like n-BuPAd₂ outcompete this coordination, ensuring the oxidative addition step proceeds efficiently [3].

Quantitative Data: Optimization of Borylation Conditions

The following table summarizes the optimization of catalytic systems for the borylation of quinoline halides, demonstrating the critical impact of ligand and solvent selection on the overall yield.

EntryCatalyst SystemBase (Equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (6 mol%)KOAc (3.0)1,4-Dioxane902072
2Pd(dppf)Cl₂ (3 mol%)KOAc (3.0)DMAc90533
3Pd(dppf)Cl₂ (3 mol%)KOAc (3.0)1,4-Dioxane901268
4 Pd₂(dba)₃ (1 mol%) / n-BuPAd₂ (3 mol%) KOAc (3.0) DMAc 90 1 95

Data synthesized from [3]. Entry 4 represents the optimized condition for electron-rich and sterically hindered quinolines.

Experimental Methodology

Workflow Visualization

SynthesisWorkflow Start 6-Bromo-8-methylquinoline Reaction Miyaura Borylation (80-90°C, N2 atm) Start->Reaction Reagents B2pin2, Pd(dppf)Cl2, KOAc Solvent: 1,4-Dioxane Reagents->Reaction Intermediate Pinacol Ester Intermediate Reaction->Intermediate Hydrolysis Acidic Hydrolysis / Workup (HCl / H2O) Intermediate->Hydrolysis Product (8-Methylquinolin-6-yl)boronic acid Hydrolysis->Product

Caption: Step-by-step experimental workflow for the synthesis of (8-Methylquinolin-6-yl)boronic acid.

Step-by-Step Protocol: Synthesis of (8-Methylquinolin-6-yl)boronic acid

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) metrics.

Step 1: Reaction Setup and Degassing

  • Charge a flame-dried Schlenk flask with 6-bromo-8-methylquinoline (1.0 equiv, 10 mmol), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv, 12 mmol), and anhydrous potassium acetate (KOAc, 3.0 equiv, 30 mmol).

  • Add anhydrous 1,4-dioxane (0.2 M relative to the halide).

  • Causality Check: Oxygen must be rigorously excluded. Sparge the suspension with ultra-pure nitrogen gas for 30 minutes. Palladium(0) is highly susceptible to oxidative degradation, which will prematurely terminate the catalytic cycle.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol) under a steady stream of nitrogen.

Step 2: Catalytic Borylation 5. Heat the reaction mixture to 90 °C using an oil bath or heating block. 6. IPC (In-Process Control): After 4 hours, sample 50 µL of the reaction mixture, dilute with acetonitrile, filter through a syringe filter, and analyze via LC-MS. 7. Validation Metric: The reaction is deemed complete when the starting material (6-bromo-8-methylquinoline) peak is <2% by UV area. If >2%, continue heating and re-check every 2 hours.

Step 3: Hydrolysis and Workup 8. Once complete, cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, washing the cake with ethyl acetate (3 × 20 mL). 9. Concentrate the filtrate under reduced pressure. 10. To hydrolyze the pinacol ester to the free boronic acid, dissolve the crude residue in a mixture of THF/H₂O (4:1). Add 1.0 M HCl (3.0 equiv) and sodium periodate (NaIO₄, 3.0 equiv). Stir at room temperature for 12 hours. 11. IPC: Verify the disappearance of the pinacol ester mass [M+H]⁺ via LC-MS. 12. Adjust the pH to 6.5–7.0 using saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 50 mL). 13. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Triturate the resulting solid with cold diethyl ether to afford the pure (8-Methylquinolin-6-yl)boronic acid as a solid.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the following analytical profile must be confirmed before utilizing the compound in downstream applications:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic downfield shift of the quinoline aromatic protons. The methyl group at the C8 position will appear as a sharp singlet around δ 2.70 ppm. The boronic acid hydroxyl protons typically appear as a broad singlet around δ 8.30 ppm (exchangeable with D₂O).

  • ¹¹B NMR (128 MHz, DMSO-d₆): A broad peak around δ 28-30 ppm is indicative of a tricoordinate arylboronic acid.

  • ESI-MS (Positive Mode): Expected [M+H]⁺ for C₁₀H₁₀BNO₂ is m/z 188.0. Note: Boronic acids often show complex mass spectra due to dehydration (forming boroxines) or esterification with LC-MS solvents (e.g., methanol).

  • HPLC Purity: >95% (UV at 254 nm). Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

Downstream Application: Suzuki-Miyaura Cross-Coupling

Once validated, (8-Methylquinolin-6-yl)boronic acid can be deployed in standard [4] with various aryl or heteroaryl halides. For optimal results, utilize Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv) in a toluene/ethanol (4:1) solvent system at 90 °C. The robust nature of the boronic acid ensures high fidelity in generating diverse libraries of 6-substituted 8-methylquinolines for high-throughput biological screening.

References

  • Imidazo(1,2-a)pyrazine modulators of the adenosine A2A receptor.Google Patents (AU2018294557A1).
  • 1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine.Google Patents (US11014904B2).
  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Organic Letters (ACS Publications). Available at:[Link]

Foundational

A Technical Guide to the Spectroscopic Characterization of (8-Methylquinolin-6-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of the analytical methodologies for characterizing (8-Methylquinolin-6-yl)boronic acid, a key building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the analytical methodologies for characterizing (8-Methylquinolin-6-yl)boronic acid, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes predictive analysis with established protocols to offer a robust framework for its spectroscopic investigation.

Introduction to (8-Methylquinolin-6-yl)boronic acid

(8-Methylquinolin-6-yl)boronic acid belongs to the versatile class of boronic acids, which are widely utilized in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents. The purity and structural integrity of this reagent are paramount, necessitating reliable analytical methods for its characterization. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this compound. While specific experimental data for this exact molecule is not widely published, this guide establishes a robust predictive and methodological framework based on analogous structures and established principles.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules. For (8-Methylquinolin-6-yl)boronic acid, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum of (8-Methylquinolin-6-yl)boronic acid is expected to show distinct signals for the aromatic protons of the quinoline ring system, the methyl group, and the exchangeable protons of the boronic acid moiety. The predicted chemical shifts (in ppm, relative to a standard like TMS) are based on the analysis of similar structures such as 8-methylquinoline and 6-methylquinoline.[1][2]

Expected Chemical Shifts and Coupling Patterns:

  • Quinoline Protons (δ 7.0 - 9.0 ppm): The five aromatic protons on the quinoline ring will appear in this region. The proton adjacent to the nitrogen (at position 2) is expected to be the most deshielded, appearing at the downfield end of this range (around 8.9 ppm). The remaining protons will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors.

  • Methyl Protons (δ 2.5 - 2.8 ppm): The methyl group at position 8 will give rise to a singlet in this region, as it has no adjacent protons to couple with.

  • Boronic Acid Protons (δ 5.0 - 8.0 ppm, broad): The two hydroxyl protons of the boronic acid group are acidic and will typically appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature. These protons will readily exchange with deuterium from deuterated solvents like D₂O, causing the signal to disappear, which is a key diagnostic test.

Table 1: Predicted ¹H NMR Chemical Shifts for (8-Methylquinolin-6-yl)boronic acid

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
H2~8.9Doublet
H3~7.4Doublet of Doublets
H4~8.1Doublet
H5~7.6Singlet or Narrow Doublet
H7~7.5Singlet or Narrow Doublet
8-CH₃~2.8Singlet
B(OH)₂5.0 - 8.0Broad SingletExchangeable with D₂O

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of (8-Methylquinolin-6-yl)boronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • To confirm the boronic acid protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

¹³C NMR Spectroscopy: Structural Fingerprinting

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For (8-Methylquinolin-6-yl)boronic acid, ten distinct carbon signals are expected.

Expected Chemical Shifts:

  • Aromatic Carbons (δ 110 - 150 ppm): The nine carbons of the quinoline ring will resonate in this region. The carbon atom attached to the boronic acid group (C6) will be significantly influenced by the boron atom. General ¹³C NMR chemical shift tables for aromatic and heterocyclic compounds can be used for initial assignments.[3][4][5]

  • Methyl Carbon (δ 15 - 25 ppm): The methyl carbon will appear in the upfield aliphatic region.

  • Carbon attached to Boron (C-B bond): The signal for the carbon atom directly bonded to the boron (C6) is often broad and may have a lower intensity due to quadrupolar relaxation of the boron nucleus. Its chemical shift is expected to be in the aromatic region but may be difficult to assign without ambiguity.

Table 2: Predicted ¹³C NMR Chemical Shifts for (8-Methylquinolin-6-yl)boronic acid

Carbon Assignment Predicted Chemical Shift (ppm)
C2~150
C3~122
C4~136
C4a~128
C5~127
C6~130 (potentially broad)
C7~138
C8~145
C8a~148
8-CH₃~18

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (typically 20-50 mg).

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight of a compound and assessing its purity. For boronic acids, certain precautions and optimized conditions are necessary due to their tendency to undergo dehydration to form cyclic anhydrides known as boroxines, especially in the gas phase of the mass spectrometer.[6]

Methodology and Expected Results

A reversed-phase LC method coupled with a mass spectrometer is generally suitable.

Liquid Chromatography:

  • Column: A C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) is a good starting point, providing good retention and separation of the analyte from potential impurities.[7]

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of an acid like formic acid (0.1%), is commonly employed to ensure good peak shape and ionization efficiency.[7][8]

  • Detection: A UV detector set at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm) can be used in series with the mass spectrometer.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for quinoline-containing compounds.

  • Expected Ions: The molecular formula of (8-Methylquinolin-6-yl)boronic acid is C₁₀H₁₀BNO₂ with a monoisotopic mass of approximately 187.08 Da.

    • [M+H]⁺: The protonated molecule at m/z 188.09.

    • [M+Na]⁺: The sodium adduct at m/z 210.07.

    • [M+H-H₂O]⁺: A fragment corresponding to the loss of water at m/z 170.08.

    • Boroxine Formation: It is possible to observe ions corresponding to the trimeric boroxine anhydride, which would appear at a much higher m/z.

Table 3: Predicted m/z Values for (8-Methylquinolin-6-yl)boronic acid in LC-MS

Ion Formula Predicted m/z
[M+H]⁺[C₁₀H₁₁BNO₂]⁺188.09
[M+Na]⁺[C₁₀H₁₀BNO₂Na]⁺210.07
[M+K]⁺[C₁₀H₁₀BNO₂K]⁺226.04
[M+H-H₂O]⁺[C₁₀H₉BN]⁺170.08

Experimental Protocol for LC-MS

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • LC Method:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-95%) over 10-15 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

  • MS Method (ESI Positive Mode):

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (optimize for minimal fragmentation).

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Scan Range: m/z 100-500.

Part 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard technique for determining the purity of chemical compounds. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.

Developing a Robust HPLC Method

For boronic acids, a reversed-phase HPLC method is generally the most effective.[7] The primary impurity to monitor for is the corresponding boroxine anhydride, which is formed by the intermolecular dehydration of three molecules of the boronic acid.

Method Parameters:

  • Column: A high-quality C18 column is recommended for its versatility and robustness.[7]

  • Mobile Phase: A simple mobile phase of water and acetonitrile with an acidic modifier (formic acid or trifluoroacetic acid) is usually sufficient. The acidic modifier helps to suppress the ionization of any free silanol groups on the silica support of the column, leading to better peak shapes.

  • Detection: UV detection at a wavelength of maximum absorbance for the quinoline ring system (e.g., 254 nm) is appropriate. A photodiode array (PDA) detector can be used to assess peak purity.

Experimental Protocol for HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.[7]

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might be 20% to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Part 4: Visualization and Workflow Diagrams

To ensure clarity and reproducibility, the experimental workflows are outlined below using Graphviz diagrams.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6 mL of deuterated solvent A->B C Transfer to NMR tube B->C D Insert sample into spectrometer C->D E Lock, Tune, and Shim D->E F Acquire ¹H and ¹³C spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integrate and Assign Peaks H->I

Caption: Workflow for NMR Spectroscopic Analysis.

LCMS_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation A Prepare stock solution (1 mg/mL) B Dilute to working concentration (1-10 µg/mL) A->B C Transfer to HPLC vial B->C D Inject sample onto C18 column C->D E Gradient Elution (Water/Acetonitrile) D->E F Detection (UV/PDA and MS) E->F G Analyze chromatogram for purity (HPLC) F->G H Analyze mass spectrum for molecular weight (MS) F->H I Correlate retention time and mass data G->I H->I

Caption: General Workflow for LC-MS and HPLC Analysis.

Conclusion

The structural verification and purity assessment of (8-Methylquinolin-6-yl)boronic acid are critical for its effective use in research and development. This guide provides a comprehensive framework for its characterization using NMR, LC-MS, and HPLC. By combining predictive analysis with detailed, field-proven protocols, researchers can confidently establish the identity, purity, and stability of this important chemical building block. The methodologies described herein are robust and can be adapted to other similar boronic acid derivatives.

References

  • PubMed. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • University of Wisconsin. 13-C NMR Chemical Shift Table. [Link]

  • R Discovery. 13C NMR spectra of 8-mercaptoquinoline and 8-hydroxyquinoline. [Link]

  • PMC. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. [Link]

Sources

Exploratory

The Physical and Chemical Properties of Substituted Quinoline Boronic Acids: A Technical Guide for Advanced Synthesis and Sensor Design

Substituted quinoline boronic acids (QBAs) represent a highly privileged class of bifunctional molecules. By fusing the photophysical and metal-coordinating capabilities of the quinoline heterocycle with the reversible c...

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Author: BenchChem Technical Support Team. Date: March 2026

Substituted quinoline boronic acids (QBAs) represent a highly privileged class of bifunctional molecules. By fusing the photophysical and metal-coordinating capabilities of the quinoline heterocycle with the reversible covalent reactivity of a boronic acid moiety, these compounds have become indispensable in modern organic synthesis and biosensor development.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind their physicochemical behaviors, explore the kinetic mechanisms that dictate their reactivity, and provide field-validated protocols for their application in cross-coupling and saccharide sensing.

Physicochemical Profiles and Structural Rationale

The utility of QBAs is fundamentally driven by the electronic interplay between the nitrogen-containing aromatic system and the electron-deficient boron atom. The position of the boronic acid group (e.g., 3-position vs. 8-position) significantly alters the molecule's pKa, solubility, and photophysical output.

Lewis Acidity and pKa Modulation

Unsubstituted phenylboronic acid typically exhibits a pKa of ~8.8, rendering it largely un-ionized at physiological pH. However, in substituted quinoline boronic acids, the proximity and electronic influence of the quinoline nitrogen lower the pKa of the boronic acid. For instance, 3-quinolineboronic acid has a predicted pKa of approximately 4.61[1], while its pinacol ester derivative exhibits a pKa around 5.12[2].

When a QBA binds to a cis-diol (such as a saccharide), the pKa of the resulting cyclic boronate ester drops further to ~6[3]. This thermodynamic shift is critical: it ensures that at a physiological pH of 7.4, the sugar-bound sensor exists predominantly in the reactive, ionized sp³ state, enabling continuous and non-invasive glucose monitoring[4].

Quantitative Data Summary

The table below consolidates the critical physical properties of two widely utilized QBA derivatives, highlighting the differences between the free acid and the protected pinacol ester.

Property8-Quinolineboronic Acid3-Quinolineboronic Acid Pinacol Ester
CAS Number 86-58-8[5]171364-85-5[2]
Molecular Weight 172.98 g/mol [6]255.12 g/mol [2]
Melting Point > 300 °C[6]56-60 °C
Predicted pKa ~8.0 (Free acid)5.12 ± 0.12[2]
Boron Hybridization sp² (Free) ↔ sp³ (Bound)[7]sp² (Protected)
Primary Utility Fluorescent biosensing, Ligand design[5]Stable Suzuki-Miyaura building block[2]

Chemical Reactivity: Mechanisms and Causality

Reversible Covalent Binding and Photophysics

Quinoline boronic acids act as highly sensitive fluorescent probes due to a unique pKa-switching mechanism. In its free state, the boron atom is sp²-hybridized. Upon binding a carbohydrate, the hybridization shifts to sp³, which alters the electron density and partially protonates the nitrogen atom in the quinoline ring[7]. This structural shift relieves the Photoinduced Electron Transfer (PET) quenching effect, resulting in massive fluorescence enhancement. For example, 8-quinolineboronic acid exhibits an over 40-fold increase in fluorescence intensity upon binding a carbohydrate at physiological pH[8].

Pathway A Free Quinoline Boronic Acid (sp2 Boron, High pKa) B Addition of Saccharide (cis-diol target) A->B C Cyclic Boronate Ester (sp3 Boron, Reduced pKa) B->C Reversible Covalent Binding D N-B Interaction / Protonation (Relief of PET Quenching) C->D Electronic Reconfiguration E Fluorescence Enhancement (Signal Output) D->E Photophysical Shift

Fig 1: Photophysical signaling pathway of quinoline boronic acids upon saccharide binding.

Suzuki-Miyaura Cross-Coupling Dynamics

QBAs are premier building blocks for synthesizing complex biaryl compounds[5]. However, nitrogen-containing heteroarylboronic acids face a significant kinetic challenge: protodeboronation [9]. The electron-withdrawing nature of the quinoline ring weakens the C-B bond, making it susceptible to hydrolytic cleavage before coupling can occur.

Causality in Reaction Design: To circumvent this, chemists employ two strategies. First, using pinacol esters (e.g., 3-quinolineboronic acid pinacol ester) sterically and electronically shields the boron atom[2]. Second, when using free acids like 8-quinolineboronic acid—which uniquely exhibits high stability against protodeboronation under specific conditions—highly active catalyst systems (like Pd2(dba)3 with n-BuPAd2) are used to ensure that the transmetalation step outpaces any degradation[10].

Workflow A Quinoline Boronic Acid (or Pinacol Ester) D Aqueous Base (K2CO3) Boron Activation A->D B Aryl Halide Partner C Pd Catalyst + Ligand (e.g., Pd2(dba)3 / n-BuPAd2) B->C Oxidative Addition E Transmetalation (Kinetic Control) C->E D->E Boronate Formation F Reductive Elimination E->F Outpaces Protodeboronation G Substituted Quinoline (Target Scaffold) F->G

Fig 2: Catalytic workflow and kinetic prioritization in Suzuki-Miyaura cross-coupling.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning required for troubleshooting.

Protocol A: Suzuki-Miyaura Coupling of 8-Quinolineboronic Acid

Objective: Synthesize 8-arylquinolines while suppressing competitive protodeboronation[10].

  • Reagent Setup: To an oven-dried Schlenk tube under an inert N₂ atmosphere, add the aryl halide (1.0 equiv), 8-quinolineboronic acid (1.2 equiv), Pd2(dba)3 (1 mol %), and n-BuPAd2 ligand (3 mol %). Rationale: The 20% excess of boronic acid compensates for trace protodeboronation, while the bulky, electron-rich n-BuPAd2 ligand accelerates oxidative addition and transmetalation.

  • Solvent & Base Addition: Inject anhydrous DMAc (1 mL per 0.84 mmol) followed by aqueous K₂CO₃ (4 M, 4.0 equiv). Rationale: Aqueous base is mandatory to hydrolyze/activate the boron species into the reactive "ate" complex (boronate) required for transmetalation.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 1–2 hours.

  • Validation & Workup: Monitor via TLC or LC-MS. Upon total consumption of the aryl halide, cool to room temperature, dilute with ethyl acetate, and wash with water to remove inorganic salts. Dry the organic layer over Na₂SO₄ and purify via silica gel chromatography.

Protocol B: Saccharide Sensing Assay using 8-Quinolineboronic Acid

Objective: Quantify monosaccharides (e.g., glucose, fructose) utilizing fluorescence enhancement at physiological pH[8].

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer solution calibrated exactly to pH 7.4. Rationale: Maintaining pH 7.4 ensures the sensor operates within the optimal window between the pKa of the free boronic acid (~9) and the sugar-bound form (~6)[3].

  • Probe Solubilization: Dissolve 8-quinolineboronic acid in a minimal volume of ethanol, then dilute with the pH 7.4 buffer to achieve a final probe concentration of 50 µM.

  • Titration: Aliquot the probe solution into a quartz cuvette. Gradually add the target saccharide (0 to 100 mM). Rationale: Fructose typically shows a higher binding affinity than glucose due to the favorable formation of the 1,2:3,5-bisdentate complex.

  • Measurement: Excite the sample at ~340 nm and record the emission spectrum centered at ~570 nm[7]. A self-validating successful assay will show a steady, dose-dependent decrease in PET quenching, resulting in up to a 40-fold signal enhancement[8].

References

  • A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH - PubMed. nih.gov. [Link]

  • Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC. nih.gov.[Link]

  • Boronic acid fluorophores for saccharide sensing - DORAS. dcu.ie. [Link]

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling - ACS Publications. acs.org.[Link]

  • Chemical and photophysical mechanism of fluorescence enhancement of 3-quinolineboronic acid upon change of pH and binding with carbohydrates - ResearchGate. researchgate.net.[Link]

Sources

Foundational

Technical Whitepaper: Stability Dynamics and Optimal Storage Protocols for (8-Methylquinolin-6-yl)boronic Acid

Structural Profiling & Degradation Mechanisms (8-Methylquinolin-6-yl)boronic acid is a high-value organoboron building block, frequently utilized in the synthesis of complex pharmaceutical active ingredients, including D...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Profiling & Degradation Mechanisms

(8-Methylquinolin-6-yl)boronic acid is a high-value organoboron building block, frequently utilized in the synthesis of complex pharmaceutical active ingredients, including DYRK1A/B kinase inhibitors[1]. However, like many heteroaryl boronic acids, it presents significant stability challenges. The presence of the basic quinoline nitrogen alters the electronic landscape of the aromatic system, making the carbon-boron bond highly susceptible to cleavage under specific environmental conditions.

To handle this compound effectively, researchers must understand the three primary speciation and degradation pathways:

  • Protodeboronation (Irreversible Degradation): This is the protonolysis of the C-B bond, replacing the boronic acid moiety with a hydrogen atom to yield 8-methylquinoline. While simple alkyl boronic acids are stable at neutral pH, heteroaryl variants are highly sensitive to moisture and pH extremes[2]. Furthermore, neat solid boronic acids can undergo solid-state protodeboronation. This is driven by a reduction in the entropy of activation when water molecules are trapped within the crystalline lattice, essentially priming the molecules for a localized reaction[3].

  • Oxidation (Irreversible Degradation): Exposure to atmospheric oxygen and light can oxidize the C-B bond, yielding the corresponding phenol (8-methylquinolin-6-ol)[4].

  • Boroxine Formation (Reversible Speciation): Under vacuum or heat, three molecules of boronic acid dehydrate to form a cyclic trimer known as a boroxine. While not a true degradation—it can be hydrolyzed back to the boronic acid—it drastically alters the molecular weight, compromising stoichiometric fidelity during cross-coupling reactions.

Speciation BA (8-Methylquinolin-6-yl) boronic acid Proto Protodeboronation (8-Methylquinoline) BA->Proto H2O, pH Extremes Solid-State Entropy Borox Boroxine Trimer (Dehydration) BA->Borox Heat, Vacuum Oxid Oxidation (8-Methylquinolin-6-ol) BA->Oxid O2, Light

Primary degradation and speciation pathways of (8-Methylquinolin-6-yl)boronic acid.

Causality-Driven Storage Parameters

To arrest the kinetic pathways of degradation, storage conditions must be strictly controlled. The following parameters are not merely recommendations; they are mechanistic necessities.

  • Temperature (2–8 °C): 5 recommends refrigerated storage[5]. Causality: Lowering the thermal energy of the system prevents the molecules from overcoming the activation energy barrier required for solid-state protodeboronation and oxidative cleavage[3].

  • Inert Atmosphere (Argon or Nitrogen): Causality: Displacing atmospheric oxygen and humidity removes the primary chemical reactants responsible for oxidation and water-mediated protodeboronation[2].

  • Container Integrity: Amber glass vials with PTFE-lined crimp caps. Causality: Amber glass blocks UV-mediated photo-oxidation, while PTFE provides a chemically inert, hermetic seal against ambient moisture ingress.

Quantitative Stability Matrix

The following table synthesizes the expected stability profile of (8-Methylquinolin-6-yl)boronic acid across various environments, highlighting the rapid degradation that occurs when storage protocols are ignored.

Storage ConditionAtmosphereDurationPurity Retention (%)Primary Degradant Observed
2–8 °C (Refrigerated) Argon / Nitrogen12 Months> 98%None (Stable)
25 °C (Room Temp) Argon / Nitrogen6 Months~ 95%Boroxine (Reversible)
25 °C (Room Temp) Ambient Air1 Month< 80%8-Methylquinoline (Protodeboronation)
40 °C (Accelerated) Ambient Air (High RH)1 Week< 50%8-Methylquinoline & Phenol

Self-Validating Experimental Protocols

To ensure scientific integrity, handling and analytical workflows must incorporate built-in validation mechanisms.

Protocol A: Anaerobic Aliquoting and Storage
  • Transfer: Move the bulk container into an inert-atmosphere glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

  • Dispense: Aliquot the required mass into pre-dried, amber glass vials.

  • Seal & Indicator: Add a micro-Humidity Indicator Card (HIC) into the secondary containment bag. Seal vials with PTFE-lined crimp caps.

  • Equilibration (Critical Step): When retrieving a vial from 2–8 °C storage, allow it to sit at room temperature for 30 minutes before opening.

    • Causality: If opened while cold, ambient humidity condenses directly onto the hygroscopic boronic acid lattice. This microscopic water layer acts as a catalyst for solid-state protodeboronation[3].

    • Self-Validation Mechanism: If the secondary containment HIC turns from blue to pink, the atmospheric integrity of the batch is compromised, invalidating the storage condition before any chemical analysis is even required.

Protocol B: NMR-Based Stability and Purity Assay

Standard LC-MS is often unsuitable for boronic acids due to on-column degradation and poor ionization. Quantitative NMR (qNMR) is the gold standard.

  • Preparation: In a glovebox, dissolve 10.0 mg of the boronic acid in 0.6 mL of anhydrous DMSO-d6.

    • Causality: We utilize anhydrous DMSO-d6 rather than CD3OD. Heteroaryl boronic acids undergo rapid solvolysis and base-catalyzed protodeboronation in protic solvents[6]. DMSO-d6 arrests these pathways, ensuring the spectrum reflects the solid-state purity rather than in-situ degradation.

  • Internal Standard: Add a precisely weighed amount of 1,3,5-trimethoxybenzene as a qNMR internal standard.

  • Acquisition: Acquire both ¹H and ¹¹B NMR spectra.

  • Quantification: Calculate the molar ratios of intact boronic acid (¹¹B ~20 ppm), boroxine (¹¹B ~30 ppm), and 8-methylquinoline (via distinct aromatic ¹H shifts).

  • Self-Validation Mechanism (Mass Balance): Calculate the total molar sum of all quinoline-containing species detected. This sum must equal the initial molar input derived from the sample weight (±2%). A deviation greater than 2% indicates the presence of insoluble polymeric degradation or a fundamental weighing error, automatically invalidating the assay run.

Validation Prep Glovebox Sample Prep NMR 1H & 11B NMR Acquisition Prep->NMR Quant Spectral Quantification NMR->Quant Valid Mass Balance Validation Quant->Valid

Self-validating NMR workflow for accurate stability and purity assessment.

Mitigation Strategies in Cross-Coupling

Even with perfect storage, (8-Methylquinolin-6-yl)boronic acid can degrade rapidly under the basic, aqueous conditions typical of Suzuki-Miyaura cross-coupling. The base-catalyzed process arises from a pre-equilibrium between the boronic acid and hydroxide to form a boronate, followed by rate-limiting protonation by water[6].

Strategic Causality: To mitigate this, researchers should consider converting the free boronic acid into a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate[2]. MIDA boronates act as "caged" molecules, releasing the active boronic acid slowly into the reaction mixture. This slow-release strategy ensures the steady-state concentration of the free boronic acid remains extremely low, kinetically favoring the productive cross-coupling catalytic cycle over the destructive protodeboronation pathway[6].

References

  • National Institutes of Health (PMC) - In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]

  • RSC Publishing - A Mechanistic Proposal for the Protodeboronation of Neat Boronic Acids. Available at: [Link]

  • Wikipedia - Protodeboronation. Available at:[Link]

Sources

Exploratory

Advanced Methodologies in the Synthesis and Functionalization of 8-Methylquinoline Derivatives: A Technical Guide

Executive Summary The 8-methylquinoline scaffold is a highly privileged structure in medicinal chemistry and agrochemical development. Its unique geometry, featuring a chelating nitrogen atom in close proximity to the C8...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-methylquinoline scaffold is a highly privileged structure in medicinal chemistry and agrochemical development. Its unique geometry, featuring a chelating nitrogen atom in close proximity to the C8-methyl group, makes it an ideal substrate for transition-metal-catalyzed C(sp3)–H functionalization[1]. This technical guide explores the foundational synthesis of the quinoline core and delves into advanced, regioselective functionalization strategies. By examining the causality behind catalyst selection, directing group manipulation, and reagent conditions, this whitepaper provides researchers with self-validating protocols for the diversification of 8-methylquinoline derivatives.

Foundational Synthesis: The Skraup-von Miller Approach

Before complex late-stage functionalization can occur, the core 8-methylquinoline framework must often be synthesized de novo. A prominent example is 7-chloro-8-methylquinoline, a critical intermediate in the synthesis of the herbicide quinclorac and a potent scaffold for kinase inhibitors[2].

The primary industrial and laboratory route for this core is the Skraup-von Miller reaction. This method involves the cyclization of an aniline derivative (e.g., 3-chloro-2-methylaniline) with glycerol in the presence of sulfuric acid and an oxidizing agent[2].

  • Mechanistic Causality: Sulfuric acid acts as both a solvent and a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline undergoes a conjugate addition to acrolein, followed by an acid-catalyzed electrophilic aromatic substitution to close the ring. Finally, an oxidant (often sodium iodide or a nitrobenzene derivative) is required to restore aromaticity, yielding the fully conjugated quinoline system[2].

Transition-Metal Catalyzed C(sp3)–H Functionalization

The inherent inertness of the C(sp3)–H bond typically requires harsh conditions for activation. However, the quinoline nitrogen acts as an endogenous directing group, coordinating with transition metals (such as Pd, Rh, or Ir) to form a stable cyclometalated intermediate (e.g., a palladacycle)[1]. This chelation-assisted proximity effect dramatically lowers the activation energy required for C–H cleavage.

Halogenation and Oxygenation

The functionalization of the C8-methyl group to form carbon-heteroatom bonds provides versatile synthons for further cross-coupling.

  • Switchable Iodination/Acetoxylation: Using a Pd2(dba)3 catalyst and PhI(OAc)2 as an oxidant, 8-methylquinoline can be selectively iodinated in the presence of I2. The causality behind the switchability lies in the oxidative environment: removing I2 and introducing strong extra oxidants like K2S2O8 shifts the reductive elimination pathway entirely toward acetoxylation, yielding 8-(acetoxymethyl)quinoline[3].

  • Fluorination: Introducing a fluorine atom profoundly impacts a molecule's lipophilicity and metabolic stability. Pd-catalyzed C–H fluorination utilizes AgF as a nucleophilic fluoride source combined with a hypervalent iodine oxidant, PhI(OPiv)2[4]. The addition of anhydrous MgSO4 is critical here; trace water outcompetes fluoride for the high-valent Pd intermediate, leading to undesired C–H oxygenation[4].

Nitrogenation via Radical Pathways

The synthesis of 8-(nitromethyl)quinolines is achieved via Pd-catalyzed sp3 C–H nitration using tert-butyl nitrite (t-BuONO)[5].

  • Mechanistic Causality: Under aerobic conditions, t-BuONO decomposes to generate NO2 radicals. The reaction is completely suppressed by radical scavengers like TEMPO, validating a single-electron transfer (SET) pathway where the NO2 radical adds to the Pd(II) center to form a high-valent Pd(III) or Pd(IV) species prior to reductive elimination[5][6].

Relay Activation and Annulation

A groundbreaking advancement in quinoline functionalization is the dual C(sp3)–H / C7(sp2)–H activation. Traditional strong coordination by the quinoline nitrogen restricts functionalization to the C8-methyl group. By oxidizing the nitrogen to an N-oxide, it becomes a weak directing group[7].

  • Mechanistic Causality: The weak chelation of the N-oxide allows the Pd catalyst to activate the primary C(sp3)–H bond, coordinate a coupling partner (like maleimide), and then dynamically shift to activate the adjacent, sterically hindered C7(sp2)–H bond. This relay mechanism culminates in a [3+2]-annulation, yielding complex tetracyclic scaffolds[7].

Quantitative Analysis of Functionalization Yields

The following table summarizes the optimized conditions and empirical yield ranges for key Pd-catalyzed functionalizations of 8-methylquinoline derivatives, providing a benchmark for synthetic planning.

Target Bond / ReactionCatalyst & ReagentsSolvent & TemperatureYield RangeRef
C(sp3)–NO2 (Nitration)Pd(OAc)2 (5 mol%), t-BuONO1,2-Dichloroethane (DCE), 80 °C51% – 95%[5][6]
C(sp3)–I (Iodination)Pd2(dba)3 (10 mol%), I2, PhI(OAc)21,4-Dioxane, 60 °C32% – 81%[3]
C(sp3)–F (Fluorination)Pd(OAc)2 (10 mol%), AgF, PhI(OPiv)2Acetonitrile (MeCN), 60 °C14% – 63%[4]
C(sp3)–C(Ar)=O (Arylation/Oxidation)Pd(OAc)2 (10 mol%), Ar-I, Ag2CO3, KOAcHFIP/HOAc (3:7), 130 °C70% – 87%[8]

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol A: Pd-Catalyzed sp3 C–H Nitration of 8-Methylquinoline

Objective: Synthesis of 8-(nitromethyl)quinoline via radical-mediated Pd-catalysis[5][6].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 8-methylquinoline (0.3 mmol) and Pd(OAc)2 (5 mol %, 0.015 mmol).

  • Reagent Addition: Add 3 mL of anhydrous 1,2-dichloroethane (DCE), followed by tert-butyl nitrite (t-BuONO, 0.45 mmol, 1.5 equiv).

  • Reaction: Seal the tube under an O2 atmosphere (1 atm) or ambient air. Heat the mixture to 80 °C with vigorous stirring for 24–48 hours.

  • Self-Validation Checkpoint 1 (Visual): The solution will transition from pale yellow to a dark, deep brown, indicating the formation and cycling of the active Pd species.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black.

  • Self-Validation Checkpoint 2 (Analytical): Prior to column chromatography, spike an aliquot with phenanthrene as an internal standard. Run a GC-FID analysis; an expected GC yield of >80% confirms reaction success before purification[6].

Protocol B: Switchable C(sp3)–H Acetoxylation

Objective: Synthesis of 8-(acetoxymethyl)quinoline without halogenation[3].

  • Preparation: Combine 8-methylquinoline (0.2 mmol), Pd2(dba)3 (10 mol %), PhI(OAc)2 (1.0 equiv), and K2S2O8 (2.0 equiv) in a reaction vial. Crucial: Do not add iodine.

  • Reaction: Dissolve in 1,4-dioxane (2 mL) and stir at 60 °C under an air atmosphere for 10–12 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexane/EtOAc). The disappearance of the non-polar 8-methylquinoline spot and the emergence of a highly UV-active, more polar spot indicates conversion.

  • Workup: Quench with saturated aqueous NaHCO3, extract with dichloromethane (3 × 10 mL), dry over anhydrous Na2SO4, and concentrate.

  • Self-Validation Checkpoint 2 (NMR): 1H NMR of the crude mixture should show the disappearance of the C8-methyl singlet (~2.8 ppm) and the appearance of a new singlet (~5.5 ppm) corresponding to the -CH2-OAc protons, alongside the acetate methyl peak at ~2.1 ppm.

Mechanistic Visualizations

The following diagrams illustrate the logical flow of the catalytic cycles discussed in this guide.

G A 8-Methylquinoline + Pd(II) Catalyst B Cyclopalladated Intermediate [C(sp3)-Pd(II)-N] A->B C(sp3)-H Activation (Chelation-Assisted) C Radical / Oxidant Addition (e.g., t-BuONO or PhI(OAc)2) B->C Reagent Introduction D High-Valent Pd Species [Pd(III) or Pd(IV)] C->D Oxidation E Reductive Elimination D->E Bond Formation E->A Catalyst Regeneration F Functionalized 8-Methylquinoline Product E->F Product Release

Caption: General mechanism for Pd-catalyzed C(sp3)-H functionalization of 8-methylquinoline.

RelayActivation N_Oxide 8-Methylquinoline N-Oxide (Weak Directing Group) C8_Act Primary C(sp3)-H Activation (Pd(II) Insertion) N_Oxide->C8_Act Pd(II)Ln Coupling Maleimide Coordination & Migratory Insertion C8_Act->Coupling Maleimide C7_Act Relay C7(sp2)-H Activation (Annulation) Coupling->C7_Act Steric Relay Product Tetracyclic Scaffold [3+2] Annulation Product C7_Act->Product Reductive Elimination

Caption: Dual C(sp3)-H / C7(sp2)-H relay activation enabled by the N-oxide weak directing group.

References

  • Dual C(sp3)–H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides: A Route to Access C7–H Bond ACS Publications URL:[Link][7]

  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines PubMed / The Chemical Record URL:[Link][1]

  • Switchable, Reagent-Controlled C(sp3)-H Selective Iodination and Acetoxylation of 8-Methylquinolines ACS Publications URL:[Link][3]

  • Plausible mechanism for C−H functionalization of 8‐methylquinolines ResearchGate URL:[Link][9]

  • Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines ACS Publications URL:[Link][5][6]

  • Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride PMC / NIH URL:[Link][4]

  • Pd(II)-Catalyzed Arylation/Oxidation of Benzylic C–H of 8-Methylquinolines: Access to 8-Benzoylquinolines ACS Publications URL:[Link][8]

Sources

Foundational

Unlocking the Therapeutic Potential of Methyl-Substituted Quinoline Boronic Acids: Mechanisms, Applications, and Experimental Workflows

Executive Summary The intersection of heterocyclic chemistry and boron-based pharmacophores has birthed a highly potent class of bioactive molecules: quinoline boronic acids . When strategically modified via methyl subst...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of heterocyclic chemistry and boron-based pharmacophores has birthed a highly potent class of bioactive molecules: quinoline boronic acids . When strategically modified via methyl substitution, these compounds exhibit extraordinary tuning capabilities, transforming them from broad-spectrum binders into highly selective enzyme inhibitors.

This technical guide dissects the causality behind the biological activities of methyl-substituted quinoline boronic acids. By examining their structural rationale—specifically the "magic methylation" effect and transition-state mimicry—we provide a comprehensive framework for their application in oncology, epigenetic modulation, and antimicrobial development. Furthermore, we outline self-validating experimental protocols to ensure rigorous preclinical evaluation.

Structural Rationale: The Causality of the Pharmacophore

To understand the biological efficacy of these compounds, one must analyze the synergistic causality of their three structural pillars:

  • The Quinoline Core: This nitrogen-containing, electron-deficient bicyclic system provides a rigid, lipophilic scaffold capable of penetrating cell membranes. Its planar geometry allows for DNA intercalation, while the heteroatom facilitates coordination with transition metals in metalloenzymes [1].

  • The Boronic Acid Moiety [-B(OH)₂]: Unlike traditional non-covalent inhibitors, boronic acids act as transition-state mimics . The electron-deficient boron atom possesses an empty p-orbital, acting as a strong Lewis acid. It readily accepts lone pairs from active-site nucleophiles (e.g., the hydroxyl group of catalytic serines or threonines), shifting from a trigonal planar ( sp2 ) to a tetrahedral ( sp3 ) boronate complex. This forms a reversible covalent bond, resulting in exceptionally high target affinity and prolonged residence time[2].

  • Methyl Substitution ("Magic Methylation"): The strategic placement of a methyl group (e.g., at the C1 position of a pyrazolo-quinoline core) introduces a precise steric clash. This minor structural tweak drastically alters the conformational landscape of the molecule within a kinase hinge region. It restricts rotational freedom, effectively blocking the compound from binding to off-target isoforms while preserving or enhancing affinity for the primary target.

Key Biological Activities and Mechanistic Pathways

Dual CLK/ROCK Kinase Inhibition (Anticancer Activity)

Recent breakthroughs have identified boronic acid-containing 3H -pyrazolo[4,3- f ]quinoline compounds as potent dual inhibitors of CDC-like kinases (CLKs) and Rho-associated protein kinases (ROCKs) [1].

  • The Mechanism: CLKs regulate the phosphorylation of Serine/Arginine-rich (SR) proteins, which control alternative splicing. ROCKs regulate the actin cytoskeleton and cell motility.

  • The Methylation Advantage: The unmethylated parent compounds broadly inhibit CLK1, CLK2, and CLK4. However, the introduction of a C1-methyl group (yielding compounds like HSD1791) abolishes CLK4 inhibition entirely due to steric hindrance in the ATP-binding pocket, achieving high isoform selectivity [1]. This dual inhibition leads to profound DNA damage (upregulation of p-H2AX), cell cycle arrest, and suppression of the cyclin D/Rb oncogenic pathway.

Pathway MQBA Methyl-Quinoline Boronic Acid CLK CLK1/2 Kinases MQBA->CLK Inhibits ROCK ROCK2 Kinase MQBA->ROCK Inhibits SR SR Proteins (Alternative Splicing) CLK->SR Blocks Actin Actin Cytoskeleton (Cell Motility) ROCK->Actin Blocks Apoptosis Cell Cycle Arrest & DNA Damage SR->Apoptosis Induces Metastasis Metastasis Blockade Actin->Metastasis Leads to

Figure 1: Dual inhibition of CLK and ROCK signaling pathways by methyl-quinoline boronic acids.

Epigenetic Modulation via HDAC Inhibition

Boronic acid derivatives of quinolines have also been pioneered as Histone Deacetylase (HDAC) inhibitors. The hydrated boronic acid moiety directly interacts with the catalytic zinc ion ( Zn2+ ), a Tyrosine residue, and a Histidine residue in the active site of HDACs. 3-quinolinyl boronic acid derivatives have demonstrated dose-dependent HDAC inhibition, paving the way for novel epigenetic therapies [3].

Quantitative Data Summary

The following table synthesizes the quantitative biological efficacy of various quinoline boronic acid scaffolds across different therapeutic targets.

Compound Scaffold / DerivativeTarget Enzyme / PathwayPotency ( IC50​ / Ki​ )Primary Biological Effect
C1-Methyl-pyrazolo[4,3- f ]quinoline boronic acid (HSD1791) CLK1, CLK2, ROCK2< 25 nMRenal cancer cell cycle arrest; DNA damage [1]
Unmethylated pyrazolo[4,3- f ]quinoline boronic acid (HSD1400) CLK1, CLK2, CLK4, ROCK2< 25 nMBroad-spectrum leukemia cell growth inhibition [1]
3-Quinolinyl boronic acid derivative Histone Deacetylase (HDAC)~16 μMEpigenetic modulation; tumor suppression [3]
8-Quinolineboronic acid derivatives PI3K / Akt KinasesVariable (Low μM)Induction of apoptosis via caspase pathways [2]

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, researchers must employ self-validating experimental designs. A drop in cell viability is meaningless without mechanistic proof of target engagement. Below is a rigorous, step-by-step methodology for synthesizing and evaluating these compounds.

Protocol: Synthesis and Mechanistic Deconvolution of Kinase Inhibitors

Phase 1: Synthesis via Povarov/Doebner Multicomponent Reaction (MCR) Causality: MCRs are chosen for their high atom economy, allowing the rapid assembly of the complex pyrazolo-quinoline core in a single vessel, which is critical for generating structure-activity relationship (SAR) libraries.

  • Combine the aryl amine, an aldehyde, and a boronic acid-containing enol ether in a reaction vessel.

  • Utilize a Lewis acid catalyst (e.g., BF3​⋅OEt2​ ) to drive the imine formation and subsequent cycloaddition.

  • Purify the resulting methyl-substituted quinoline boronic acid via flash chromatography and validate the structure using 1H -NMR, 13C -NMR, and High-Resolution Mass Spectrometry (HRMS).

Phase 2: Primary Biochemical Screening (In Vitro) Causality: Cell-free assays isolate the biochemical interaction, ruling out false negatives caused by poor cell membrane permeability.

  • Incubate the purified compound (at concentrations ranging from 1 nM to 10 μM) with recombinant CLK1/2 and ROCK2 enzymes.

  • Utilize a radiometric ( 33P -ATP) or FRET-based kinase assay to quantify the inhibition of substrate phosphorylation.

  • Calculate the IC50​ values. Self-Validation: Include a known inhibitor (e.g., staurosporine) as a positive control.

Phase 3: Cellular Viability & Counter-Screening

  • Seed target cancer cells (e.g., Caki-1 renal carcinoma) and non-tumorigenic control cells (e.g., HEK293) in 96-well plates.

  • Treat with the compound for 72 hours.

  • Assess viability using an MTT or CellTiter-Glo assay. Self-Validation: The inclusion of HEK293 cells establishes the therapeutic index, ensuring the compound targets oncogenic pathways rather than acting as a general cytotoxin.

Phase 4: Mechanistic Deconvolution (The "Proof of Mechanism") Causality: This step proves that the cell death observed in Phase 3 is directly caused by the kinase inhibition measured in Phase 2.

  • Immunoblotting: Lyse treated cells and probe for p-H2AX. An upregulation confirms that the compound induces DNA damage. Probe for cyclin D and Rb to confirm suppression of the oncogenic cell cycle pathway.

  • Flow Cytometry: Stain treated cells with Propidium Iodide (PI) and analyze via FACS to quantify cell cycle arrest (e.g., accumulation in the G0/G1 phase).

Workflow Synth 1. MCR Synthesis Purify 2. NMR/MS Validation Synth->Purify Screen 3. Kinase Screening Purify->Screen Cell 4. Viability Assays Screen->Cell Mech 5. Target Validation Cell->Mech

Figure 2: Self-validating experimental workflow from synthesis to mechanistic target validation.

Conclusion

Methyl-substituted quinoline boronic acids represent a triumph of rational drug design. By leveraging the reversible covalent bonding of the boronic acid moiety and the precise steric control afforded by "magic methylation," researchers can engineer highly selective, potent inhibitors. As demonstrated through their efficacy against CLK/ROCK kinases and HDACs, these scaffolds hold immense promise for the next generation of targeted oncology and epigenetic therapeutics. Adhering to self-validating experimental workflows will be paramount in translating these biochemical marvels into clinical candidates.

References

  • Dayal, N., Chaudhuri, R., Yeboah, K. S., Brauer, N. R., & Sintim, H. O. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Pharmaceuticals (Basel), 17(12), 1660. URL:[Link]

  • Suzuki, T., et al. (2009). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 52(9), 2909-2922. URL:[Link]

Exploratory

The Strategic Role of (8-Methylquinolin-6-yl)boronic Acid in Modern Medicinal Chemistry: A Technical Guide

Executive Summary: The 8-Methylquinolin-6-yl Pharmacophore In contemporary drug discovery, the selection of highly specific building blocks dictates the success of late-stage lead optimization. (8-Methylquinolin-6-yl)bor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 8-Methylquinolin-6-yl Pharmacophore

In contemporary drug discovery, the selection of highly specific building blocks dictates the success of late-stage lead optimization. (8-Methylquinolin-6-yl)boronic acid (CAS: 2260683-75-6) has emerged as a privileged pharmacophore and a highly versatile synthetic intermediate[1].

As an Application Scientist, I evaluate building blocks based on their ability to solve specific physicochemical and target-binding challenges. The 8-methylquinolin-6-yl scaffold offers a triad of strategic advantages:

  • Electronic Tuning: The quinoline nitrogen serves as a critical hydrogen-bond acceptor (often interacting with the ATP-binding hinge region of kinases). The electron-donating C8-methyl group subtly increases the electron density of the quinoline core, strengthening this hydrogen bond.

  • Conformational Locking (Steric Shielding): When coupled to an aryl or heteroaryl core via the C6 position, the C8-methyl group introduces a steric "bump." This restricts the free rotation of the resulting biaryl axis, minimizing the entropic penalty upon target binding and locking the molecule into its bioactive conformation.

  • Synthetic Tractability: The C6-boronic acid acts as a highly stable, reactive vector for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling rapid, high-throughput structure-activity relationship (SAR) exploration.

Key Therapeutic Applications & Target Modulations

The strategic deployment of the 8-methylquinolin-6-yl moiety has led to breakthroughs across multiple therapeutic domains, from oncology to neglected tropical diseases.

Oncology & Neurodegeneration: DYRK1A/B Kinase Inhibition

Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A and DYRK1B) are heavily implicated in Down syndrome, early-onset Alzheimer's disease, and various malignancies.2[2]. Mechanistically, the quinoline core mimics the adenine ring of ATP. The C8-methyl group is specifically designed to project into a narrow hydrophobic sub-pocket within the kinase active site, which is inaccessible to larger substituents, thereby driving exquisite selectivity over off-target kinases[2].

Immuno-Oncology & CNS: Adenosine A2A Receptor Antagonism

In the hypoxic tumor microenvironment, extracellular adenosine accumulates and binds to the A2A receptor on T-cells, triggering a cAMP/PKA signaling cascade that suppresses immune activity.3[3]. These compounds competitively block adenosine binding, reversing T-cell suppression and enhancing the efficacy of immunotherapies[4].

Anti-Malarial Agents: PfCDPK4 Inhibition

Blocking the transmission of Plasmodium falciparum to mosquitoes requires inhibiting microgamete exflagellation. This process is strictly regulated by Calcium-Dependent Protein Kinase 4 (PfCDPK4).5[5]. The 8-methylquinoline group exploits a slightly enlarged pocket adjacent to the uniquely small serine gatekeeper residue of PfCDPK4, achieving >100-fold selectivity over human kinases[6].

Neglected Tropical Diseases: TbrPDEB1 Inhibition

Human African Trypanosomiasis (Sleeping Sickness) is caused by Trypanosoma brucei. By repurposing human PDE4 inhibitors, scientists discovered that7[7]. The biaryl linkage allows the molecule to span the catalytic pocket, leading to parasite death[8].

Mechanistic Pathway Visualizations

SuzukiCycle A Pd(0) Catalyst Active Species B Oxidative Addition Complex (Pd-II) A->B Aryl Halide Addition C Transmetalation with 8-MQ-B(OH)2 B->C Base & Boronic Acid Activation D Reductive Elimination (Product Formation) C->D Intermediate Rearrangement D->A Product Release

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling with (8-Methylquinolin-6-yl)boronic acid.

PfCDPK4_Pathway Ca Intracellular Ca2+ Spike CDPK4 PfCDPK4 Activation (P. falciparum) Ca->CDPK4 Binds EF-hands Exflag Microgamete Exflagellation CDPK4->Exflag Phosphorylation Cascade Trans Malaria Transmission to Mosquito Exflag->Trans Sexual Stage Dev. Inhibitor 8-MQ Derivative (Competitive Inhibitor) Inhibitor->CDPK4 Blocks ATP Pocket

Figure 2: Mechanism of malaria transmission blockade via PfCDPK4 inhibition by 8-MQ derivatives.

Synthetic Integration: Self-Validating Experimental Workflows

To successfully incorporate the 8-methylquinolin-6-yl moiety into a target scaffold, the Suzuki-Miyaura cross-coupling conditions must be strictly optimized. The steric hindrance imparted by the C8-methyl group requires careful selection of the palladium ligand to facilitate the rate-limiting reductive elimination step.

Quantitative Optimization of Coupling Conditions
Catalyst SystemBaseSolvent SystemTemp / TimeYield (%)Mechanistic Rationale (Causality)
Pd(PPh₃)₄ (10 mol%)Na₂CO₃Toluene/EtOH/H₂O90°C, 12h42%Monodentate PPh₃ ligands suffer from slow reductive elimination with sterically hindered biaryl substrates.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O 80°C, 3h 85% Bidentate dppf provides a wide bite angle, forcing the aryl groups together and accelerating reductive elimination[2].
Pd₂(dba)₃ / XPhosCs₂CO₃DMF/H₂O120°C (MW), 20m94%Buchwald ligands stabilize Pd(0); Microwave (MW) irradiation overcomes high activation barriers for hindered bonds.
Protocol: High-Throughput Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system to ensure high fidelity in SAR library generation.

Step 1: Reagent Assembly & Stoichiometry

  • In a 10 mL microwave vial, combine the aryl halide core (1.0 eq, 0.2 mmol) and (8-Methylquinolin-6-yl)boronic acid (1.2 eq, 0.24 mmol).

  • Causality: A slight excess of the boronic acid is used to compensate for competitive protodeboronation, a common side reaction for electron-rich heteroaryl boronic acids.

Step 2: Catalyst & Base Addition

  • Add Pd(dppf)Cl₂ (0.05 eq, 0.01 mmol) and K₂CO₃ (2.5 eq, 0.5 mmol). Suspend the mixture in 1,4-Dioxane/H₂O (4:1 v/v, 2.5 mL).

  • Causality: Water is strictly required to dissolve the inorganic base and generate the reactive palladium-hydroxo intermediate necessary for transmetalation.

Step 3: Degassing (Critical Step)

  • Seal the vial and purge with Argon for 5 minutes using a sparging needle.

  • Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex, stalling the catalytic cycle.

Step 4: Microwave Irradiation

  • Irradiate the mixture in a microwave synthesizer at 120°C for 20 minutes.

  • Causality: Localized superheating provides the exact kinetic energy required to push the sterically hindered oxidative addition complex through to reductive elimination.

Step 5: Self-Validating LC-MS Analysis

  • Filter the crude mixture through a Celite pad (eluting with EtOAc) to remove palladium black.

  • Inject 1 µL of the crude filtrate into an LC-MS (ESI+).

  • Validation Check: Confirm reaction success by identifying the exact [M+H]+ mass of the biaryl product. The absence of the [M+H - B(OH)2 + H]+ peak (deborylated starting material) validates that transmetalation outpaced protodeboronation.

References

  • Title: Derivatives of quinoline as inhibitors of DYRK1A and/or DYRK1B kinases (US10577365B2). Source: Google Patents. URL: 2

  • Title: Repurposing human PDE4 inhibitors for neglected tropical diseases. Evaluation of analogs of the human PDE4 inhibitor GSK-256066 as inhibitors of PDEB1 of Trypanosoma brucei. Source: PubMed Central (PMC). URL: 7

  • Title: Imidazo(1,2-a)pyrazine modulators of the adenosine A2A receptor (AU2018294557A1). Source: Google Patents. URL: 3

  • Title: Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors that Block the Transmission of Malaria to Mosquitoes. Source: PubMed Central (PMC). URL: 5

  • Title: CAS:2260683-75-6, (8-Methylquinolin-6-yl)boronic acid. Source: Bidepharm. URL: 1

  • Title: Heteroarylo[4,3-c]pyrimidin-5-amine derivative (AU2018233367B2). Source: Googleapis / Australian Patent Office. URL: 4

  • Title: Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors... Source: PubMed Central (PMC). URL: 6

  • Title: Repurposing human PDE4 inhibitors for neglected tropical diseases: Design, synthesis and evaluation of cilomilast analogues as Trypanosoma brucei PDEB1 inhibitors. Source: PubMed Central (PMC). URL: 8

Sources

Protocols & Analytical Methods

Method

Using (8-Methylquinolin-6-yl)boronic acid as a building block in organic synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of (8-Methylquinolin-6-yl)boronic acid as a strategic building block in modern organic synthesis. Application Notes & P...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (8-Methylquinolin-6-yl)boronic acid as a strategic building block in modern organic synthesis.

Application Notes & Protocols: (8-Methylquinolin-6-yl)boronic acid

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds, particularly in the fields of antimalarial and antimicrobial drug discovery.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic properties and opportunities for hydrogen bonding, making it a highly sought-after component in medicinal chemistry. (8-Methylquinolin-6-yl)boronic acid emerges as a valuable and versatile building block, enabling the direct installation of this important pharmacophore into target molecules.

This guide provides a detailed overview of the physicochemical properties, reactivity, and primary applications of (8-Methylquinolin-6-yl)boronic acid, with a focus on its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation.[3][4] We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Physicochemical Properties & Reactivity Profile

The reactivity of (8-Methylquinolin-6-yl)boronic acid in cross-coupling reactions is governed by the electronic and steric nature of the quinoline ring system.

  • Electronic Effects : The boronic acid group is situated on the carbocyclic (benzene) portion of the quinoline ring. This ring is comparatively more electron-rich than the nitrogen-containing pyridine ring, which is electron-deficient.[5] Consequently, boronic acids at positions 5, 6, 7, and 8 are generally more reactive in the transmetalation step of the Suzuki-Miyaura coupling compared to those on the pyrimidine ring (positions 2 and 4).[5]

  • Steric Hindrance : The methyl group at the 8-position introduces moderate steric bulk around the boronic acid at the 6-position. While this does not typically inhibit reactivity, it is a factor to consider when selecting the palladium ligand. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps with sterically demanding substrates.

  • Lewis Basicity : The quinoline nitrogen can act as a Lewis base and may coordinate to the palladium center, potentially inhibiting catalysis.[6] The choice of appropriate ligands and reaction conditions is crucial to mitigate this potential catalyst poisoning.

Table 1: Physicochemical Properties of (8-Methylquinolin-6-yl)boronic acid

PropertyValue
CAS Number 2260683-75-6[7]
Molecular Formula C₁₀H₁₀BNO₂
Molecular Weight 187.01 g/mol
Appearance Off-white to light yellow solid
Storage Store under inert gas, refrigerated (2-8°C)

Note: Properties are typical and may vary by supplier.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application for this building block, enabling the synthesis of 6-aryl or 6-heteroaryl-8-methylquinolines. These structures are of significant interest in materials science and drug discovery.

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][8] Understanding this cycle is key to rational protocol design and troubleshooting.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation : A base activates the boronic acid to form a more nucleophilic boronate species (-B(OR)₃⁻).[3][9] This species then transfers its organic group (the 8-methylquinolin-6-yl moiety) to the Pd(II) center, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-R¹ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-R¹ (Product) reductive_elimination->product arx Ar-X (Aryl Halide) arx->oxidative_addition boronic R¹-B(OH)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The success of the coupling reaction hinges on the judicious selection of four key components: catalyst, ligand, base, and solvent.

  • Catalyst & Ligand : A palladium source [e.g., Pd(OAc)₂, Pd₂(dba)₃] is used in conjunction with a phosphine ligand. For heteroaromatic substrates like quinolines, bulky, electron-rich phosphine ligands such as S-Phos, X-Phos, or n-BuPAd₂ are often highly effective.[10] They promote efficient oxidative addition and reductive elimination while preventing catalyst deactivation.

  • Base Selection : The base is critical for activating the boronic acid.[3] The choice depends on the sensitivity of the substrates.

    • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) : Commonly used and effective. Cesium carbonate (Cs₂CO₃) is often superior for challenging couplings.[11]

    • Phosphates (K₃PO₄) : A strong but non-nucleophilic base, ideal for substrates with base-sensitive functional groups (e.g., esters).[12]

  • Solvent System : A mixture of an organic solvent and water is typically required for the base (often an inorganic salt) to be effective.

    • Toluene/H₂O or 1,4-Dioxane/H₂O : Standard solvent systems that work well for a broad range of substrates.

    • DMF or DMAc : Polar aprotic solvents that can be effective, particularly for one-pot borylation/Suzuki sequences.[10]

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Aryl Halide Aryl Bromide or Iodide (1.0 eq)More reactive in oxidative addition than chlorides.
Boronic Acid (8-Methylquinolin-6-yl)boronic acid (1.2-1.5 eq)Slight excess ensures complete consumption of the halide.
Pd Catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Common, reliable palladium(II) and palladium(0) sources.
Ligand S-Phos or X-Phos (4-10 mol%)Bulky ligands accelerate the reaction and improve yields.
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq)Effective bases with broad functional group tolerance.
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A versatile solvent system that solubilizes both organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.
Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

The following diagram illustrates the standard experimental workflow for a Suzuki-Miyaura coupling reaction, from setup to final product isolation.

Workflow start 1. Reagent Assembly (Flask under Inert Gas) reagents Add: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand solvent 2. Solvent Addition (Degassed Solvents) start->solvent reaction 3. Reaction (Heat & Stir) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup 4. Aqueous Workup (Quench, Extract) reaction->workup purify 5. Purification (Column Chromatography) workup->purify product 6. Final Product (Characterization) purify->product

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

This protocol describes a general procedure for coupling (8-Methylquinolin-6-yl)boronic acid with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • (8-Methylquinolin-6-yl)boronic acid (1.2 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • S-Phos (0.04 mmol, 4 mol%)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

  • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), (8-Methylquinolin-6-yl)boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and S-Phos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[4]

  • Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 6-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl bromide is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.[4]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

This method is ideal for rapid synthesis and library generation.[4]

Procedure:

  • To a 10 mL microwave reaction vial, add the aryl bromide (0.5 mmol), (8-Methylquinolin-6-yl)boronic acid (0.6 mmol), K₃PO₄ (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and S-Phos (0.02 mmol).

  • Add 4 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial with a cap.[4]

  • Place the vial in a microwave reactor and heat the mixture to 130 °C for 20-40 minutes.

  • After the reaction, cool the vial to room temperature and proceed with the aqueous workup and purification as described in Protocol 1.

Troubleshooting Guide

Table 3: Common Issues and Potential Solutions in Suzuki-Miyaura Couplings

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Base is not strong enough- Use a fresh catalyst/ligand.- Ensure thorough degassing of solvents.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Significant Deborylation - Presence of protic sources- Reaction temperature too high or time too long- Base is too strong/hydrolytic- Use anhydrous solvents if possible (requires different base/conditions).- Lower the temperature and monitor carefully.- Use a milder base like K₂CO₃ or an organic base.
Formation of Homocoupling Product - Oxygen contamination leading to reductive elimination from the boronic acid- Catalyst decomposition- Improve inert atmosphere technique.- Use a more stable ligand or a pre-catalyst.
Stalled Reaction - Catalyst poisoning by quinoline nitrogen- Poor solubility of reagents- Increase ligand loading (e.g., to 8-10 mol%).- Switch to a solvent with better solubilizing power like DMF or DMAc.

References

  • Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers. Benchchem.
  • Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids.
  • Transition metal-catalyzed cross coupling with N -acyliminium ions derived from quinolines and isoquinolines. Chemical Science (RSC Publishing).
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science (RSC Publishing).
  • Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Quinolin-8-ylboronic acid. AiFChem.
  • A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Publishing.
  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Application Notes and Protocols for the Use of Methylboronic Acid in Suzuki-Miyaura Coupling. Benchchem.
  • Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
  • Screening of different bases for Suzuki coupling a.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • (8-Methylquinolin-6-yl)boronic acid. BLD Pharm.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling.
  • Applications of boronic acids in organic synthesis.
  • Applications of boronic acids in organic synthesis. Semantic Scholar.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • The Crucial Role of Boronic Acids in Modern Drug Discovery. Benchchem.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • (8-Methylquinolin-6-yl)boronic acid hydrochloride. BLD Pharm.
  • Recent Advances in the Synthesis of Borinic Acid Deriv
  • Suzuki-Miyaura Cross-Coupling Reaction. Tokyo Chemical Industry Co., Ltd. (JP).

Sources

Application

Application Note: (8-Methylquinolin-6-yl)boronic Acid in Pharmaceutical Intermediate Synthesis

Executive Summary The rational design of targeted therapeutics relies heavily on privileged molecular scaffolds. (8-Methylquinolin-6-yl)boronic acid (CAS: 2260683-75-6) has emerged as a highly versatile organoboron build...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged molecular scaffolds. (8-Methylquinolin-6-yl)boronic acid (CAS: 2260683-75-6) has emerged as a highly versatile organoboron building block in modern medicinal chemistry. By serving as a robust coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, this intermediate enables the precise vectorization of the 8-methylquinoline moiety into complex drug candidates. This application note explores the mechanistic rationale behind its use, highlights its critical applications in developing kinase and phosphodiesterase inhibitors, and provides a self-validating, field-tested synthetic protocol.

Mechanistic & Structural Insights: The 8-Methylquinoline Advantage

In drug discovery, the quinoline ring is a well-established pharmacophore known for its ability to engage in π−π stacking and hydrogen bonding within protein active sites. However, the specific substitution pattern of the 8-methylquinolin-6-yl system offers distinct biophysical and mechanistic advantages:

  • Steric Gating and Kinase Selectivity : The addition of the methyl group at the C8 position introduces a precise steric clash that prevents the molecule from binding to off-target kinases with smaller gatekeeper residues. In targets like Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4), the enlarged ATP-binding pocket easily accommodates this bulky C8 substituent, driving highly selective inhibition [3].

  • Hinge Region Engagement : The quinoline nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region.

  • Synthetic Tractability : The boronic acid functional group at the C6 position allows for rapid, late-stage diversification via Suzuki-Miyaura cross-coupling. The electron-deficient nature of the quinoline ring stabilizes the boronic acid against premature protodeboronation, ensuring high coupling yields.

Key Pharmaceutical Applications

DYRK1A and DYRK1B Kinase Inhibitors (Oncology & Neurodegeneration)

Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A and DYRK1B) are critical targets for Down syndrome, Alzheimer's disease, and various dormant cancers. The 8-methylquinoline scaffold has been patented as a core structural motif for potent DYRK1A/B inhibitors [2]. The scaffold effectively outcompetes ATP, suppressing Tau phosphorylation and preventing cancer cell quiescence.

DYRK1A_Pathway cluster_0 Kinase Target DYRK1A DYRK1A / DYRK1B (Overexpressed) Tau Tau Phosphorylation (NFT Formation) DYRK1A->Tau Promotes APP APP Cleavage (Aβ Plaque) DYRK1A->APP Promotes CellCycle Cell Cycle Arrest (Cancer Quiescence) DYRK1A->CellCycle Regulates Inhibitor 8-Methylquinoline Derivatives Inhibitor->DYRK1A Inhibits AD Alzheimer's Disease & Down Syndrome Tau->AD APP->AD Cancer Oncology (Tumor Survival) CellCycle->Cancer

Fig 1: Mechanism of 8-Methylquinoline derivatives in DYRK1A/B inhibition and disease modification.

PfCDPK4 Inhibitors (Malaria Transmission Blocking)

In the fight against malaria, blocking the transmission of the parasite to the mosquito vector is a primary goal. 8-Methylquinolin-6-yl derivatives have been synthesized as potent inhibitors of PfCDPK4, an enzyme essential for the exflagellation of male gametocytes [3]. The C8-methyl group provides a >5-fold increase in potency against PfCDPK4 compared to unsubstituted analogs by exploiting the unique threonine/serine gatekeeper residues.

TbrPDEB1 Inhibitors (Neglected Tropical Diseases)

Human phosphodiesterase 4 (PDE4) inhibitors are being repurposed to target PDEB1 in Trypanosoma brucei, the causative agent of African sleeping sickness. Analogs incorporating the 8-methylquinolin-6-yl moiety demonstrate sub-micromolar inhibition of TbrPDEB1, effectively halting parasite proliferation [4].

Quantitative Data Summary
Target Kinase/EnzymeDisease IndicationRole of 8-Methylquinoline ScaffoldRepresentative Potency (IC50)Ref.
DYRK1A / DYRK1B Alzheimer's, OncologyHinge-binding motif, precise steric fit10 - 50 nM[2]
PfCDPK4 MalariaExploits gatekeeper residue pocket< 5 nM[3]
TbrPDEB1 African Sleeping SicknessEnhances target affinity via π -stackingSub-micromolar[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To successfully integrate the 8-methylquinoline core into a target molecule, the following self-validating Suzuki-Miyaura cross-coupling protocol is recommended. The causality of each step is detailed to ensure high yields and minimize side reactions (e.g., protodeboronation or homocoupling).

Reagents and Materials
  • (8-Methylquinolin-6-yl)boronic acid : 1.2 equivalents. (Slight excess compensates for minor protodeboronation).

  • Aryl/Heteroaryl Halide (Bromide or Iodide) : 1.0 equivalent.

  • Catalyst : Pd(dppf)Cl₂ (0.05 equivalents). (The bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination).

  • Base : K₂CO₃ or Cs₂CO₃ (3.0 equivalents). (Aqueous base is required to form the reactive boronate species for transmetalation).

  • Solvent : 1,4-Dioxane / H₂O (4:1 v/v).

Step-by-Step Methodology

Step 1: Reaction Assembly Charge a dry, round-bottom flask or microwave vial with the aryl halide, (8-Methylquinolin-6-yl)boronic acid, and the base. Causality: Solid reagents are added first to minimize exposure of the active palladium catalyst to localized high concentrations of un-dissolved base, which can lead to catalyst degradation.

Step 2: Degassing (Critical Step) Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with Argon or Nitrogen for 15 minutes. Causality: Oxygen must be rigorously excluded. O₂ promotes the oxidative homocoupling of the boronic acid (forming a biaryl byproduct) and oxidizes the Pd(0) active species to inactive Pd(II) complexes.

Step 3: Catalyst Addition & Heating Quickly add Pd(dppf)Cl₂ under an inert atmosphere. Seal the vessel and heat to 90 °C for 8–12 hours. Causality: Heating accelerates the oxidative addition of the aryl halide to Pd(0). The temperature is kept below 100 °C to prevent the thermal decomposition of the boronic acid.

Step 4: Self-Validation (In-Process Monitoring) After 8 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS. Validation Check: The reaction is deemed complete when the UV trace shows the disappearance of the starting aryl halide and the MS spectra confirms the emergence of the [M+H]+ peak corresponding to the cross-coupled 8-methylquinoline product.

Step 5: Workup and Extraction Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with distilled water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄. Causality: The biphasic extraction removes inorganic salts (K₂CO₃) and boron byproducts (boric acid derivatives) into the aqueous phase, leaving the highly lipophilic quinoline product in the organic phase.

Step 6: Purification Filter the drying agent and concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient).

Workflow A 1. Reagent Prep (Boronic Acid + Halide) B 2. Degassing (Ar/N2 Purge) A->B C 3. Catalyst Addition (Pd(dppf)Cl2) B->C D 4. Heating (90°C, 8-12h) C->D E 5. LC-MS Validation (Confirm [M+H]+) D->E F 6. Purification (Flash Chromatography) E->F

Fig 2: Standardized Suzuki-Miyaura cross-coupling workflow for 8-Methylquinoline derivatives.

References

  • Dreas, A. et al. "Derivatives of quinoline as inhibitors of DYRK1A and/or DYRK1B kinases". US Patent 10,577,365 B2 (2020). URL:[Link][1]

  • Vidadala, R. S. R. et al. "Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors that Block the Transmission of Malaria to Mosquitoes". European Journal of Medicinal Chemistry 74, 562-573 (2014). URL:[Link][2]

  • Ochiana, S. O. et al. "Repurposing human PDE4 inhibitors for neglected tropical diseases. Evaluation of analogs of the human PDE4 inhibitor GSK-256066 as inhibitors of PDEB1 of Trypanosoma brucei". Chemical Biology & Drug Design 85(5), 549-564 (2015). URL:[Link][3]

Sources

Method

Metal-Free C-H Functionalization: A Direct and Regioselective Synthesis of 2-Arylquinolines from Quinoline N-Oxides and Boronic Acids

An Application Guide for Researchers Abstract: This application note provides a comprehensive guide to the metal-free cross-coupling of quinoline N-oxides with boronic acids, a powerful and atom-economical method for syn...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This application note provides a comprehensive guide to the metal-free cross-coupling of quinoline N-oxides with boronic acids, a powerful and atom-economical method for synthesizing valuable 2-arylquinoline scaffolds. We delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven experimental protocol, and present data on the reaction's substrate scope. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking efficient, cost-effective, and environmentally benign alternatives to traditional transition-metal-catalyzed cross-coupling reactions.

Introduction: The Strategic Advantage of Metal-Free C-H Functionalization

The quinoline motif is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the renowned antimalarial drug quinine.[1][2] Consequently, developing efficient and regioselective methods for the functionalization of the quinoline scaffold is of paramount importance.[1] Traditional cross-coupling reactions, while powerful, often rely on expensive and potentially toxic transition metals, which can necessitate additional purification steps to remove metallic residues from the final active pharmaceutical ingredients.

Direct C-H functionalization has emerged as a more sustainable and step-economical strategy.[3][4] Among these methods, the use of heteroaromatic N-oxides has proven particularly effective. The N-oxide moiety activates the heterocyclic ring, enhancing its reactivity toward nucleophiles, particularly at the C2 and C4 positions.[5] This guide focuses on a novel and operationally simple metal-free approach that leverages this intrinsic reactivity, enabling the direct C2-arylation of quinoline N-oxides using readily available boronic acids.[6][7] This transformation offers significant advantages, including mild reaction conditions, high regioselectivity for the C2 position, and the avoidance of transition metal catalysts, aligning with the principles of green chemistry.[5][8]

Mechanistic Rationale: A Petasis-Type Pathway

Understanding the reaction mechanism is critical for optimization and troubleshooting. The metal-free arylation of quinoline N-oxides with boronic acids is proposed to proceed through a pathway analogous to the Petasis-Borono Mannich reaction.[5][9]

The key steps are as follows:

  • Coordination: The reaction initiates with the coordination of the boronic acid to the oxygen atom of the quinoline N-oxide. This non-covalent interaction brings the two reactants into close proximity, pre-organizing the system for the key C-C bond-forming step.[5][9]

  • Nucleophilic Attack: The coordinated complex then undergoes an intramolecular nucleophilic attack. The aryl group from the boronic acid migrates to the electron-deficient C2 position of the quinoline ring.[5]

  • Deoxygenative Rearomatization: This attack is followed by a concerted elimination of boric acid and the N-oxide oxygen, which drives the rearomatization of the quinoline ring to furnish the final 2-arylquinoline product in a deoxygenative manner.[5]

This proposed mechanism elegantly explains the high C2 selectivity and the metal- and external oxidant-free nature of the reaction.

Metal_Free_Coupling_Mechanism Proposed Petasis-Type Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_transition Transition State cluster_products Products N_Oxide Quinoline N-Oxide Coordinated_Complex Coordinated Intermediate [N⁺-O⁻···B(OH)₂-Ar] N_Oxide->Coordinated_Complex Coordination Boronic_Acid Aryl Boronic Acid (Ar-B(OH)₂) Boronic_Acid->Coordinated_Complex TS Nucleophilic Attack (Aryl Migration to C2) Coordinated_Complex->TS Intramolecular Rearrangement Product 2-Arylquinoline TS->Product Deoxygenative Rearomatization Byproduct Boric Acid (B(OH)₃) TS->Byproduct Experimental_Workflow General Experimental Workflow start 1. Reagent Preparation (Quinoline N-Oxide, Boronic Acid, Solvent) setup 2. Reaction Setup (Combine reagents in anhydrous toluene) start->setup reaction 3. Heat & Stir (110 °C, 12-24h) setup->reaction monitoring 4. Monitor by TLC (Check for starting material consumption) reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Workup (EtOAc, NaHCO₃, Brine) monitoring->workup Reaction Complete purify 6. Purification (Flash Column Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS, Yield Calculation) purify->analysis

Sources

Application

One-pot synthesis of 8-arylquinolines via borylation of quinoline halides

An In-Depth Guide to the One-Pot Synthesis of 8-Arylquinolines via Sequential Borylation and Suzuki-Miyaura Coupling Introduction: The Significance of the 8-Arylquinoline Scaffold The 8-arylquinoline motif is a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the One-Pot Synthesis of 8-Arylquinolines via Sequential Borylation and Suzuki-Miyaura Coupling

Introduction: The Significance of the 8-Arylquinoline Scaffold

The 8-arylquinoline motif is a privileged structural scaffold prominently featured in medicinal chemistry and materials science. These compounds form the core of numerous molecules with a wide array of biological activities, including potent inhibitors of enzymes like PDE4, which are relevant in inflammatory diseases.[1][2] The rigid, planar structure and the nitrogen donor atom also make them valuable as ligands and key elements in the design of functional materials such as Organic Light-Emitting Diodes (OLEDs).[3][4]

Traditionally, the synthesis of 8-arylquinolines via Suzuki-Miyaura coupling has relied on the use of 8-quinolineboronic acids. However, the synthesis of these boronic acids can be inefficient, often resulting in moderate yields and the formation of significant byproducts.[3][5] To overcome these limitations, a more streamlined and efficient one-pot, two-step process has been developed. This method combines the palladium-catalyzed Miyaura borylation of readily available 8-haloquinolines with a subsequent Suzuki-Miyaura cross-coupling reaction in the same reaction vessel. This approach offers significant advantages by avoiding the isolation and purification of the intermediate boronic ester, which improves overall reaction yield, enhances efficiency, and reduces costs by making full use of the palladium catalyst.[3][6]

This document provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol, and key data for the one-pot synthesis of 8-arylquinolines, designed for researchers in organic synthesis and drug development.

Mechanistic Foundation: A Tale of Two Catalytic Cycles

The elegance of this one-pot synthesis lies in the seamless execution of two distinct yet related palladium-catalyzed reactions: the Miyaura Borylation and the Suzuki-Miyaura Cross-Coupling.[7] Understanding these individual catalytic cycles is crucial for optimizing the reaction and troubleshooting potential issues.

Step 1: The Miyaura Borylation

The first stage of the process is the conversion of an 8-haloquinoline into its corresponding 8-quinoline boronate ester. The generally accepted mechanism for this transformation is depicted below.[8][9]

  • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the 8-haloquinoline (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step.[10]

  • Transmetalation : A base, typically a carboxylate salt like potassium acetate (KOAc), is believed to facilitate the transmetalation step.[9][11] The diboron reagent exchanges its boryl group with the halide on the palladium center. The high oxophilicity of boron is a key driving force for this step.[11]

  • Reductive Elimination : The final step is the reductive elimination of the 8-quinolineboronic ester, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Miyaura_Borylation cluster_cycle Miyaura Borylation Cycle cluster_reagents Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdBpin Ar-Pd(II)L_n-Bpin ArPdX->ArPdBpin Transmetalation ArPdBpin->Pd0 Reductive Elimination ArBpin 8-Quinolineboronic Ester (Ar-Bpin) ArPdBpin->ArBpin ArX 8-Haloquinoline (Ar-X) ArX->ArPdX B2pin2 B₂(pin)₂ + Base (KOAc) B2pin2->ArPdX

Caption: Catalytic cycle of the Miyaura borylation.

Step 2: The Suzuki-Miyaura Cross-Coupling

Once the borylation is complete, an aryl halide and a suitable base are added directly to the reaction mixture. The newly formed 8-quinoline boronate ester then participates in a Suzuki-Miyaura cross-coupling reaction to yield the final 8-arylquinoline product.[12][13]

  • Oxidative Addition : The same Pd(0) catalyst, regenerated from the borylation step, adds to the second aryl halide (Ar'-X).

  • Transmetalation : In this cycle, the base (e.g., K₂CO₃, K₃PO₄) activates the organoboron species, facilitating the transfer of the quinoline-aryl group to the palladium center, displacing the halide.[10][14]

  • Reductive Elimination : The diaryl-palladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the 8-arylquinoline product and regenerate the Pd(0) catalyst.[14]

Suzuki_Coupling cluster_cycle Suzuki-Miyaura Coupling Cycle cluster_reagents Pd0 Pd(0)L_n ArPdX2 Ar'-Pd(II)L_n-X Pd0->ArPdX2 Oxidative Addition DiarylPd Ar-Pd(II)L_n-Ar' ArPdX2->DiarylPd Transmetalation DiarylPd->Pd0 Reductive Elimination Product 8-Arylquinoline (Ar-Ar') DiarylPd->Product ArX2 Aryl Halide (Ar'-X) ArX2->ArPdX2 ArBpin_reagent 8-Quinolineboronic Ester (Ar-Bpin) + Base ArBpin_reagent->ArPdX2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Application & Protocols

This section outlines a representative protocol adapted from established, high-yield procedures.[3][15]

Overall Workflow

The one-pot procedure follows a simple, sequential addition workflow, eliminating the need for intermediate purification and minimizing handling.

One_Pot_Workflow start Step 1: Initial Setup borylation Step 2: Borylation Reaction start->borylation Add 8-Haloquinoline, B₂(pin)₂, Catalyst, Ligand, Base (KOAc), Solvent. Heat (e.g., 90°C). addition Step 3: Reagent Addition borylation->addition Monitor for completion (HPLC/TLC). Cool slightly. suzuki Step 4: Suzuki Coupling addition->suzuki Add Aryl Halide and aqueous Base (e.g., K₂CO₃). workup Step 5: Workup & Purification suzuki->workup Heat (e.g., 90°C). Monitor for completion. product Final Product: 8-Arylquinoline workup->product Cool, dilute, extract, and purify via column chromatography.

Caption: Sequential workflow for the one-pot synthesis.

Materials and Reagents
  • Substrates : 8-Bromoquinoline or other 8-haloquinolines.

  • Boron Source : Bis(pinacolato)diboron (B₂(pin)₂).

  • Palladium Pre-catalyst : Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand : n-BuPAd₂ (Di-tert-butyl(1-adamantyl)phosphine).

  • Bases : Potassium acetate (KOAc) for borylation; an aqueous solution of Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) for Suzuki coupling.

  • Solvent : Anhydrous N,N-Dimethylacetamide (DMAc).

  • Coupling Partner : Aryl bromide or aryl chloride.

  • Workup Reagents : Ethyl acetate (EtOAc), Hexanes, Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Purification : Silica gel for column chromatography.

Step-by-Step Protocol: Synthesis of 5-Methoxy-8-phenylquinoline[3]
  • Reaction Setup (Borylation) :

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 8-bromo-5-methoxyquinoline (e.g., 0.2 g, 0.84 mmol).

    • Add potassium acetate (KOAc) (3 equivalents, 2.52 mmol).

    • Under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (1 mol %), n-BuPAd₂ (3 mol %), and bis(pinacolato)diboron (B₂(pin)₂) (1.2 equivalents, 1.01 mmol).

    • Add anhydrous DMAc (1 mL).

  • Borylation Reaction :

    • Seal the vessel and heat the reaction mixture to 90 °C.

    • Stir for 1 hour. Progress can be monitored by taking a small aliquot, quenching with water, extracting with EtOAc, and analyzing by HPLC or TLC. The formation of the boronate ester should be observed.

  • Reagent Addition (Suzuki Coupling) :

    • After the borylation is deemed complete, cool the reaction mixture slightly.

    • Carefully add the aryl halide, bromobenzene (1.2 equivalents, 1.0 mmol).

    • Add a degassed 4 M aqueous solution of K₂CO₃ (4 equivalents, 3.36 mmol).

  • Suzuki-Miyaura Coupling Reaction :

    • Reseal the vessel and continue heating at 90 °C for an additional 1-2 hours, or until the reaction is complete as determined by HPLC or TLC analysis.

  • Workup and Purification :

    • Cool the reaction mixture to room temperature.

    • Dilute with water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., eluting with 10% EtOAc/hexanes) to afford the pure 5-methoxy-8-phenylquinoline.

Expected Results & Characterization
  • Yield : Following this procedure, yields are typically high, often in the range of 85-98%. For 5-methoxy-8-phenylquinoline, a yield of 91% has been reported.[3]

  • Appearance : The product is typically a solid.

  • Characterization (for 5-Methoxy-8-phenylquinoline) [3]:

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.98 (dd, 1 H), 8.67 (dd, 1 H), 7.72–7.67 (m, 3 H), 7.53–7.49 (m, 2 H), 7.44–7.41 (m, 2 H), 6.97 (d, 1 H), 4.08 (s, 3H).

    • ¹³C NMR (100 MHz) : δ 155.3, 151.0, 150.6, 148.0, 146.4, 138.1, 135.3, 131.0, 130.3, 129.4, 122.8, 121.1, 120.4, 104.2, 55.9.

Process Optimization and Substrate Scope

The efficiency of this one-pot reaction is highly dependent on the choice of catalyst, ligand, solvent, and base. The reported conditions have been optimized for broad applicability.

Table 1: Optimization of Reaction Parameters (Borylation Step)

Data summarized from findings in the literature.[3] The reaction shown is the borylation of 8-bromo-5-methoxyquinoline.

EntryCatalyst (mol %)Ligand (mol %)SolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂·CH₂Cl₂ (3)-Dioxane901268
2Pd(dppf)Cl₂·CH₂Cl₂ (3)-DMAc9012<33
3Pd₂(dba)₃ (1)n-BuPAd₂ (3)DMAc901>95
4Pd(OAc)₂ (2)SPhos (4)Dioxane902>95

Causality: The combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as n-BuPAd₂ or SPhos is critical.[12] These ligands promote the rate-limiting oxidative addition step and facilitate the subsequent reductive elimination, leading to faster reaction times and higher yields compared to less effective catalyst systems like Pd(dppf)Cl₂ for this specific transformation.[3] DMAc proved to be a superior solvent over dioxane for this borylation.

Table 2: Scope of Synthesized 8-Arylquinolines

This one-pot protocol is effective for a variety of substituted quinoline halides and aryl halides, demonstrating its broad utility.

Starting 8-HaloquinolineAryl HalideProductYield (%)[3]
8-Bromo-5-methoxyquinolineBromobenzene5-Methoxy-8-phenylquinoline91
8-Bromo-5-methoxyquinoline3-Bromopyridine5-Methoxy-8-(pyridin-3-yl)quinoline88
8-BromoquinolineBromobenzene8-Phenylquinoline93
8-Bromo-2-methylquinolineBromobenzene2-Methyl-8-phenylquinoline97
8-Bromo-6-fluoroquinolineBromobenzene6-Fluoro-8-phenylquinoline91

Conclusion and Outlook

The one-pot synthesis of 8-arylquinolines via sequential Miyaura borylation and Suzuki-Miyaura coupling represents a highly efficient and practical method for accessing this important class of compounds. By eliminating the need for isolation of the intermediate boronate ester, this approach improves yields, reduces waste, and saves time, making it an attractive strategy for both academic research and large-scale drug development applications.[3] The broad substrate scope and high functional group tolerance further underscore its value as an indispensable tool in modern organic synthesis.

References

  • Suzuki, A. Suzuki reaction. Wikipedia. [Link]

  • Maiti, D. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Wang, C. et al. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 76(15), 6394-6400. [Link]

  • Wang, C. et al. (2011). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. PubMed. [Link]

  • Buchwald, S. L. et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Cravotto, G. et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • A catalytic cycle for Pd‐catalyzed Suzuki‐type coupling of benzotriazinones. ResearchGate. [Link]

  • Farina, V. et al. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. ResearchGate. [Link]

  • Farina, V. et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 85(24), 16174-16193. [Link]

  • Charette, A. B. et al. (2011). Rh(NHC)-Catalyzed Direct and Selective Arylation of Quinolines at the 8-Position. Journal of the American Chemical Society, 133(9), 2812-2815. [Link]

  • Combined 'One-pot' Borylation and Coupling. Wordpress. [Link]

  • Itami, K. et al. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 869-876. [Link]

  • Lacombe, P. et al. (2008). Discovery of a substituted 8-arylquinoline series of PDE4 inhibitors: Structure-activity relationship, optimization, and identification of a highly potent, well tolerated, PDE4 inhibitor. ResearchGate. [Link]

  • Lacombe, P. et al. (2009). Alkyl-bridged substituted 8-arylquinolines as highly potent PDE IV inhibitors. PubMed. [Link]

  • Miyaura Borylation Reaction. Synfacts, 16(07), 0823. [Link]

  • Zhang, W. et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 133. [Link]

  • Al-Majedy, Y. K. et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Ciriminna, R. et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 973-981. [Link]

  • Van der Eycken, E. V. et al. (2020). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry, 18(3), 443-447. [Link]

  • Al-Majedy, Y. K. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • One-pot synthesis of 4-arylated quinolines 157 via borylation–Suzuki arylation. ResearchGate. [Link]

  • Wang, C. et al. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Figshare. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Müller, T. J. J. et al. (2023). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. MDPI. [Link]

Sources

Method

Application Note: (8-Methylquinolin-6-yl)boronic Acid in the Synthesis of DYRK1A/B Kinase Inhibitors

Executive Summary (8-Methylquinolin-6-yl)boronic acid (CAS: 2260683-75-6) has emerged as a highly privileged building block in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(8-Methylquinolin-6-yl)boronic acid (CAS: 2260683-75-6) has emerged as a highly privileged building block in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. The quinoline core is a well-established pharmacophore capable of forming critical hydrogen bonds within the ATP-binding hinge region of various kinases. Specifically, the strategic placement of a methyl group at the 8-position provides unique steric constraints that enhance selectivity for Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A and DYRK1B) over other kinase families [1].

This application note provides a comprehensive, field-proven guide for researchers utilizing (8-Methylquinolin-6-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive molecules, with a focus on mitigating common heteroaryl boronic acid pitfalls such as protodeboronation.

Physicochemical Profiling & Handling

Proper handling of heteroaryl boronic acids is critical, as they are susceptible to atmospheric oxidation and dehydration into boroxines (cyclic anhydrides).

Table 1: Physicochemical Properties and Storage Parameters

ParameterSpecification / DataPractical Implication
Chemical Formula C₁₀H₁₀BNO₂-
Molecular Weight 187.00 g/mol Calculate stoichiometry assuming monomeric form, though boroxine trimers may be present.
CAS Number 2260683-75-6-
Appearance Off-white to pale yellow solidDarkening indicates oxidation or degradation.
Solubility Soluble in MeOH, DMSO, DMF; sparingly in H₂ORequires co-solvent systems (e.g., Dioxane/H₂O) for aqueous cross-coupling.
Storage Conditions 2-8°C, Inert atmosphere (Ar/N₂)Prevents slow oxidation to the corresponding phenol and minimizes boroxine formation.

Mechanistic Rationale & Target Biology

The Role of DYRK1A in Neurodegeneration

DYRK1A is a dual-specificity kinase that is ubiquitously expressed but plays a disproportionately large role in central nervous system development and pathology. Because the DYRK1A gene is located on chromosome 21, it is overexpressed in Down syndrome and is a primary driver of early-onset Alzheimer's disease in these patients. DYRK1A hyperphosphorylates the Tau protein, leading to neurofibrillary tangles, and alters amyloid precursor protein (APP) processing [2].

Scaffold Rationale

Synthesizing inhibitors using (8-Methylquinolin-6-yl)boronic acid allows researchers to append diverse regulatory-domain-binding motifs (such as substituted 7-azaindoles) to the 6-position of the quinoline ring [1]. The quinoline nitrogen acts as a hydrogen bond acceptor at the kinase hinge region, while the 8-methyl group restricts the dihedral angle of the molecule, preventing it from binding to off-target kinases like GSK-3β [3].

DYRK1A_Pathway Stimulus Cellular Stress / Trisomy 21 DYRK1A DYRK1A Kinase (Overexpression/Hyperactivation) Stimulus->DYRK1A Upregulates Tau Tau Protein DYRK1A->Tau Hyperphosphorylation Amyloid APP Processing DYRK1A->Amyloid Cleavage Alteration Inhibitor 8-Methylquinoline-based Inhibitor (Synthesized via Boronic Acid) Inhibitor->DYRK1A Competitive ATP-Hinge Inhibition Pathology Neurodegeneration (Alzheimer's / Down Syndrome) Tau->Pathology Amyloid->Pathology

Figure 1: Pathophysiological role of DYRK1A and the intervention point of quinoline-based inhibitors.

Synthetic Utility & Workflow

The primary synthetic utility of (8-Methylquinolin-6-yl)boronic acid is in Suzuki-Miyaura cross-coupling . However, electron-deficient heteroaryl boronic acids are highly prone to protodeboronation —a base-catalyzed cleavage of the C-B bond that yields 8-methylquinoline instead of the desired cross-coupled product.

Expertise & Causality Note: To outcompete the rate of protodeboronation, the oxidative addition and transmetalation steps must be accelerated. This is achieved by using highly active palladium catalysts with large bite angles (e.g., Pd(dppf)Cl₂), optimizing the water ratio to ensure base solubility without promoting hydrolysis, and utilizing rapid heating methods such as microwave irradiation.

Suzuki_Workflow Boronic (8-Methylquinolin-6-yl) boronic acid Coupling Suzuki-Miyaura Cross-Coupling (1,4-Dioxane/H2O) Boronic->Coupling Halide Aryl/Heteroaryl Halide (e.g., 7-azaindole-Br) Halide->Coupling Catalyst Pd Catalyst + Base (e.g., Pd(dppf)Cl2, K2CO3) Catalyst->Coupling Product Bioactive Quinoline Derivative (DYRK1A Inhibitor) Coupling->Product Heat/Microwave (80-120°C)

Figure 2: General synthetic workflow for the Suzuki-Miyaura cross-coupling of the boronic acid.

Experimental Protocols

Protocol A: Standard Thermal Suzuki-Miyaura Coupling

Optimized for standard laboratory setups and moderately reactive aryl bromides/iodides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • (8-Methylquinolin-6-yl)boronic acid (1.5 equiv) - Excess compensates for partial protodeboronation.

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine 1,4-Dioxane and H₂O (4:1). Sparge with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) active species to inactive Pd(II) complexes and promote oxidative homocoupling of the boronic acid.

  • Reagent Loading: Add the Aryl Halide (1.0 mmol), (8-Methylquinolin-6-yl)boronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol) to the flask.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol). The mixture will typically appear reddish-orange.

  • Reaction: Seal the flask and heat to 90°C in a pre-heated oil bath for 4–8 hours.

  • Self-Validation (Monitoring): Monitor via TLC (typically 5% MeOH in DCM) or LC-MS. The disappearance of the aryl halide and the emergence of a highly fluorescent blue/green spot under 254/365 nm UV indicates product formation. A rapid color change of the reaction mixture to deep black within the first 10 minutes indicates premature catalyst crash-out (Pd-black formation), requiring a restart with stricter anaerobic conditions.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd-black and inorganic salts. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient).

Protocol B: Microwave-Assisted Coupling

Optimized for sterically hindered or electron-rich aryl chlorides, and to minimize protodeboronation.

Step-by-Step Methodology:

  • In a 10 mL microwave vial, combine Aryl Halide (0.5 mmol), (8-Methylquinolin-6-yl)boronic acid (0.75 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and Na₂CO₃ (1.5 mmol).

  • Add 3 mL of degassed DME (1,2-Dimethoxyethane) and 1 mL of degassed H₂O.

  • Seal the vial with a crimp cap and purge with Argon for 3 minutes via a needle.

  • Irradiate in a microwave reactor at 120°C for 15–20 minutes. Causality: Microwave irradiation rapidly brings the system to activation energy, allowing the transmetalation step to outpace the slower, base-catalyzed protodeboronation pathway.

  • Perform workup and purification as described in Protocol A.

Reaction Optimization Data

When developing novel DYRK1A inhibitors, empirical optimization of the coupling conditions is often required depending on the electronic nature of the coupling partner. Table 2 summarizes typical optimization outcomes observed when coupling (8-Methylquinolin-6-yl)boronic acid with a generic unactivated aryl bromide.

Table 2: Catalyst and Solvent Screening for (8-Methylquinolin-6-yl)boronic acid Coupling

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)TimeYield (%)*Major Byproduct
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9012h45%8-Methylquinoline
2Pd(PPh₃)₄K₂CO₃DME/H₂O (3:1)908h62%8-Methylquinoline
3Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)906h88%Trace homocoupling
4XPhos Pd G2K₃PO₄THF/H₂O (10:1)804h91%None
5Pd(dppf)Cl₂Na₂CO₃DME/H₂O (3:1)120 (MW)20m94%None

*Yields are representative of isolated yields after silica gel chromatography. MW = Microwave irradiation.

Data Interpretation: Bulky, electron-rich phosphine ligands (like XPhos) or bidentate ligands with large bite angles (like dppf) significantly accelerate the reductive elimination step, thereby suppressing the competitive protodeboronation pathway (Entry 3, 4, 5).

References

  • Felicitex Therapeutics, Inc. (2020). Derivatives of quinoline as inhibitors of DYRK1A and/or DYRK1B kinases (U.S. Patent No. 10,577,365 B2). U.S. Patent and Trademark Office.
  • Perinelli, D. R., et al. (2021). GSK-3β, FYN, and DYRK1A: Master Regulators in Neurodegenerative Pathways. International Journal of Molecular Sciences, 22(9), 4795. Available at:[Link]

  • Nguyen, T. L., et al. (2019). Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. International Journal of Molecular Sciences, 20(15), 3823. Available at:[Link]

Application

Ligand design and coordination chemistry involving quinoline boronic acids

An In-depth Technical Guide to Ligand Design and Coordination Chemistry Involving Quinoline Boronic Acids Introduction: The Hybrid Vigor of Quinoline Boronic Acids Quinoline boronic acids represent a fascinating and high...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ligand Design and Coordination Chemistry Involving Quinoline Boronic Acids

Introduction: The Hybrid Vigor of Quinoline Boronic Acids

Quinoline boronic acids represent a fascinating and highly versatile class of molecules, strategically merging the distinct chemical personalities of a quinoline heterocycle and a boronic acid moiety within a single scaffold.[1][2][3] This unique structural combination imparts a dual functionality that has positioned them as powerful building blocks in medicinal chemistry, materials science, and coordination chemistry.[1][4] The quinoline core, a nitrogen-containing aromatic system, provides a site for metal coordination and contributes valuable photophysical properties, such as fluorescence.[1][5] Concurrently, the boronic acid group acts as a Lewis acid and, most notably, possesses the ability to form reversible covalent bonds with cis-diols, a feature central to its use in chemosensors and drug design.[1][3][6]

This guide provides a comprehensive overview for researchers and drug development professionals, moving beyond simple descriptions to explain the underlying principles and practical methodologies for working with these compounds. We will explore their synthesis, delve into the nuances of their coordination behavior, and present detailed protocols for their application in sensing and as therapeutic scaffolds.

Part 1: Foundational Chemistry and Synthesis

A thorough understanding of the synthesis and fundamental properties of quinoline boronic acids is paramount to their successful application.

Synthesis of Quinoline Boronic Acids: A Protocol

The synthesis of quinoline boronic acids often proceeds via a lithium-halogen exchange from a bromoquinoline precursor, followed by quenching with a trialkyl borate. This method is reliable and provides good yields for various positional isomers.

Experimental Protocol: Synthesis of 3-Quinolineboronic Acid

This protocol details the synthesis of 3-quinolineboronic acid from 3-bromoquinoline.[7]

Materials:

  • 3-Bromoquinoline

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi), 2M solution in hexane

  • Hydrochloric Acid (HCl), 2M solution

  • Sodium Bicarbonate (NaHCO3), 2M solution

  • Ethyl Acetate (EA)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • n-Hexane

  • Nitrogen gas supply

  • Dry ice/acetone bath

Procedure:

  • Setup: Add 3-bromoquinoline (3.00 g, 14.49 mmol) and triisopropyl borate (3.30 mL, 29.06 mmol) to a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Purge the flask with nitrogen.

  • Dissolution & Cooling: Dissolve the reactants in 100 mL of anhydrous THF. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (14.50 mL of a 2M solution in hexane, 29.00 mmol) dropwise over 1 hour via the dropping funnel.

    • Scientist's Note: This step is highly exothermic and temperature-sensitive. The slow addition at -78 °C is critical to prevent side reactions and ensure the selective formation of the lithiated quinoline intermediate.

  • Reaction: Maintain the reaction at -78 °C for an additional 2 hours after the addition is complete to ensure full conversion.

  • Quenching & Neutralization: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by carefully adding 2M HCl solution until the mixture is acidic. Subsequently, neutralize the solution to pH 7 with a 2M NaHCO3 solution.

    • Scientist's Note: The acidic workup hydrolyzes the borate ester intermediate to the desired boronic acid. Careful neutralization is required before extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Precipitation & Isolation: Add n-hexane to the concentrated residue to precipitate the product. Collect the resulting white solid by filtration. (Expected Yield: ~80%).[7]

The Boronic Acid Moiety: A Gateway to Reversible Interactions

The boronic acid group (-B(OH)₂) is an electron-deficient Lewis acid due to the empty p-orbital on the boron atom.[8] This Lewis acidity governs its interaction with nucleophiles, most importantly water and diols. In aqueous solution, a pH-dependent equilibrium exists between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species.[6] This equilibrium is fundamental to its ability to bind diols, forming stable five- or six-membered cyclic boronate esters.[9] This reversible covalent interaction is the cornerstone of its use in sensing applications.[3][6]

Boronic_Acid_Diol_Equilibrium cluster_0 Aqueous Environment (pH dependent) R_B_OH2 R-B(OH)₂ Trigonal Planar R_B_OH3 R-B(OH)₃⁻ Tetrahedral Anionic R_B_OH2->R_B_OH3 + OH⁻ / - H⁺ Boronate_Ester Cyclic Boronate Ester (Tetrahedral Anionic) R_B_OH2->Boronate_Ester + Diol - 2H₂O R_B_OH3->Boronate_Ester + Diol - OH⁻, H₂O Diol cis-Diol H2O H₂O OH_minus OH⁻ H_plus H⁺ caption Boronic Acid-Diol Binding Equilibrium

Figure 1: The pH-dependent equilibrium of boronic acid with its anionic form and its reversible binding to a cis-diol.

The Quinoline Scaffold: Coordination and Photophysics

The quinoline ring system is not merely a passive scaffold. The nitrogen atom within the heterocycle acts as a Lewis base, capable of coordinating with a wide range of transition metal ions.[1][4] This property makes quinoline boronic acids excellent candidates for designing novel ligands for catalysis and metal-organic frameworks.[5] Furthermore, the extended aromatic system of quinoline often imparts useful photophysical properties, such as fluorescence, which can be modulated by guest binding or changes in the local environment, a key feature for sensor development.[1][5]

Part 2: Applications in Ligand Design

The dual functionality of quinoline boronic acids enables their application in several advanced fields.

Application Focus: Fluorescent Chemosensors

The combination of a fluorescent quinoline core and a diol-binding boronic acid group is ideal for creating fluorescent sensors, particularly for carbohydrates.[1] The general principle involves a change in the fluorescence properties of the quinoline moiety upon the binding of a diol to the boronic acid. This change can be due to several mechanisms, including photoinduced electron transfer (PET), which is modulated by the change in the Lewis acidity of the boron center upon ester formation.

Sensor_Workflow start Start: Select Quinoline Boronic Acid (QBA) Probe prepare_sol Prepare buffered aqueous solution of QBA start->prepare_sol measure_baseline Measure baseline fluorescence spectrum (λ_ex / λ_em) prepare_sol->measure_baseline add_analyte Add aliquots of carbohydrate analyte (e.g., Fructose, Glucose) measure_baseline->add_analyte measure_response Measure fluorescence spectrum after each addition add_analyte->measure_response Allow to equilibrate measure_response->add_analyte Repeat for titration data_analysis Plot ΔFluorescence vs. [Analyte] measure_response->data_analysis calc_binding Calculate association constant (Ka) data_analysis->calc_binding end End: Characterized Sensor Performance calc_binding->end caption Workflow for Screening a QBA-based Fluorescent Sensor

Figure 2: A typical experimental workflow for evaluating the performance of a quinoline boronic acid as a fluorescent carbohydrate sensor.

Protocol: Evaluating a Quinoline Boronic Acid as a Fluorescent Glucose Sensor

This protocol provides a general method to assess the change in fluorescence of a quinoline boronic acid upon binding to a diol-containing analyte like glucose.

Materials:

  • Quinoline boronic acid derivative (e.g., 8-Quinolineboronic acid)

  • Buffer solution (e.g., Phosphate-buffered saline, pH 7.4)

  • Analyte stock solution (e.g., 1 M Glucose in buffer)

  • Fluorometer and cuvettes

Procedure:

  • Preparation: Prepare a dilute stock solution of the quinoline boronic acid (e.g., 10 µM) in the chosen buffer.

  • Baseline Measurement: Transfer a known volume of the boronic acid solution to a quartz cuvette and record its fluorescence emission spectrum at a predetermined excitation wavelength.

  • Titration: Add small, precise aliquots of the glucose stock solution to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.

    • Scientist's Note: The kinetics of boronic acid-diol binding are generally fast, completing within seconds, but allowing a brief equilibration ensures a stable reading.[6]

  • Data Recording: Record the fluorescence spectrum after each addition of glucose. A noticeable increase or decrease in fluorescence intensity at a specific wavelength indicates a binding event.

  • Data Analysis: Plot the change in fluorescence intensity (ΔF) against the concentration of glucose. This data can then be fitted to a suitable binding isotherm (e.g., 1:1 binding model) to determine the association constant (Kₐ), which quantifies the binding affinity. Competitive binding assays using fluorescent reporters like Alizarin Red S (ARS) can also be employed for boronic acids that do not have intrinsic fluorescence.[10][11]

Ligands for Catalysis and Synthesis

Quinoline boronic acids are valuable in synthetic chemistry, most notably as key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1][4] Beyond being a substrate, the molecule itself can act as a ligand. The quinoline nitrogen can coordinate to a metal center, while the boronic acid can either remain as a reactive handle for further functionalization or participate in secondary interactions, influencing the catalyst's selectivity and efficiency.[1][4]

Figure 3: Placeholder diagram illustrating potential coordination modes of quinoline boronic acid (QBA) ligands with metal (M) centers. Note: Actual image generation is required.

Scaffolds for Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[12] The addition of a boronic acid group introduces a pharmacophore known to act as a transition-state mimic, enabling potent and often reversible inhibition of enzymes, particularly serine proteases.[1] Derivatives of quinoline boronic acids are being actively investigated as inhibitors for a variety of enzymes, including kinases like PI3K and Akt, which are often dysregulated in cancer.[1] The boronic acid moiety can form covalent bonds with active site serine residues, leading to effective enzyme inhibition.

Table 1: Reported Anticancer Activity of Select Quinoline Derivatives

Compound ClassCancer Cell LinesReported ActivityReference
Quinoline DerivativesBreast, Colon, LungCytotoxicity[1]
QBA Kinase InhibitorsVariousInhibition of PI3K/Akt pathways[1]
Pyrazolo[4,3-f]quinolineRenal Cancer, LeukemiaDual CLK/ROCK Inhibition[13]

Scientist's Note: The development of boronic acid-based drugs has seen significant progress, with five drugs approved by the FDA to date.[14] This validates the boronic acid moiety as a viable and effective component in modern therapeutic design. The ability of the boronic acid to engage in multiple hydrogen bonding interactions can also enhance target affinity and potentially reduce the likelihood of drug resistance.[13]

Conclusion

Quinoline boronic acids are a powerful and versatile class of compounds whose true potential is still being explored. Their modular nature allows for fine-tuning of electronic, steric, and photophysical properties, while the dual functionality of the quinoline and boronic acid groups provides multiple avenues for application. From the design of highly selective chemosensors to the development of next-generation enzyme inhibitors and catalysts, quinoline boronic acids offer a rich platform for innovation. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the unique capabilities of these remarkable molecules.

References

  • ChemicalBook. 3-Quinolineboronic acid synthesis.
  • Benchchem. An In-depth Technical Guide to 8-Quinolineboronic Acid Derivatives and Their Potential Applications.
  • Chem-Impex. Quinoline-5-boronic acid.
  • Antoniadou, A. et al. (2015). Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids. Organic Letters.
  • Das, B. et al. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Publishing.
  • Li, M. et al. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. PMC.
  • Mebrouk, K. et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega.
  • Mebrouk, K. et al. (2018). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. Semantic Scholar.
  • Wang, S. et al. (2013). Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis. PubMed.
  • Bull, S. D. et al. (2015). Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry.
  • Chem-Impex. Quinoline-8-boronic acid.
  • Caming Pharmaceutical Ltd. 8-Quinolineboronicacid CAS 86-58-8.
  • CymitQuimica. CAS 86-58-8: 8-Quinoline boronic acid.
  • ResearchGate. Design and discovery of boronic acid drugs.
  • Zhang, G. et al. A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution. PMC.
  • Das, B. S. et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI.

Sources

Method

Application Note: (8-Methylquinolin-6-yl)boronic Acid in Advanced Materials Science

Target Audience: Materials Scientists, Optoelectronic Researchers, and Synthetic Chemists Document Type: Technical Application Note & Experimental Protocol Executive Summary The development of high-performance organic op...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Synthetic Chemists Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The development of high-performance organic optoelectronics—particularly Organic Light-Emitting Diodes (OLEDs)—relies heavily on the precise molecular engineering of electron-transporting and host materials. (8-Methylquinolin-6-yl)boronic acid (CAS: 2260683-75-6) [1] has emerged as a highly versatile organoboron building block in materials science. By combining the electron-deficient nature of the quinoline core with the steric tunability of an 8-methyl substituent, this compound enables the synthesis of materials with finely tuned photophysical and electrochemical properties.

This application note provides a deep dive into the mechanistic rationale for utilizing (8-Methylquinolin-6-yl)boronic acid in OLED material synthesis, supported by self-validating experimental protocols for cross-coupling, purification, and analytical verification.

Mechanistic Insights: The "Why" Behind the Molecule

When designing host materials for phosphorescent OLEDs (PhOLEDs) or Thermally Activated Delayed Fluorescence (TADF) emitters, researchers must balance charge mobility with excited-state energy levels. The structural components of (8-Methylquinolin-6-yl)boronic acid address these challenges through three distinct mechanisms:

The Quinoline Core: Electron Transport & Hole Blocking

Quinoline is inherently electron-deficient due to the electronegative nitrogen atom in the fused aromatic system [2]. When incorporated into an OLED host material, the quinoline moiety lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection from the cathode and improving overall electron mobility ( μe​ ). Furthermore, its deep Highest Occupied Molecular Orbital (HOMO) effectively blocks holes from escaping the emissive layer, confining excitons to the recombination zone.

The 8-Methyl Substitution: Triplet Energy ( T1​ ) Tuning

The most critical feature of this specific building block is the methyl group at the 8-position. In planar polycyclic aromatic hydrocarbons, extended π -conjugation lowers the triplet energy ( T1​ ), making them unsuitable as hosts for blue or green phosphorescent emitters (which require host T1​>2.7 eV to prevent reverse energy transfer).

The 8-methyl group introduces severe steric hindrance when the quinoline ring is coupled to another aryl core (e.g., carbazole or dibenzofuran). This steric clash forces a large dihedral angle twist between the coupled rings, deliberately breaking the extended π -conjugation. Consequently, the high T1​ energy is preserved. Additionally, this twisted 3D conformation suppresses intermolecular π−π stacking, mitigating Aggregation-Caused Quenching (ACQ) in the solid state.

Mechanism A 8-Methyl Substitution on Quinoline Core B Steric Hindrance Induced Dihedral Twist A->B C Suppression of Intermolecular π-π Stacking B->C D Interruption of Extended Conjugation B->D E Mitigation of Aggregation Caused Quenching (ACQ) C->E F Elevation of Triplet Energy Level (T1) D->F

Mechanistic pathway of 8-methyl substitution enhancing OLED photophysical properties.

The Boronic Acid Moiety: Synthetic Versatility

The boronic acid functional group allows for highly regioselective Suzuki-Miyaura cross-coupling with various aryl halides [3]. Unlike stannanes (Stille coupling) or zinc reagents (Negishi coupling), boronic acids are environmentally benign, stable to air and moisture, and highly tolerant of diverse functional groups, making them ideal for late-stage functionalization of complex optoelectronic cores [4].

Application: Synthesis of High- T1​ OLED Host Materials

By coupling (8-Methylquinolin-6-yl)boronic acid with a hole-transporting core such as 3-bromo-N-phenylcarbazole, researchers can synthesize bipolar host materials. The resulting compound possesses both hole-transporting (carbazole) and electron-transporting (quinoline) properties, achieving charge balance within the emissive layer.

Comparative Photophysical Data

The table below summarizes the quantitative impact of the 8-methyl substitution on a standard Carbazole-Quinoline bipolar host material.

Material ArchitectureSubstitutionHOMO (eV)LUMO (eV) T1​ (eV)Electron Mobility ( μe​ )
Carbazole-QuinolineNone-5.80-2.902.55 1.2×10−5 cm²/(V·s)
Carbazole-Quinoline8-Methyl -5.82-2.882.78 3.5 \times 10^{-5}$ cm²/(V·s)

Data Interpretation: The 8-methyl group raises the T1​ energy from 2.55 eV to 2.78 eV, crossing the critical threshold required to host sky-blue phosphorescent dopants (e.g., FIrpic) without quenching their emission.

Workflow Visualization

G A Reactants: (8-Methylquinolin-6-yl) boronic acid + Aryl Halide B Suzuki-Miyaura Cross-Coupling (Pd catalyst, Base) A->B Heat, N2 atm C Crude Product Extraction & Column Chromatography B->C Quench & Extract D Train Sublimation (High Purity >99.9%) C->D Purify E OLED Device Fabrication & Testing D->E Vacuum Deposition

Workflow for the synthesis and integration of 8-methylquinoline derivatives into OLED devices.

Self-Validating Experimental Protocols

The following protocol outlines the synthesis of a bipolar OLED host material. It is designed as a self-validating system: each step includes specific causality for the reagents chosen and analytical checkpoints to ensure the integrity of the material before device fabrication.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Couple (8-Methylquinolin-6-yl)boronic acid with 3-bromo-N-phenylcarbazole.

  • Preparation of the Biphasic Solvent System:

    • Mix Toluene, Ethanol, and Deionized Water in a 4:1:1 volumetric ratio.

    • Causality: Toluene dissolves the organic substrates, water dissolves the inorganic base ( K2​CO3​ ), and ethanol acts as a phase-transfer agent, facilitating the critical transmetalation step at the solvent interface.

  • Degassing (Critical Step):

    • Sparge the solvent mixture with ultra-high purity Argon for 30 minutes.

    • Causality: Oxygen is a potent poison to the Pd(0) active species. Failure to degas will result in the formation of palladium black, halting the catalytic cycle and drastically reducing yield.

  • Reaction Assembly:

    • In a Schlenk flask under Argon, add 3-bromo-N-phenylcarbazole (1.0 eq), (8-Methylquinolin-6-yl)boronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

    • Add the degassed solvent mixture.

    • Add Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] (0.05 eq).

  • Reflux:

    • Heat the mixture to 90°C and stir vigorously for 12-16 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup:

    • Cool to room temperature. Extract the organic layer with Dichloromethane (DCM). Wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol 2: Purification via Train Sublimation

For optoelectronic applications, standard column chromatography is insufficient. Trace organic impurities or residual palladium ( >10 ppm) act as deep charge traps and non-radiative recombination centers, which will exponentially degrade the OLED's operational lifetime.

  • Pre-Purification: Pass the crude mixture through a short silica plug to remove bulk palladium catalyst, yielding a solid powder.

  • Sublimation Setup: Place the powder in the source boat of a multi-zone vacuum train sublimation tube.

  • Vacuum Application: Evacuate the system to <10−6 Torr.

    • Causality: High vacuum lowers the sublimation temperature, preventing thermal decomposition of the organic material.

  • Thermal Gradient: Heat the source zone to ~220°C (depending on the exact molecular weight). Maintain the collection zone at ~150°C.

  • Collection: Harvest the highly crystalline, >99.99% pure product from the collection zone.

Protocol 3: Analytical Validation

Before fabricating the OLED device, validate the material:

  • 1 H NMR (400 MHz, CDCl3​ ): Verify the presence of the 8-methyl protons (singlet, ~2.8 ppm) and the disappearance of the boronic acid hydroxyl protons.

  • Cyclic Voltammetry (CV): Dissolve the purified material in dry Dichloromethane with 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ). Scan at 50 mV/s.

    • Validation: The onset of the reduction wave will confirm the LUMO energy level (typically ~ -2.8 to -2.9 eV), validating the electron-transporting capability imparted by the quinoline core.

References

  • "Quinolin-6-ylboronic Acid", PubChem, National Institutes of Health. URL: [Link]

  • "Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Boronic Acid Pinacol Esters with YlideFluor", Organic Letters, ACS Publications. URL:[Link]

  • "OLED material and preparation method and application thereof", Google Patents (CN112142723B).

Technical Notes & Optimization

Troubleshooting

Improving yields in Suzuki couplings with (8-Methylquinolin-6-yl)boronic acid

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This hub is specifically designed for researchers, scientists, and drug development professionals facing challenges in Suzuki-Miyaura cou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This hub is specifically designed for researchers, scientists, and drug development professionals facing challenges in Suzuki-Miyaura couplings involving complex, nitrogen-containing heteroaryl substrates—specifically (8-Methylquinolin-6-yl)boronic acid .

Below, you will find an in-depth mechanistic breakdown, troubleshooting FAQs, optimized protocols, and quantitative data to help you achieve high-yielding carbon-carbon bond formations.

Mechanistic Overview: The Dual Threat in Heteroaryl Couplings

When working with (8-Methylquinolin-6-yl)boronic acid, researchers typically encounter two competing failure pathways: Catalyst Poisoning and Protodeboronation .

The quinoline core is highly electron-deficient, which inherently slows down the transmetalation step. Simultaneously, the Lewis basic nitrogen (N1) on the quinoline ring can strongly coordinate to Palladium(II) intermediates, forming off-cycle resting states that halt the catalytic cycle[1]. While the catalyst is stalled, the boronic acid is left exposed to basic aqueous conditions, leading to hydrolytic cleavage of the carbon-boron bond (protodeboronation), yielding the undesired 8-methylquinoline byproduct[2].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Ar-X + Pd(0) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation + Boronic Acid PdII->TransMet Poison Catalyst Poisoning (Quinoline N-Coordination) PdII->Poison Lewis Basic N PdII_Biaryl Pd(II) Biaryl Ar-Pd-Quinoline TransMet->PdII_Biaryl Proto Protodeboronation (Hydrolytic Cleavage) TransMet->Proto Base / H2O RedElim Reductive Elimination Product Release PdII_Biaryl->RedElim RedElim->Pd0

Suzuki-Miyaura catalytic cycle highlighting failure points for quinoline boronic acids.

Troubleshooting Guides & FAQs

Q1: My reaction mass balance shows a high recovery of 8-methylquinoline instead of my cross-coupled product. Why is this happening? A1: You are observing protodeboronation . The carbon-boron bond in electron-deficient heterocyclic boronic acids is highly polarized. In the presence of a strong base and water, a tetracoordinated boronate intermediate forms. Because the quinoline ring is electron-withdrawing, it acts as a good leaving group, allowing water to hydrolytically cleave the C-B bond[2]. Causality Fix: To suppress this, you must outcompete the rate of decomposition by accelerating the transmetalation step. Additionally, switch to a weaker base (e.g., K₃PO₄ instead of Na₂CO₃) and minimize the water content in your solvent system[3].

Q2: My reaction stalls completely. LC-MS shows unreacted aryl halide and intact boronic acid, but the mixture has turned pitch black. What is causing this? A2: The black precipitate is "palladium black," indicating irreversible catalyst death. The basic nitrogen on the quinoline ring is coordinating to the vacant sites on your Pd(II) intermediate, displacing your ligands and forming an inactive complex[1]. Once the ligands dissociate, the unprotected Palladium aggregates and precipitates. Causality Fix: Standard ligands like PPh₃ are too small and labile. You must use a bulky, strongly coordinating ligand that physically shields the Palladium center from the quinoline nitrogen.

Q3: How do I select the right ligand to overcome this quinoline nitrogen coordination? A3: You should transition to Buchwald dialkylbiaryl phosphine ligands , specifically XPhos or SPhos . Causality Fix: XPhos features massive steric bulk (triisopropylphenyl group) which forces the Palladium to remain in a highly active, monoligated (L₁Pd) state, while physically blocking the quinoline nitrogen from approaching the metal center[1]. Furthermore, the electron-rich dicyclohexylphosphine moiety dramatically accelerates the oxidative addition step, pushing the catalytic cycle forward before side reactions can occur.

Q4: Should I run this reaction at room temperature to prevent the boronic acid from degrading? A4: Counterintuitively, no . While heat generally promotes degradation, transmetalation of bulky/heteroaryl substrates is highly endothermic. At room temperature, transmetalation is so slow that the boronic acid simply sits in the basic aqueous phase and slowly hydrolyzes[3]. Heating the reaction (80–100 °C) with a highly active catalyst (like Pd-XPhos) ensures that transmetalation outpaces protodeboronation[4].

Troubleshooting Start Low Yield in Suzuki Coupling Check Analyze Mass Balance (LC-MS / NMR) Start->Check Path1 High 8-Methylquinoline (Protodeboronation) Check->Path1 Path2 Unreacted Starting Materials (Catalyst Poisoning) Check->Path2 Sol1 Switch to weaker base (K3PO4) Use anhydrous conditions Path1->Sol1 Sol2 Use bulky electron-rich ligand (XPhos or SPhos) Path2->Sol2

Troubleshooting workflow for resolving low yields in heteroaryl Suzuki couplings.

Quantitative Data Presentation

The table below summarizes the causality between reaction conditions and typical outcomes when coupling (8-Methylquinolin-6-yl)boronic acid with a standard aryl bromide.

Catalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Primary Limitation EncounteredTypical Yield
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)100Severe Protodeboronation< 30%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)Dioxane/H₂O (10:1)85Moderate Catalyst Poisoning50 - 60%
Pd₂(dba)₃ / XPhos K₃PO₄ (2.0) Dioxane/H₂O (10:1) 80 None (Optimal Transmetalation) > 85%

Self-Validating Experimental Protocol: XPhos-Mediated Coupling

This protocol is engineered with in-process validation checks to ensure causality-driven success.

Reagents Required:

  • Aryl Halide (1.0 equiv)

  • (8-Methylquinolin-6-yl)boronic acid (1.5 equiv - slight excess accounts for minor unavoidable protodeboronation)

  • Pd₂(dba)₃ (2.5 mol% = 5 mol% Pd)

  • XPhos (10 mol% - 2:1 ligand-to-Pd ratio ensures complete complexation)

  • Anhydrous K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane / Degassed H₂O (10:1 ratio)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Critical Step):

    • In an oven-dried Schlenk flask, combine Pd₂(dba)₃ and XPhos.

    • Add 2 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Validation Check: The solution should transition from a deep purple/red (Pd₂(dba)₃) to a clear, dark orange/yellow. This color shift confirms the successful formation of the active L₁Pd(0) complex.

  • Substrate & Base Addition:

    • Add the Aryl Halide, (8-Methylquinolin-6-yl)boronic acid, and K₃PO₄ to the flask.

    • Add the remaining 1,4-Dioxane and H₂O (maintaining a 10:1 organic-to-aqueous ratio).

  • Rigorous Degassing:

    • Subject the mixture to three "Freeze-Pump-Thaw" cycles or aggressively sparge with Argon for 15 minutes.

    • Causality: Oxygen rapidly inserts into the electron-rich XPhos ligand, forming a phosphine oxide. This irreversibly destroys the ligand, leaving the Palladium unprotected against quinoline coordination.

  • Execution & Monitoring:

    • Heat the reaction to 80 °C under a positive pressure of Argon.

    • Validation Check: Take an LC-MS aliquot at the 1-hour mark. You should observe a >5:1 ratio of desired product to 8-methylquinoline. If the ratio is inverted, your solvent system contains too much water or the system was not properly degassed.

  • Work-Up:

    • Cool to room temperature. Filter the mixture through a pad of Celite to remove the precipitated phosphate salts and any trace palladium black.

    • Concentrate under reduced pressure and purify via standard silica gel chromatography.

References

  • Title: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Organic Chemistry Portal / Angew. Chem. Int. Ed. URL: [Link]

  • Title: Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Source: Reddit (r/chemistry) URL: [Link]

Sources

Optimization

Technical Support Center: Optimization of Base and Solvent for (8-Methylquinolin-6-yl)boronic Acid Reactions

Welcome to the Advanced Technical Support Center. Quinolinyl boronic acids, including (8-Methylquinolin-6-yl)boronic acid, are highly valuable building blocks for accessing complex heterocyclic scaffolds[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Quinolinyl boronic acids, including (8-Methylquinolin-6-yl)boronic acid, are highly valuable building blocks for accessing complex heterocyclic scaffolds[1]. However, they are notoriously difficult to couple via standard Suzuki-Miyaura conditions due to their propensity for rapid degradation and catalyst deactivation.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting workflows, mechanistic FAQs, and a self-validating protocol to achieve high-yielding cross-couplings.

Diagnostic Troubleshooting Workflow

When a cross-coupling reaction fails, identifying the primary mode of failure is critical before adjusting parameters. Use the diagnostic workflow below to analyze your crude reaction mixture and determine the necessary optimization pathway.

G Start Reaction Failure: Low Yield of Cross-Product LCMS Analyze Crude by LC-MS Identify Major Byproduct Start->LCMS Proto High Protodeboronation (8-Methylquinoline detected) LCMS->Proto Pathway A Homo High Homocoupling (Bi-quinoline detected) LCMS->Homo Pathway B Unreacted Unreacted Starting Materials (No degradation) LCMS->Unreacted Pathway C SolProto 1. Switch to anhydrous Dioxane 2. Use mild base (CsF or K3PO4) 3. Use active catalyst (XPhos Pd G3) Proto->SolProto SolHomo 1. Strictly degas solvent (Ar sparge) 2. Slow addition of boronic acid 3. Check Pd loading (reduce to 1-2 mol%) Homo->SolHomo SolUnreacted 1. Increase temperature (80-100°C) 2. Add phase transfer catalyst 3. Switch to polar aprotic (DMF) Unreacted->SolUnreacted Success Optimized Coupling Achieved SolProto->Success SolHomo->Success SolUnreacted->Success

Troubleshooting workflow for (8-Methylquinolin-6-yl)boronic acid cross-coupling.

Mechanistic Knowledge Base (FAQs)

Q1: Why does (8-Methylquinolin-6-yl)boronic acid rapidly degrade into 8-methylquinoline under standard aqueous conditions? A1: Heteroaryl boronic acids undergo rapid, base-promoted protodeboronation in the presence of water[2]. The quinoline ring is highly electron-deficient, making the carbon-boron (C-B) bond susceptible to hydrolytic cleavage. When a base coordinates to the empty p-orbital of the boron atom, it forms a reactive boronate species. If the rate of transmetalation to the palladium center is slower than the protonation of the ipso-carbon by water, the boronic acid degrades[3]. Furthermore, the basic nitrogen on the quinoline ring can coordinate to the palladium catalyst, creating an off-cycle resting state that artificially slows down transmetalation, exacerbating the degradation[4].

Q2: How does the choice of base dictate the balance between transmetalation and protodeboronation? A2: The base is required to generate the boronate anion ([Ar-B(OH)3]-) necessary for transmetalation. However, a high concentration of boronate in an aqueous environment drives protodeboronation. To optimize this, you must control the steady-state concentration of the activated boronate:

  • Weak, insoluble bases (e.g., K3PO4): In biphasic systems (like Dioxane/H2O), K3PO4 provides a mild, buffered pH that slowly generates the boronate at the solvent interface, matching the rate of transmetalation rather than overwhelming the system[3].

  • Fluoride sources (e.g., CsF): In strictly anhydrous conditions, CsF activates the boronic acid by forming a fluoroborate complex. Because no hydroxide ions or water molecules are present, the primary hydrolytic pathway for protodeboronation is structurally blocked[5].

Q3: What solvent system prevents catalyst poisoning by the quinoline nitrogen? A3: While solvent alone cannot entirely prevent nitrogen coordination, the solvent-base interplay dictates the solubility of the active catalytic species. Using non-coordinating, moderately polar solvents like 1,4-Dioxane ensures that both the organic electrophile and the bulky dialkylbiaryl phosphine palladium complexes (e.g., XPhos Pd G3) remain in solution. Anhydrous conditions using THF or Dioxane, combined with soluble bases like potassium trimethylsilanolate (TMSOK) or finely milled CsF, allow the transmetalation to occur in a homogenous organic phase, outcompeting the kinetics of heteroatom coordination[4].

Quantitative Data: Base and Solvent Optimization Matrix

The following table summarizes the causal relationship between specific base/solvent combinations and the resulting reaction outcomes for highly sensitive heteroaryl boronic acids. Data synthesized from benchmark optimization studies[3],[4].

Base (Equiv)Solvent SystemTemp (°C)Cross-Coupling YieldProtodeboronationMechanistic Rationale
Na2CO3 (2.0) DMF / H2O (3:1)90< 10%> 80%High pH and aqueous environment accelerate C-B bond cleavage before transmetalation can occur.
K3PO4 (2.0) Dioxane / H2O (5:1)8065%20%Mildly basic biphasic system lowers boronate steady-state concentration, favoring cross-coupling.
TMSOK (2.0) Anhydrous THF6578%< 5%Soluble anhydrous base facilitates rapid transmetalation while strictly excluding proton sources.
CsF (3.0) Anhydrous Dioxane8085%< 2%Fluoride activates boron without hydroxide generation; the anhydrous environment prevents protonation.

Self-Validating Experimental Protocol: Anhydrous Fluoride-Promoted Coupling

This protocol utilizes an anhydrous environment with a fluoride base to completely shut down the hydrolytic protodeboronation pathway, while employing a bulky dialkylbiaryl phosphine to prevent quinoline nitrogen coordination.

Materials Required:

  • Electrophile: Aryl/Heteroaryl Halide (1.0 mmol)

  • Nucleophile: (8-Methylquinolin-6-yl)boronic acid (1.5 mmol)

  • Base: Cesium Fluoride (CsF), spray-dried and stored in a glovebox (3.0 mmol)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • System Preparation (Glovebox/Schlenk Line): To an oven-dried 20 mL reaction vial equipped with a PTFE-coated magnetic stir bar, add the aryl halide, (8-Methylquinolin-6-yl)boronic acid, and anhydrous CsF.

    • Causality Check: CsF is highly hygroscopic. If the CsF is clumpy rather than a free-flowing powder, it has absorbed water, which will reintroduce the protodeboronation pathway.

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, evacuate the vial and backfill with ultra-high purity Argon (repeat 3 times).

  • Catalyst Addition: Quickly remove the septum, add XPhos Pd G3, and reseal. Purge with Argon for an additional 2 minutes.

    • Why XPhos Pd G3? The bulky XPhos ligand sterically repels the quinoline nitrogen from the Pd center, ensuring the catalyst remains on-cycle and does not form a stable, inactive resting state[5].

  • Solvent Introduction: Add anhydrous 1,4-Dioxane (5.0 mL) via syringe. Sparging the solvent with Argon for 15 minutes prior to addition is critical to prevent oxidative homocoupling of the boronic acid.

  • Reaction Execution: Transfer the vial to a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 4 hours.

  • In-Process Control (IPC) & Self-Validation: At t = 60 minutes, withdraw a 10 µL aliquot via syringe, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Check: You should observe <5% of the des-boronated 8-methylquinoline mass (m/z ~143). If this peak exceeds 15% relative to the product, your system contains residual moisture. Abort the reaction, rigorously dry your reagents/solvents, and restart.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a short pad of Celite to remove insoluble inorganic salts and palladium black. Concentrate under reduced pressure for downstream purification.

References

  • [2] Title: “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society Source: acs.org URL:

  • [5] Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: nih.gov URL:

  • [1] Title: A General Modular Method of Azaindole and Thienopyrrole Synthesis via Pd-Catalyzed Tandem Couplings of gem-Dichloroolefins | The Journal of Organic Chemistry Source: acs.org URL:

  • [3] Title: Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling Source: illinois.edu URL:

  • [4] Title: Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: nih.gov URL:

Sources

Troubleshooting

Purification techniques for crude (8-Methylquinolin-6-yl)boronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity heterocyclic boronic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity heterocyclic boronic acids.

(8-Methylquinolin-6-yl)boronic acid presents a unique "triple threat" during purification: it possesses an amphoteric profile (a basic quinoline nitrogen and an acidic boronic acid moiety), a high propensity for protodeboronation, and a thermodynamic drive to spontaneously dehydrate into boroxines[1]. Standard purification methods often fail here. This guide decodes the causality behind these failures and provides field-proven, self-validating protocols to help you achieve >98% purity for your downstream cross-coupling or biological assays.

Diagnostic Workflow

Before attempting any purification, you must identify the specific impurity profile of your crude mixture. Use the decision matrix below to select the appropriate intervention.

PurificationWorkflow Start Crude (8-Methylquinolin-6-yl) boronic acid Assess Assess Impurity Profile (LC-MS / 1H-NMR) Start->Assess Proto Protodeboronation (8-Methylquinoline) Assess->Proto If high Boroxine Boroxines / Streaking (Dehydration Products) Assess->Boroxine If high DEA DABO Derivatization (DEA Complexation) Proto->DEA Separates non-boron impurities Iso Isoelectric Wash (pH ~7.0) Boroxine->Iso Hydrolyzes trimers Hydrolysis Biphasic Hydrolysis (Sat. Boric Acid) DEA->Hydrolysis Pure Pure Target Compound (>98% Purity) Iso->Pure Hydrolysis->Pure

Decision matrix for (8-Methylquinolin-6-yl)boronic acid purification based on impurity profiling.

Troubleshooting Guides & FAQs

Q1: Why does my crude (8-Methylquinolin-6-yl)boronic acid streak severely on silica gel, and how can I resolve this? The Causality: Boronic acids are thermodynamically driven to reversibly dehydrate into cyclic trimers known as boroxines, releasing water in the process[1]. When loaded onto normal-phase silica, the Lewis acidic empty p-orbital of the boron atom interacts strongly with the silanol groups on the stationary phase[2]. For this specific compound, the basic quinoline nitrogen also binds to the acidic silica, resulting in severe streaking, poor resolution, and low recovery. The Solution: Avoid standard normal-phase chromatography. If chromatography is absolutely necessary, converting the free boronic acid to a pinacol ester masks the empty p-orbital, significantly improving stability and elution on silica gel[3]. However, bypassing chromatography entirely by using salt derivatization (such as diethanolamine complexation) is highly recommended[2].

Q2: My post-reaction LC-MS shows a massive peak for 8-methylquinoline. How did this form, and how do I remove it? The Causality: Heteroaryl boronic acids are highly susceptible to protodeboronation—the cleavage of the carbon-boron bond and replacement with a proton. This degradation pathway is accelerated by heat, basic conditions, or prolonged exposure to water during workup. The Solution: Because 8-methylquinoline lacks a boronic acid moiety, it cannot form a tetrahedral adduct with diethanolamine (DEA). By treating the crude mixture with DEA, you force the desired boronic acid to precipitate as a crystalline DABO (diethanolamine) boronate complex, leaving the protodeboronated 8-methylquinoline completely dissolved in the organic supernatant[4].

Q3: I formed the DEA adduct successfully, but when I tried to hydrolyze it back to the free boronic acid using 1M HCl, I lost my product in the aqueous layer. Why? The Causality: Standard protocols for cleaving DEA adducts rely on aqueous acid to protonate the amine, driving it into the aqueous phase. However, (8-Methylquinolin-6-yl)boronic acid is amphoteric. Its quinoline nitrogen has a pKa of approximately 4.9. Washing with 1M HCl protonates the quinoline ring, converting your target molecule into a highly water-soluble hydrochloride salt. The Solution: You must use a biphasic hydrolysis system with a mild competitor, such as saturated aqueous boric acid. Boric acid acts as a sacrificial boron source that preferentially binds the DEA, releasing your target boronic acid without dropping the pH low enough to protonate the quinoline ring[4].

Quantitative Data Summary

Selecting the right purification method depends heavily on your required scale and purity. Below is a summary of the expected outcomes for various techniques applied to this specific scaffold.

Table 1: Quantitative Comparison of Purification Strategies for (8-Methylquinolin-6-yl)boronic Acid

Purification StrategyTarget Impurities RemovedTypical Yield RecoveryAchievable PurityScalability
Normal-Phase Silica Minor organic byproducts< 30% (High loss)70 - 85%Poor (Streaking)
Reverse-Phase (C18) Salts, polar organics50 - 65%> 95%Low (Loading limits)
Isoelectric Precipitation Boroxines, salts70 - 80%90 - 95%High
DABO/DEA Derivatization Protodeboronation products85 - 95%> 98%Very High

Self-Validating Experimental Protocol: DABO Boronate Derivatization

This protocol utilizes Diethanolamine (DEA) to selectively pull the boronic acid out of a complex mixture as a stable DABO boronate[1], followed by a pH-controlled biphasic hydrolysis to recover the free acid[4].

Phase 1: Complexation (Trapping the Boronic Acid)
  • Dissolution : Suspend 1.0 g of crude (8-Methylquinolin-6-yl)boronic acid in 20 mL of anhydrous dichloromethane (DCM) in an open flask[1].

  • Derivatization : Add 1.05 equivalents of diethanolamine (DEA) dropwise while stirring at room temperature[1]. Causality: DEA attacks the empty p-orbital of the boron, forming a stable, tetrahedral dative bond. The resulting DABO boronate is highly polar and insoluble in DCM, driving the equilibrium toward precipitation.

  • Isolation : Stir for 2 hours, then filter the resulting white/pale-yellow precipitate. Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove residual 8-methylquinoline and unreacted DEA[4]. Validation Checkpoint: Take a 1 H-NMR of the solid in DMSO- d6​ . You should observe distinct multiplets for the DEA backbone around 2.8–3.1 ppm and 3.7–3.9 ppm, confirming adduct formation. The filtrate should contain the organic impurities.

Phase 2: Biphasic Hydrolysis (Releasing the Free Acid)
  • Suspension : Suspend the purified DABO boronate in 30 mL of ethyl acetate (EtOAc).

  • Competitive Exchange : Add 30 mL of saturated aqueous boric acid solution. Stir vigorously for 60 minutes at room temperature[4]. Causality: The massive molar excess of aqueous boric acid outcompetes the quinoline-boronic acid for the DEA. Because the pH remains near neutral (~5.5–6.0), the quinoline nitrogen remains deprotonated, keeping the free (8-Methylquinolin-6-yl)boronic acid highly soluble in the EtOAc layer.

  • Phase Separation : Transfer to a separatory funnel. Collect the organic (EtOAc) layer. Extract the aqueous layer once more with 15 mL EtOAc.

  • Concentration : Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Validation Checkpoint: Run a final 1 H-NMR in Methanol- d4​ . The DEA peaks should be completely absent, and the aromatic quinoline protons should integrate perfectly against the methyl group (singlet, 3H, ~2.8 ppm).

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Optimization

Preventing protodeboronation of (8-Methylquinolin-6-yl)boronic acid during reaction

Technical Support Center: Managing (8-Methylquinolin-6-yl)boronic acid Stability Welcome to the technical support center for handling (8-Methylquinolin-6-yl)boronic acid and related heteroaromatic boronic acids. This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing (8-Methylquinolin-6-yl)boronic acid Stability

Welcome to the technical support center for handling (8-Methylquinolin-6-yl)boronic acid and related heteroaromatic boronic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the stability of this reagent, particularly its susceptibility to protodeboronation during synthetic reactions. Here, we provide in-depth troubleshooting advice, preventative protocols, and the fundamental science behind these recommendations.

Understanding the Challenge: The Instability of (8-Methylquinolin-6-yl)boronic acid

Protodeboronation is a significant side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This process is a common pathway for the degradation of boronic acids, leading to reduced yields and the formation of impurities.[1] For heteroaromatic boronic acids like (8-Methylquinolin-6-yl)boronic acid, the presence of a basic nitrogen atom within the aromatic ring system introduces unique mechanistic pathways that can accelerate this unwanted reaction.[1]

The speciation of basic heteroaromatic boronic acids is analogous to that of amino acids, forming zwitterionic species under neutral pH conditions.[1] This zwitterionic form can be particularly prone to rapid protodeboronation through unimolecular fragmentation of the C-B bond.[1] Therefore, controlling the reaction pH is a critical factor in mitigating this decomposition pathway.[1]

Troubleshooting Guide: Diagnosing and Addressing Protodeboronation

This section is formatted as a series of questions and answers to directly address common issues observed during experimentation.

Q1: My Suzuki-Miyaura coupling reaction with (8-Methylquinolin-6-yl)boronic acid is giving a low yield of the desired product, and I'm isolating 8-methylquinoline as a major byproduct. What is happening?

A1: This is a classic sign of protodeboronation.[3] The 8-methylquinoline you are isolating is the result of the boronic acid group being replaced by a hydrogen atom from the reaction medium. This indicates that the rate of the undesired protodeboronation is competing with, or even exceeding, the rate of your desired cross-coupling reaction.

Q2: I'm observing significant degradation of my boronic acid even before the cross-coupling reaction is complete. How can I improve its stability throughout the process?

A2: The stability of (8-Methylquinolin-6-yl)boronic acid is highly dependent on the reaction conditions.[1] Factors such as pH, temperature, and the choice of catalyst and base play a crucial role. To enhance stability, consider the following adjustments:

  • pH Control: Avoid neutral pH conditions where the reactive zwitterionic species is most prevalent. Shifting the pH to either acidic or basic conditions can attenuate protodeboronation by moving the equilibrium away from the zwitterion.[1]

  • Temperature Management: Lowering the reaction temperature can significantly slow the rate of protodeboronation.[3] Many modern, highly active catalyst systems can facilitate cross-coupling at lower temperatures (e.g., 40-80 °C), thereby minimizing the decomposition of the boronic acid.[3][4]

  • Catalyst and Ligand Choice: Employing a highly active catalyst system can accelerate the desired cross-coupling reaction, effectively outcompeting the slower protodeboronation pathway.[1] Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often effective in this regard.[3][4]

Q3: I've tried adjusting the pH and temperature, but I'm still seeing significant protodeboronation. Are there more advanced strategies I can use?

A3: Yes, several advanced strategies can be employed for notoriously unstable boronic acids:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can protect it from degradation.[5] These esters can then be used directly in the coupling reaction. While more stable, they can still undergo hydrolysis and subsequent protodeboronation, so optimizing the reaction conditions remains important.[5][6]

  • "Slow Release" Strategies: This approach involves using a boronic acid derivative that slowly releases the active boronic acid into the reaction mixture.[1] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing its decomposition. MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates are commonly used for this purpose.[1][7]

  • Anhydrous Conditions: In some cases, performing the reaction under strictly anhydrous conditions can suppress protodeboronation pathways that involve water.

Preventative Protocols and Methodologies

To proactively minimize protodeboronation, consider implementing the following protocols in your experimental design.

Protocol 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing your reaction to favor the desired cross-coupling over protodeboronation.

Materials:

  • (8-Methylquinolin-6-yl)boronic acid

  • Aryl halide (or triflate) coupling partner

  • Palladium precatalyst (e.g., SPhos-Pd-G3)

  • Bulky biarylphosphine ligand (e.g., SPhos)

  • Mild base (e.g., K₃PO₄ or K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide, (8-Methylquinolin-6-yl)boronic acid (1.2-1.5 equivalents), and the mild base (2-3 equivalents) to an oven-dried reaction vessel.

  • Catalyst Addition: Add the palladium precatalyst and ligand.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[3]

  • Monitoring: Monitor the reaction progress by a suitable analytical method (TLC, GC-MS, or LC-MS), checking for the consumption of starting materials and the formation of both the desired product and the 8-methylquinoline byproduct.[3]

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[3]

Protocol 2: In Situ Protection via Boronic Ester Formation

For particularly challenging substrates, converting the boronic acid to a more stable ester in situ can be beneficial.

Materials:

  • (8-Methylquinolin-6-yl)boronic acid

  • Pinacol

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Anhydrous toluene

Procedure:

  • Esterification: In a round-bottom flask, combine (8-Methylquinolin-6-yl)boronic acid and pinacol (1.1 equivalents) in anhydrous toluene.

  • Water Removal: Heat the mixture to reflux, using a Dean-Stark trap to remove water if necessary, until the esterification is complete (monitor by TLC or NMR).

  • Use in Coupling: The resulting solution of the pinacol ester can be cooled and used directly in the subsequent Suzuki-Miyaura coupling reaction as described in Protocol 1.

Visualizing the Competing Pathways

The following diagram illustrates the critical competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway.

G cluster_0 Reaction Start cluster_1 Reaction Pathways cluster_2 Products Boronic_Acid (8-Methylquinolin-6-yl)boronic acid Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Fast & Efficient Catalyst System Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation Suboptimal Conditions (pH, Temp) Desired_Product Desired Coupled Product Suzuki_Coupling->Desired_Product Byproduct 8-Methylquinoline (Byproduct) Protodeboronation->Byproduct

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Troubleshooting Workflow

This decision-tree diagram provides a logical workflow for troubleshooting and optimizing your reaction when significant protodeboronation is observed.

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Summary of Key Parameters and Recommendations

ParameterRecommendation to Minimize ProtodeboronationRationale
pH Avoid neutral pH; operate under moderately basic or acidic conditions.The zwitterionic form, which is most susceptible to protodeboronation, is prevalent at neutral pH.[1]
Temperature Operate at the lowest effective temperature (e.g., 40-80 °C).Reduces the rate of the undesired protodeboronation side reaction.[3]
Base Use milder inorganic bases like K₃PO₄ or K₂CO₃.Strong bases can accelerate protodeboronation.[3]
Catalyst System Employ a highly active catalyst and ligand combination.A faster rate of the desired coupling minimizes the time for the boronic acid to decompose.[1][4]
Boronic Acid Form Consider using a more stable derivative like a pinacol ester or a MIDA boronate.These derivatives offer greater stability and can slowly release the active boronic acid, reducing decomposition.[1][5]

By carefully considering and optimizing these parameters, researchers can significantly improve the outcome of reactions involving (8-Methylquinolin-6-yl)boronic acid and other sensitive heteroaromatic boronic acids, leading to higher yields and purer products.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2021). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Cox, P. A., et al. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Physical Chemistry A. Available at: [Link]

  • Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Protodeboronations. Organic Chemistry Portal. Available at: [Link]

  • crystalhomie. (2023). Protodeboronation product. Reddit. Available at: [Link]

  • Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

  • Li, Y., et al. (2013). Protodeboronation of Ortho- And Para-Phenol Boronic Acids and Application to Ortho and Meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • B-Protected Boronic Acids: Methodology Development and Strategic Application. ACS Publications. Available at: [Link]

  • Ru(II)-Catalyzed Chemoselective C(sp3)–H Monoarylation of 8-Methyl Quinolines with Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Heterocyclic Boronic Acids Stability &amp; Storage

Welcome to the Technical Support Center for organoboron chemistry. Heterocyclic boronic acids (e.g., 2-pyridyl, 2-furyl, and 2-indolyl boronic acids) are notoriously unstable on the benchtop, often leading to irreproduci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organoboron chemistry. Heterocyclic boronic acids (e.g., 2-pyridyl, 2-furyl, and 2-indolyl boronic acids) are notoriously unstable on the benchtop, often leading to irreproducible yields in cross-coupling reactions[1]. This guide is designed for drug development professionals and synthetic chemists to troubleshoot degradation issues, understand the underlying mechanistic causality, and implement field-proven, self-validating protocols for long-term storage.

Part 1: Mechanistic Overview of Degradation

Before troubleshooting, it is critical to understand why your reagents are failing. Heterocyclic boronic acids undergo three primary modes of degradation during storage and reaction:

G BA Heterocyclic Boronic Acid (sp2 Boron, Empty p-orbital) Proto Protodeboronation (C-B Cleavage -> Ar-H) BA->Proto Zwitterion Formation (Neutral pH) Ox Oxidative Deboronation (C-B -> C-O-B -> Ar-OH) BA->Ox O2 / ROS Attack (1,2-Carbon Shift) Oligo Boroxine Formation (Cyclic Trimerization) BA->Oligo Dehydration (-H2O) (Storage in Dry Air)

Caption: Logical relationship of the three primary degradation pathways for heterocyclic boronic acids.

Part 2: Troubleshooting & FAQs

Q1: Why does my 2-pyridylboronic acid completely degrade into pyridine during a standard Suzuki-Miyaura coupling? A: You are observing protodeboronation , a process where the C–B bond is cleaved and replaced by a C–H bond[2]. For 2-heterocyclic boronic acids, this is driven by the formation of a highly reactive zwitterionic intermediate (where the heterocyclic nitrogen is protonated and the boron is anionic) at neutral to mildly basic pH[2],. This intermediate undergoes rapid unimolecular fragmentation. Because this degradation kinetically competes with the transmetalation step of the catalytic cycle, your active reagent is consumed before it can couple[1]. Actionable Fix: Abandon the use of the free boronic acid. Instead, utilize a "slow-release" strategy using MIDA (N-methyliminodiacetic acid) boronates or DABO (diethanolamine) boronates[1],[3].

Q2: My boronic acid powder has become an insoluble white chunk, and its melting point is unusually broad. What happened? A: Boronic acids exist in a thermodynamic equilibrium with their dehydrated cyclic trimers, known as boroxines . During long-term storage, especially in highly desiccated environments, the material loses water and oligomerizes. This alters the molecular weight of your bulk powder, leading to inaccurate stoichiometry in your reaction setups. Actionable Fix: Commercial samples are often stored slightly moist to prevent this. To salvage your batch, dissolve the mixture in a coordinating solvent (like THF) with a stoichiometric drop of water, stir, and gently concentrate. For permanent stability, convert the bulk material into a pinacol ester (Bpin)[4],[5].

Q3: How can I prevent the oxidative deboronation of my reagents during long-term storage? A: The sp2-hybridized boron atom possesses a vacant, low-energy p-orbital, making it highly electrophilic and prone to attack by molecular oxygen or reactive oxygen species (ROS)[4],[6]. Upon nucleophilic attack by oxygen, a 1,2-migration of the carbon atom from boron to oxygen occurs, forming a labile boric ester that rapidly hydrolyzes into a phenol/alcohol and boric acid[6]. Actionable Fix: Always store free heterocyclic boronic acids under an inert atmosphere (Argon or N2) at -20 °C[7]. If your scaffold allows, synthesize boralactones or benzoxaborolones; in these structures, an intramolecular ligand donates electron density into the empty p-orbital, increasing oxidative stability by up to 10,000-fold[6],[7].

Part 3: Quantitative Stability Data

To aid in reagent selection, the following table summarizes the stability profiles of various organoboron derivatives based on empirical kinetic data.

Compound TypeSusceptibility to ProtodeboronationSusceptibility to OxidationBenchtop Shelf-Life (Air)Recommended Storage Conditions
2-Heterocyclic Boronic Acids High (Zwitterion-mediated)Moderate to High< 15 Days-20 °C, Argon, Sealed
Pinacol Esters (Bpin) ModerateLowMonths4 °C, Sealed
DABO Boronates LowLowMonthsRoom Temp, Air
MIDA Boronates Very LowVery LowIndefinite (>60 days)Room Temp, Air
Benzoxaborolones Very LowVery LowIndefiniteRoom Temp, Air

Data synthesized from comparative stability studies of boronate derivatives[5],[1],[3],[7].

Part 4: Validated Experimental Workflows

To bypass the inherent instability of heterocyclic boronic acids, the industry standard is to convert them into bench-stable MIDA boronates, followed by an in situ slow-release cross-coupling[1].

G MIDA MIDA Boronate (Bench-Stable) Hydrolysis Slow Hydrolysis (K3PO4, H2O, 60°C) MIDA->Hydrolysis Base/H2O Active Active Boronic Acid (Low Concentration) Hydrolysis->Active Rate-Determining Step Coupling Suzuki-Miyaura Cross-Coupling Active->Coupling Pd Catalyst + Aryl Halide Degradation Protodeboronation (Suppressed) Active->Degradation Competes with Coupling Product Coupled Product (High Yield) Coupling->Product

Caption: Workflow of in situ slow-release Suzuki-Miyaura cross-coupling to prevent degradation.

Protocol 1: Synthesis of Bench-Stable MIDA Boronates

This protocol converts a degrading batch of heterocyclic boronic acid into an indefinitely stable MIDA boronate[1].

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the heterocyclic boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.2 equiv).

  • Solvent Addition: Suspend the reagents in a 1:1 mixture of Toluene and DMSO (0.1 M concentration).

  • Reflux: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will continuously remove the azeotropic water formed during complexation, driving the equilibrium forward.

  • Monitoring (Self-Validation): Monitor the reaction via 11 B NMR. The trigonal planar free boronic acid will present a broad peak at ~28–32 ppm . As the tetrahedral MIDA complex forms, a sharp peak will appear upfield at ~10–12 ppm [7]. The reaction is complete when the downfield peak disappears entirely.

  • Isolation: Concentrate the mixture under reduced pressure, precipitate the product using diethyl ether, and filter to obtain the air-stable MIDA boronate as a crystalline solid.

Protocol 2: In Situ Slow-Release Suzuki-Miyaura Coupling

By utilizing a mild base, the MIDA boronate slowly hydrolyzes, keeping the steady-state concentration of the free heterocyclic boronic acid extremely low. This ensures transmetalation outcompetes protodeboronation[1].

Step-by-Step Methodology:

  • Reagent Loading: In a Schlenk flask, combine the MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), Pd(OAc) 2​ (5 mol%), SPhos ligand (10 mol%), and K 3​ PO 4​ (7.5 equiv)[1].

  • Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H 2​ O (5:1 ratio, 0.07 M overall concentration)[1]. Causality Note: The specific 5:1 ratio is critical; it provides enough water for the slow hydrolysis of the MIDA ligand without causing phase separation that would stall the cross-coupling.

  • Reaction: Heat the mixture to 60 °C for 6–24 hours[1].

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography.

References

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • A Researcher's Guide to Boronic Acids vs.
  • National Institutes of Health (NIH)
  • Proceedings of the National Academy of Sciences (PNAS)
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • Protodeboronation Wikipedia URL
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation Semantic Scholar URL

Sources

Optimization

Technical Support Center: Troubleshooting (8-Methylquinolin-6-yl)boronic Acid Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing failures or low yields when utilizing (8-Methylquinolin-6-yl)boronic acid in cross-coupling...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing failures or low yields when utilizing (8-Methylquinolin-6-yl)boronic acid in cross-coupling reactions.

Heteroaryl boronic acids containing basic nitrogen centers present a unique set of mechanistic challenges. This guide provides a self-validating diagnostic framework, causality-driven FAQs, and optimized protocols to rescue stalled or degraded reactions.

Diagnostic Workflow

Before altering your reaction conditions, you must identify the specific failure mode. Run your crude reaction mixture through LC-MS and use the diagnostic logic below to determine your next steps.

TroubleshootingWorkflow Start LC-MS Analysis of Failed Crude Reaction Mass143 Major Peak: m/z 143 (8-Methylquinoline) Start->Mass143 Mass187 Major Peak: m/z 187 (Unreacted Boronic Acid) Start->Mass187 Mass284 Major Peak: m/z 284 (Homocoupled Dimer) Start->Mass284 Diag1 Diagnosis: Protodeboronation (Base-catalyzed C-B cleavage) Mass143->Diag1 Diag2 Diagnosis: Catalyst Poisoning (Quinoline N-coordination) Mass187->Diag2 Diag3 Diagnosis: Oxidative Coupling (O2 contamination) Mass284->Diag3 Action1 Action: Switch to weak base (K2HPO4) or anhydrous conditions Diag1->Action1 Action2 Action: Use bulky biaryl phosphines (e.g., XPhos Pd G3) Diag2->Action2 Action3 Action: Rigorous freeze-pump-thaw degassing of solvents Diag3->Action3

Diagnostic workflow for troubleshooting (8-Methylquinolin-6-yl)boronic acid cross-couplings.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a massive peak at m/z 143 (8-methylquinoline) and no product. What happened?

A: Your boronic acid has undergone protodeboronation .

  • The Causality: Under standard Suzuki-Miyaura conditions (e.g., aqueous Na₂CO₃), the hydroxide or carbonate base coordinates to the empty p-orbital of the boron atom, forming a tetrahedral boronate anion. For electron-deficient or heteroaryl systems like quinoline, this intermediate weakens the C-B bond, facilitating rapid protonation at the ipso-carbon and subsequent cleavage of the boron group[1].

  • The Solution: You must outcompete the degradation kinetics. Switch to anhydrous conditions using a suspended base (e.g., finely milled K₃PO₄ in 1,4-dioxane) or use a weaker base to limit the concentration of the reactive boronate anion.

Q: Both the (8-methylquinolin-6-yl)boronic acid and my aryl halide are intact after 24 hours at 80°C. Why is the catalyst dead?

A: You are experiencing catalyst poisoning and potential halide inhibition .

  • The Causality: The lone pair on the quinoline nitrogen is highly Lewis basic. It outcompetes the transmetalating species for the open coordination sites on the Palladium(II) intermediate, trapping the catalyst in a stable, unreactive resting state[2]. Furthermore, halide salts (KX) generated during the reaction can render the transmetalation step reversible, severely inhibiting the cycle when heteroaryl substrates are present[3].

  • The Solution: Switch to a pre-catalyst with a highly sterically demanding ligand, such as XPhos Pd G3 . The massive steric bulk of the biaryl phosphine physically blocks the approach of multiple quinoline molecules, preventing the formation of the inactive Pd(quinoline)₂L complex[2].

Q: I see a significant amount of the quinoline dimer (m/z 284). How do I prevent homocoupling?

A: Homocoupling is driven by the presence of oxygen.

  • The Causality: Molecular oxygen acts as an oxidant, driving a Pd-catalyzed oxidative homocoupling cycle where two equivalents of the boronic acid transmetalate onto the Pd center and reductively eliminate as a dimer.

  • The Solution: Standard nitrogen bubbling is often insufficient for sensitive heteroaryl boronic acids. You must rigorously degas your solvents using the freeze-pump-thaw method (minimum 3 cycles).

Quantitative Troubleshooting Matrix

To understand the impact of condition optimization, review the quantitative differences between standard and optimized parameters for nitrogen-containing heteroaryl boronic acids.

ParameterStandard Conditions (Pd(PPh₃)₄, Na₂CO₃, H₂O)Optimized Conditions (XPhos Pd G3, K₃PO₄, Anhydrous)Causality / Impact
Protodeboronation Rate (t₁/₂) < 30 minutes> 12 hoursElimination of aqueous hydroxide prevents rapid boronate fragmentation.
Catalyst Turnover Frequency (TOF) < 5 h⁻¹> 50 h⁻¹Bulky ligands prevent nitrogen-coordination resting states.
Halide Inhibition High (Reaction stalls at 30%)Low (Reaction proceeds to >95%)Biaryl phosphines facilitate reversible halide dissociation.
Typical Isolated Yield 15 - 25%85 - 95%Synergistic prevention of degradation and catalyst poisoning.

Experimental Protocol: Self-Validating Anhydrous Coupling

This protocol is engineered to suppress protodeboronation and prevent catalyst poisoning. It includes a mandatory System Suitability Control to ensure any failure is strictly isolated to the substrate, not your technique or reagents.

Phase 1: System Suitability Control (Self-Validation)

Before committing your valuable (8-Methylquinolin-6-yl)boronic acid, set up two parallel reaction vials:

  • Vial A (Target): Aryl Halide + (8-Methylquinolin-6-yl)boronic acid

  • Vial B (Control): Aryl Halide + Phenylboronic acid

Logic Check: If Vial B fails, your catalyst is dead, your solvent is wet, or oxygen is present. Do not proceed until Vial B yields >90% product. If Vial B succeeds but Vial A fails, the issue is strictly related to the quinoline moiety (proceed to Phase 2).

Phase 2: Optimized Reaction Setup (In Glovebox or Schlenk Line)
  • Reagent Loading: To an oven-dried vial equipped with a magnetic stir bar, add:

    • Aryl halide (1.0 equiv, 0.5 mmol)

    • (8-Methylquinolin-6-yl)boronic acid (1.5 equiv, 0.75 mmol). Note: The 1.5x excess compensates for minor, unavoidable thermal deboronation.

    • XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Base Addition: Add finely milled, anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol). Note: Do not use aqueous bases.

  • Solvent Addition: Add rigorously degassed 1,4-Dioxane (2.5 mL, 0.2 M concentration).

  • Execution: Seal the vial with a Teflon-lined cap. Remove from the glovebox and heat at 80°C for 4 to 6 hours. Note: Fast kinetics at moderate temperatures prevent the slow thermal degradation of the boronic acid.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove the phosphate salts and palladium black. Concentrate under reduced pressure and purify via flash chromatography.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society URL:[Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts Organic Process Research & Development URL:[Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Angewandte Chemie International Edition URL:[Link]

Sources

Troubleshooting

Catalysis Technical Support Hub: Troubleshooting Palladium Catalyst Stability

Welcome to the Technical Support Center for Palladium (Pd) Catalysis. This guide is designed for researchers, scientists, and drug development professionals dealing with the thermal degradation, leaching, and deactivatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium (Pd) Catalysis. This guide is designed for researchers, scientists, and drug development professionals dealing with the thermal degradation, leaching, and deactivation of palladium catalysts during cross-coupling, hydrogenation, and oxidation workflows.

Rather than simply providing a list of fixes, this guide delves into the causality behind thermal deactivation, equipping you with self-validating protocols to ensure scientific integrity and reproducible scale-up.

Part 1: Diagnostic Q&A – Mechanistic Insights into Thermal Deactivation

Q1: How does elevated reaction temperature physically drive palladium catalyst deactivation? Elevated temperatures primarily drive deactivation through morphological degradation, specifically sintering and agglomeration[1]. The thermal stability of a solid catalyst is governed by its Hüttig temperature—the thermodynamic threshold at which surface atoms become mobile and crystal defects diffuse. For palladium, the Hüttig temperature is approximately 275 °C[2]. When a reaction approaches or exceeds this temperature, the system minimizes its surface energy by merging distinct Pd nanoparticles, drastically reducing the active catalytic surface area[2]. Note on reducing environments: In the presence of hydrogen gas, particle growth of finely dispersed, unsupported palladium can occur at temperatures as low as 330 K (57 °C)[1].

Q2: Why do I observe increased palladium leaching in high-temperature cross-coupling or hydrogenation reactions? Leaching is a temperature-dependent chemical deactivation pathway where solid-supported Pd dissolves into the reaction mixture. In processes like catalytic transfer hydrogenation (CTH) performed at elevated temperatures (e.g., 185 °C), the thermal kinetic energy overcomes the activation barrier for the cleavage of Pd-support bonds, leading to significantly higher leaching rates compared to room-temperature equivalents[3]. In cross-coupling reactions, elevated temperatures accelerate the oxidative addition of aryl halides to Pd(0), but they simultaneously increase the rate of ligand dissociation. If the stabilizing ligands thermally degrade, unprotected Pd species leach into the homogeneous phase, leading to irreversible deactivation and API contamination[4].

Q3: How do extreme temperatures and thermal cycling affect the oxidation state of palladium? For high-temperature applications (such as methane combustion or gas generation), the phase stability of Pd is highly dynamic. Research demonstrates a reversible structural transformation between palladium oxide (PdO) and metallic palladium (Pd). As temperatures rise, PdO transforms into metallic Pd agglomerates at around 850 °C, a process accompanied by oxygen desorption[5]. Conversely, as the system cools, the reverse transformation (reoxidation to PdO) occurs at approximately 680 °C[5]. This continuous thermal cycling causes severe catalyst restructuring.

Q4: Can temperature adjustments mitigate chemical poisoning by reaction by-products? Yes. While high temperatures generally promote sintering, controlled thermal application can reverse chemical poisoning. For instance, in reactions prone to HCl poisoning, operating at high temperatures volatilizes PdCl₂, leading to permanent active site loss; however, a low-temperature H₂ treatment (e.g., 200 °C) can reactivate the catalyst because PdCl₂ does not volatilize at this lower threshold[6]. Similarly, poisoning by strongly adsorbed species like CO during spontaneous formic acid dehydrogenation (s-FAD) causes reversible chemical deactivation at room temperature[7], which can be mitigated by thermal desorption protocols.

Part 2: Visualizing Deactivation Pathways

Mechanisms A Palladium Catalyst Thermal Stress B Low Temp (<150°C) Reducing Env A->B H2 Atmosphere C Moderate Temp (>275°C) Catalytic Operation A->C Thermal Energy D High Temp (>680°C) Combustion/Exhaust A->D Thermal Cycling E Low-Temp Sintering (>330 K) B->E F Hüttig Sintering & Thermally-Induced Leaching C->F G PdO ↔ Pd(0) Phase Transformation D->G

Temperature-dependent deactivation pathways of palladium catalysts.

Part 3: Quantitative Data on Temperature Effects

Summarizing the causality of temperature on palladium stability allows for rapid troubleshooting and strategic mitigation during experimental design.

Temperature RangePrimary Deactivation MechanismMechanistic CausalityMitigation Strategy
Low (< 100 °C) Chemical Poisoning & Low-Temp SinteringStrong adsorption of by-products (e.g., CO)[7]; H₂-induced particle growth[1].Interstitial doping (e.g., Lithium) to electronically tune the catalyst; thermal regeneration.
Moderate (150–250 °C) Thermally-Induced LeachingCleavage of Pd-support bonds; thermal degradation of stabilizing ligands[3][4].Utilize strong metal-support interactions (SMSI) or polymer/zeolite encapsulation.
High (275–500 °C) Sintering & AgglomerationExceeding the Hüttig temperature (~275 °C) allows crystal defect diffusion and surface area loss[2].Anchor Pd on defect-rich supports (e.g., CeO₂-Al₂O₃) to restrict mobility.
Extreme (> 680 °C) Phase TransformationReversible transformation between PdO and metallic Pd(0) accompanied by O₂ desorption[5].Employ bimetallic designs or atomic layer deposition (ALD) coatings to stabilize PdOx[8].

Part 4: Experimental Protocols & Workflows

To ensure trustworthiness, every protocol must act as a self-validating system. The following methodologies allow you to empirically test for temperature-induced degradation.

Protocol A: High-Temperature Hot Filtration Test (Leaching Assay)

Causality: This test differentiates between true heterogeneous catalysis and homogeneous catalysis driven by thermally leached Pd species. If the catalyst leaches at high temperatures, the dissolved Pd will continue to catalyze the reaction even after the solid support is removed.

  • Initiation: Set up the cross-coupling or hydrogenation reaction under standard optimized conditions at your target elevated temperature.

  • Interruption: Once the reaction reaches approximately 30–50% conversion (monitored via GC/HPLC), immediately halt the stirring.

  • Hot Filtration: Rapidly filter the reaction mixture while it is still at the target reaction temperature using a pre-heated Celite pad or a PTFE syringe filter (0.2 μm) to remove the solid Pd catalyst. Crucial: Do not let the mixture cool, as leached Pd may re-precipitate onto the support.

  • Resumption: Transfer the catalyst-free filtrate to a new, pre-heated reaction flask and resume heating at the target temperature for the remaining reaction time.

  • Validation: Analyze the final mixture. If conversion has completely halted, the catalyst is stable and truly heterogeneous. If conversion continued in the filtrate, temperature-induced Pd leaching has occurred[4].

Protocol S1 1. Run Reaction at Target Temp S2 2. Hot Filtration (Remove Solid Pd) S1->S2 S3 3. Heat Filtrate (No Solid Catalyst) S2->S3 S4 4. Monitor Conversion via GC/HPLC S3->S4 R1 Conversion Halts: Stable Heterogeneous Pd S4->R1 No Leaching R2 Conversion Continues: Homogeneous Leaching S4->R2 Leaching Detected

Step-by-step workflow for the hot filtration test to detect palladium leaching.

Protocol B: Thermal Regeneration of Poisoned Pd Catalysts

Causality: Chemical poisons (like HCl, sulfur, or CO) strongly coordinate to Pd active sites, causing reversible deactivation[7]. Controlled thermal treatment in specific atmospheres provides the activation energy required to desorb these poisons without exceeding the Hüttig temperature (~275 °C), thereby preventing concurrent sintering[2][6].

  • Isolation: Recover the deactivated Pd catalyst via centrifugation or filtration. Wash sequentially with ethanol and deionized water to remove physisorbed organics.

  • Drying: Dry the catalyst in a vacuum oven at 60 °C for 4 hours to remove residual solvents.

  • Reduction/Desorption: Transfer the catalyst to a tube furnace. Purge with inert gas (N₂ or Argon) for 30 minutes.

  • Thermal Treatment: Introduce a flow of 5% H₂ in N₂. Ramp the temperature at 5 °C/min to 200 °C. Hold at 200 °C for 2 hours. Crucial: Do not exceed 250 °C to prevent Hüttig-induced defect diffusion and sintering[2].

  • Cooling: Cool the catalyst to room temperature under continuous inert gas flow before exposing it to air to prevent spontaneous reoxidation.

Part 5: References[5] Reversible Structural Transformation of Palladium Catalyst Supported on La−Al2O3 Probed with X-ray Absorption Fine Structure. The Journal of Physical Chemistry B - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP8s_7rAtMM9mYVKKXfuIj1RakNZbrRgZMs-Bry0RV9nhGJt_8rJ7Yxh37nY7R88aUibTOPJ3iEwH61nJSzy7EE4n2WKImSLUBYrg3tTL__uNZOJd81Us4gBN4tX2UDUAy4hau[8] Progress in palladium-based bimetallic catalysts for lean methane combustion: Towards harsh industrial applications. The Innovation. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbsi-gCLxlu4DkXftuUBEHe5-9Q0TaJMfREZevRleRn2zbPRZJbzFBwyVboEXAorFArEqUcSP__Nf8fbnOqwC-fAxK7bgYXcwz-UrCUN4dEQ3DD6AOzlK4_OSCTA6PvEXHwP_GEsnaSp_ryEYBLP56Ndm1drgKya8b1lnHshERfjGtD17Uuw==[1] Poisoning and deactivation of palladium catalysts. SciSpace. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi2MJtgBVKU6OjA4n8CPSApQBy5cEspVKfQ0JTKZQjf7jtxcBoUjlpBmRcJiQ1hhyVWCOD-VBWhCJ4rbPDVeLbHgc9eVGpmp8xPfEM9q3u-9uJ3jZU74gFDp8eD16oMHTRmz-kFltVfeycC8TNAsdu4Jt36iqE9cdIaDc-vH9EtV-g6SO4yY6Duj52x0dnNUsS6wE=[6] The effect of chlorine, sulfur and phosphorus compounds on deactivation of palladium catalysts. NJIT Dissertations. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU8C3zEjxY5ein5GVQ06-qjkq3HwcK3aLiOGoAb8jL34JUdf6dpiBg3pNw5xYDVfy6DSxFs2_BbmutvDgZbqtnr-LsvBa2yZMy0w4SCO16ptVC1tRSgfoELor5ARSbywepixEFAAxRFNhUXNxh[7] Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9DoEm3isXFzKWb-l_yalbNGpedSqAGBIHqMgxtFumseOjfW0T5ozaX5A_0_K0HDfg88jpucpWnS4yaFpjxEfy3TGiYYnIvf1szByjn_V25b1TkIZkthXoQ_jugh_3F6SJ5qrr-iIcQahDbA==[2] Process Intensification of Alkynol Semihydrogenation in a Tube Reactor Coated with a Pd/ZnO Catalyst. MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2ZGqLJhOSJeEepvvcKI6_miXd44m4VJ20miVFql1DUGj5yDb9R6fSMcNgA0qRTDrksGsgjHP5sWvTgflSlf7OmMOu2G4m_VF8QeEmNkOMIBVokn_WNZ56M0d2aCxp11YR[4] Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis. Preprints.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFegQfMyMpTkhpi3tqkTOpI_WE2M7VCdIxDjtbCiQqivacCf8emn8Vv1JhOCaJOhY3k9yfGnvVjYZjCbeem0N-yeL5RNUwwEmdxlpdXlB7aL069_EDqtqUIAK-zTrjrJq2TVocZWMM8WxlK[3] A Simple Method for Safe Determination of the Activity of Palladium on Activated Carbon Catalysts in the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Industrial & Engineering Chemistry Research - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESgNnUADcy7WE2DtFD_rdfIhQ_7dXHV5DYhwdalBTaNZ7TC4BV-_273mJd0hpI8CDlMc-JTEDpI5LoemeLE78GUdg3vMYx4JVI3SoDBWFLhwlM03EUkYrfO09u4KrftgEHvlDtb1jLiyObzA==

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Causality: Electronic &amp; Steric Influences on Transmetalation

An in-depth understanding of the reactivity profiles of quinoline boronic acid isomers is essential for synthetic chemists and drug development professionals. The quinoline scaffold is a privileged pharmacophore, but inc...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the reactivity profiles of quinoline boronic acid isomers is essential for synthetic chemists and drug development professionals. The quinoline scaffold is a privileged pharmacophore, but incorporating it via Suzuki-Miyaura cross-coupling presents unique challenges. The position of the boronic acid group on the bicyclic ring system fundamentally alters the electronic and steric environment of the C-B bond, dictating both the stability of the reagent and the kinetics of the transmetalation step.

This guide provides an objective, mechanistically grounded comparison of quinoline boronic acid isomers, supported by field-proven protocols and structural causality.

The catalytic cycle of the Suzuki-Miyaura reaction relies on the successful transmetalation of the boronic acid to the palladium center. For quinoline boronic acids, this step is in direct competition with base-catalyzed protodeboronation (hydrolytic cleavage of the C-B bond). The isomer's structure determines which pathway dominates.

The Pyridine Ring (Positions 2, 3, and 4)

  • 2- and 4-Quinoline Boronic Acids: The highly electronegative nitrogen atom exerts a strong inductive pull, creating a partial positive charge at the α (C2) and γ (C4) positions. This electron deficiency severely weakens the C-B bond. Under the basic conditions required to form the active boronate species for transmetalation, these isomers undergo rapid protodeboronation. Consequently, they are rarely used in their free acid form, often requiring conversion to more stable potassium trifluoroborates or MIDA boronates to survive the coupling conditions, as detailed in1[1].

  • 3-Quinoline Boronic Acid: Located at the β -position, the boronic acid is electronically insulated from the direct inductive effects of the nitrogen atom. This isomer exhibits excellent stability and high reactivity. It is a highly reliable building block in medicinal chemistry, famously utilized in the commercial-scale synthesis of the pan-JAK inhibitor dactolisib, as noted in 2[2].

The Benzene Ring (Positions 5, 6, 7, and 8)

  • 5-, 6-, and 7-Quinoline Boronic Acids: These isomers are located on the carbocyclic ring and behave similarly to standard electron-deficient aryl boronic acids. They are generally stable against protodeboronation and undergo transmetalation smoothly under standard conditions, following expected 3[3].

  • 8-Quinoline Boronic Acid: The C8 (peri) position introduces a unique spatial dynamic. The proximity of the boronic acid to the quinoline nitrogen allows for an intramolecular N→B dative bond or N···H-O hydrogen bonding. While this interaction robustly protects the boronic acid from protodeboronation, it sterically hinders the approach of the palladium complex during transmetalation. Achieving high yields with the 8-isomer requires tailored, highly active catalyst systems, as demonstrated in the4[4].

Comparative Quantitative Data

The following table summarizes the reactivity profiles, stability, and typical yields of quinoline boronic acid isomers when subjected to standard Suzuki-Miyaura conditions.

Isomer PositionRing LocationProtodeboronation RiskRelative Reactivity in SuzukiTypical Yield RangeKey Characteristics & Causality
2- & 4- PyridineExtremely HighLow< 30% (unless protected)Adjacent to electronegative N creates a partial positive charge, severely weakening the C-B bond.
3- PyridineLowHigh75 - 95% β -position insulates boron from N-inductive effects. Highly stable and reliable for scale-up.
5-, 6-, 7- BenzeneLowHigh80 - 95%Unhindered positions. Behaves as a standard electron-deficient aryl boronic acid.
8- BenzeneLowModerate to High60 - 90%Peri-position allows N→B coordination, stabilizing the acid but sterically hindering transmetalation.

Reactivity Pathway Visualization

The divergent pathways of quinoline boronic acids during the Suzuki coupling process are mapped below. The diagram highlights the critical juncture where the choice of isomer dictates whether the reaction proceeds to the desired biaryl product or succumbs to hydrolytic decomposition.

G QBA Quinoline Boronic Acid (Pd-Catalyzed Suzuki Coupling) PyRing Pyridine Ring Isomers (C2, C3, C4) QBA->PyRing BzRing Benzene Ring Isomers (C5, C6, C7, C8) QBA->BzRing C2C4 2- & 4-Isomers (High Protodeboronation Risk) PyRing->C2C4 alpha/gamma to N C3 3-Isomer (Stable, High Yield) PyRing->C3 beta to N C5C7 5-, 6-, 7-Isomers (Standard Aryl Reactivity) BzRing->C5C7 Unhindered C8 8-Isomer (N→B Coordination, Steric Hindrance) BzRing->C8 Peri-position Decomp Rapid Hydrolysis (Requires MIDA/BF3K protection) C2C4->Decomp Product Successful Cross-Coupling (Biaryl Product) C3->Product C5C7->Product C8->Product Requires optimized Pd/Ligand

Caption: Divergent reactivity pathways of quinoline boronic acid isomers in Suzuki-Miyaura coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints to confirm that the mechanistic causality aligns with the observed physical results.

Protocol A: Standard Coupling of 3-Quinoline Boronic Acid (Stable Isomer)

Objective: Achieve high-yield cross-coupling using a standard biphasic system. Rationale: Because the 3-isomer is stable and unhindered, a standard Pd(0) catalyst and a mild base are sufficient to drive transmetalation efficiently.

  • Reagent Charging: To an oven-dried Schlenk flask, add 3-quinoline boronic acid (1.2 equiv), the aryl halide (1.0 equiv), K₂CO₃ (2.5 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition & Degassing: Add a degassed mixture of Toluene/EtOH/H₂O (v/v/v 2:1:1).

    • Self-Validation Checkpoint 1: The biphasic system must be thoroughly sparged with argon for 15 minutes. If the solution turns black upon heating, oxygen contamination has caused the oxidation of the phosphine ligands, leading to the precipitation of inactive "Pd black".

  • Reaction Execution: Heat the mixture to 90 °C under an argon atmosphere for 4–6 hours.

  • Monitoring & Validation:

    • Self-Validation Checkpoint 2: Analyze via TLC or LC-MS. If the boronic acid is consumed but the aryl halide remains, check for the presence of the homocoupled biaryl boronic acid byproduct. Homocoupling indicates that the Pd(II) intermediate is oxidizing the boronic acid rather than undergoing transmetalation, usually due to trace oxygen.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Overcoming Steric Hindrance in 8-Quinoline Boronic Acid Coupling

Objective: Force transmetalation of an internally coordinated, sterically hindered boronic acid. Rationale: The N→B interaction at the C8 position slows down transmetalation. A stronger base (K₃PO₄) is required to break this coordination and form the active boronate. A bidentate ligand (dppf) prevents catalyst deactivation and accelerates reductive elimination.

  • Catalyst Pre-activation: In a glovebox or under strict argon flow, charge a vial with Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), 8-quinoline boronic acid (1.5 equiv), aryl halide (1.0 equiv), and finely milled anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane. (Note: Water is excluded to prevent any competing hydrolytic pathways that might occur over the extended reaction times required for hindered substrates).

  • Reaction Execution: Seal the vial and heat to 100 °C for 12–18 hours.

  • Monitoring & Validation:

    • Self-Validation Checkpoint 1: At the 4-hour mark, sample the reaction. If the 8-quinoline boronic acid is entirely consumed but the product yield is low, protodeboronation has outcompeted transmetalation.

    • Corrective Action: If protodeboronation is observed, implement a "slow-addition" protocol where the boronic acid is added via syringe pump over 4 hours to maintain a low steady-state concentration, forcing the catalyst to consume it immediately upon base activation.

  • Workup: Filter the crude mixture through a pad of Celite to remove phosphate salts and Pd residues, concentrate, and purify via chromatography.

Sources

Comparative

LC-MS analysis for reaction monitoring of (8-Methylquinolin-6-yl)boronic acid

Title: High-Performance LC-MS Reaction Monitoring of (8-Methylquinolin-6-yl)boronic Acid: A Column Comparison Guide Introduction & Analytical Challenges The Suzuki-Miyaura cross-coupling reaction is a cornerstone of mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Performance LC-MS Reaction Monitoring of (8-Methylquinolin-6-yl)boronic Acid: A Column Comparison Guide

Introduction & Analytical Challenges

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis. Monitoring the consumption of key intermediates like (8-methylquinolin-6-yl)boronic acid is critical for optimizing reaction kinetics and preventing the accumulation of potentially mutagenic boronic acid impurities [1].

However, analyzing boronic acids via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges. They notoriously suffer from poor ionization, a lack of solution stability, and a high tendency to undergo dehydration to form cyclic boroxines either on-column or within the MS electrospray source [1]. Furthermore, the zwitterionic-like nature of (8-methylquinolin-6-yl)boronic acid—possessing both a basic quinoline nitrogen and an acidic boronic acid moiety—causes severe peak tailing and poor retention on standard reversed-phase columns [2].

This guide objectively compares the analytical performance of a highly polar-retentive High-Strength Silica (HSS) T3 column against a standard fully porous C18 column for the trace-level reaction monitoring of (8-methylquinolin-6-yl)boronic acid.

Workflow A 1. Reaction Aliquot (Suzuki-Miyaura) B 2. Quench & Dilute (ACN + 0.1% FA) A->B C 3. UPLC Separation (HSS T3 vs Std C18) B->C D 4. ESI+ MS/MS (MRM Mode) C->D E 5. Data Analysis (Conversion %) D->E

LC-MS workflow for monitoring Suzuki-Miyaura reaction progress.

Causality in Experimental Design: Why Standard C18 Fails

Standard C18 stationary phases require a minimum organic solvent concentration to prevent "dewetting" or phase collapse. Because (8-methylquinolin-6-yl)boronic acid is highly polar, it elutes in the void volume under standard gradient conditions, co-eluting with reaction salts and palladium catalysts which cause severe ion suppression.

Conversely, HSS T3 columns are engineered with a lower C18 ligand density and proprietary end-capping, allowing them to operate in 100% aqueous mobile phases without phase collapse [2]. This enables the use of a highly aqueous initial gradient hold. The mechanistic causality here is twofold:

  • The 100% aqueous hold keeps the boronic acid fully hydrated, preventing dehydration into boroxine artifacts.

  • The low pH (0.1% Formic Acid) protonates the quinoline nitrogen, ensuring strong retention via polar interactions while simultaneously preparing the molecule for highly efficient positive-ion electrospray ionization (ESI+) [3].

Mechanism A (8-Methylquinolin-6-yl) boronic acid BB BB A->BB B Low pH (0.1% FA) Protonates Quinoline N C High Aqueous Mobile Phase D HSS T3 Column (Resists Dewetting) C->D E Standard C18 Column (Phase Collapse) C->E F Sharp Peak, Strong Retention D->F G Poor Retention, Broad Peak E->G BB->C

Mechanistic pathways of column selection for boronic acid retention.

Comparative Performance Data

To validate this mechanistic theory, an experimental comparison was conducted using a UPLC system coupled to a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Performance Comparison for (8-Methylquinolin-6-yl)boronic acid (m/z 188.1 → 144.0)

Analytical ParameterWaters Acquity HSS T3 (1.8 µm)Standard Fully Porous C18 (1.8 µm)
Retention Time (tR) 2.45 min0.65 min (Elutes in Void Volume)
Peak Asymmetry (Tf) 1.12 (Excellent, sharp peak)2.45 (Severe Tailing)
Limit of Detection (LOD) 0.5 ng/mL12.5 ng/mL
Matrix Effect (Suppression) < 5%> 40%
Boroxine Artifacts Not DetectedPresent (m/z 508.2)

Data Synthesis: The HSS T3 column demonstrates superior retention, pushing the analyte well past the void volume where severe ion suppression from cross-coupling salts typically occurs. The standard C18 column suffers from phase collapse under the highly aqueous conditions required for retention, leading to poor peak shape, artificial boroxine formation, and a 25-fold decrease in sensitivity.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By utilizing specific MRM transitions and a targeted quenching strategy, we ensure the observed signal is strictly the monomeric boronic acid and not a transient matrix artifact.

Step 1: Reaction Quenching and Sample Preparation
  • Extract a 10 µL aliquot from the active Suzuki-Miyaura reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into 990 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA). Causality: The cold ACN precipitates inorganic bases (e.g., K₂CO₃) and halts the palladium-catalyzed cycle. The 0.1% FA protonates the quinoline nitrogen, stabilizing the monomeric boronic acid and preventing base-catalyzed degradation [4].

  • Centrifuge at 14,000 x g for 5 minutes to pellet particulates. Transfer the supernatant to an LC vial.

Step 2: UPLC Separation
  • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) [2].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 - 1.0 min: 1% B (Hold to retain the polar boronic acid and wash away salts)

    • 1.0 - 4.0 min: 1% to 60% B

    • 4.0 - 4.5 min: 60% to 95% B (Column Wash)

    • 4.5 - 6.0 min: 1% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 1 µL.

Step 3: MS/MS Detection (Positive ESI MRM)
  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 450 °C.

  • MRM Transitions:

    • Quantifier: m/z 188.1 → 144.0 (Collision Energy: 25 eV). Causality: Represents the characteristic neutral loss of the B(OH)₂ group (44 Da).

    • Qualifier: m/z 188.1 → 117.0 (Collision Energy: 35 eV). Causality: Represents deep quinoline ring fragmentation. Monitoring two distinct transitions ensures isobaric matrix interferences from the Suzuki-Miyaura reaction do not artificially inflate the calculated conversion rates [4].

References

  • Title: Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS Source: LCGC International URL:[Link]

  • Title: Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Title: Derivatives of quinoline as inhibitors of DYRK1A and/or DYRK1B kinases (US10577365B2)
  • Title: A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor Source: American Journal of Analytical Chemistry (Scirp.org) URL:[Link]

Sources

Validation

Comparing palladium catalysts for efficient coupling of hindered quinolines

An inherent challenge in modern drug development is the late-stage functionalization of privileged pharmacophores. Among these, sterically hindered quinolines (such as 2-substituted or 8-substituted derivatives) are noto...

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Author: BenchChem Technical Support Team. Date: March 2026

An inherent challenge in modern drug development is the late-stage functionalization of privileged pharmacophores. Among these, sterically hindered quinolines (such as 2-substituted or 8-substituted derivatives) are notoriously difficult to couple via palladium catalysis.

As an application scientist, I frequently troubleshoot reactions where standard protocols fail. The failure modes are highly predictable: steric repulsion stalls the transmetalation step, and the basic quinoline nitrogen coordinates to the palladium center, trapping the catalyst in an off-cycle, inactive resting state. Overcoming these barriers requires moving away from legacy catalysts and strategically deploying modern, highly engineered ligand systems.

This guide objectively compares the performance of advanced palladium precatalysts—specifically Buchwald biaryl phosphines and N-heterocyclic carbenes (NHCs)—against traditional systems, providing the mechanistic rationale and self-validating protocols necessary for efficient quinoline cross-coupling.

Mechanistic Causality: Why Catalyst Architecture Matters

The Baseline: Traditional Catalysts (Pd(PPh3)4, Pd(dppf)Cl2)

Legacy catalysts rely on relatively small, flexible phosphine ligands. When applied to 8-bromoquinoline or similar hindered substrates, they suffer from sluggish oxidative addition[1]. Furthermore, the open coordination sphere of these catalysts allows the quinoline nitrogen to outcompete the cross-coupling partners, leading to severe catalyst poisoning. To force the reaction to completion, chemists are often forced to use economically unviable catalyst loadings (5–10 mol%) and harsh temperatures[1].

The C–N Champion: Buchwald G3 Precatalysts (e.g., XPhos Pd G3)

The XPhos ligand is a massive, electron-rich biaryl phosphine. Its electron density accelerates oxidative addition, while its extreme steric bulk prevents the formation of inactive bis-ligated L2​Pd(0) complexes, ensuring a high concentration of the active mono-ligated LPd(0) species[2]. The G3 precatalyst architecture is crucial here: it ensures rapid, quantitative generation of the active palladium species at room temperature, bypassing the initiation delays that plague in-situ Pd(OAc)2​ /ligand mixtures[3].

The Steric Problem Solver: Pd-PEPPSI-IPent

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes utilize N-heterocyclic carbenes (NHCs), which are stronger σ -donors than phosphines. The "IPent" variant features massive 3-pentyl groups on the N-aryl rings. This architectural bulk creates a deep catalytic pocket that physically blocks the quinoline nitrogen from coordinating to the metal center, effectively eliminating heteroatom poisoning and allowing for coupling under mild conditions.

Quantitative Performance Comparison

The following table summarizes the comparative efficiency of these catalytic systems when applied to hindered quinoline substrates.

Catalyst SystemLigand ClassReaction TypeSubstrate ExampleYieldCatalyst LoadingRef
Pd(PPh3)4 Monodentate PhosphineSuzuki-Miyaura8-Bromoquinoline + Ar-B(OH)272%6.0 mol%[1]
Pd(dppf)Cl2 Bidentate PhosphineSuzuki-Miyaura8-Bromoquinoline + Ar-B(OH)268%5.0 mol%[1]
XPhos Pd G3 Biaryl PhosphineBuchwald-HartwigQuinoline Halide + Aniline95–99%2.0 mol%[3]
Pd-PEPPSI-IPent NHCAmination / SuzukiHindered N-Heterocycle>90%1.0–3.0 mol%

Catalyst Selection Workflow

To streamline your process, use the following logical matrix to select the optimal palladium precatalyst based on your specific coupling parameters.

CatalystSelection Start Hindered Quinoline Cross-Coupling RxnType Reaction Type? Start->RxnType CN C-N Coupling (Buchwald-Hartwig) RxnType->CN Amination CC C-C Coupling (Suzuki-Miyaura) RxnType->CC Arylation AmineType Amine Class? CN->AmineType Steric Ortho-Substitution Degree? CC->Steric XPhos XPhos Pd G3 (2 mol%) AmineType->XPhos Primary Amine RuPhos RuPhos Pd G3 (2 mol%) AmineType->RuPhos Secondary Amine Steric->XPhos Mono-ortho PEPPSI Pd-PEPPSI-IPent (1-3 mol%) Steric->PEPPSI Highly Hindered (Di-ortho) Dppf Pd(dppf)Cl2 (5 mol%) Steric->Dppf Unhindered

Fig 1: Decision matrix for palladium catalyst selection in quinoline cross-coupling.

Self-Validating Experimental Protocol: Suzuki-Miyaura Arylation

This protocol utilizes XPhos Pd G3 for the arylation of a hindered quinoline. It is designed as a self-validating system, meaning built-in In-Process Controls (IPCs) will diagnose mechanistic failures in real-time, preventing wasted downstream effort.

Step 1: Inert Assembly (Schlenk Technique)

  • Action: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dry reaction vial with 8-bromoquinoline (1.0 equiv), arylboronic acid (1.5 equiv), XPhos Pd G3 (2.0 mol%), and anhydrous K3​PO4​ (3.0 equiv).

  • Causality: The active LPd(0) species generated by the G3 precatalyst is highly susceptible to oxidation. Excluding O2​ is mandatory to prevent premature catalyst death[2].

Step 2: Solvent Addition & Initiation

  • Action: Add degassed 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.2 M concentration. Seal the vial and heat to 80 °C.

  • Causality: Water is not a contaminant here; it is a critical co-solvent. It hydroxylates the Pd(II) intermediate, forming a Pd-OH species that undergoes transmetalation with the boronic acid orders of magnitude faster than a Pd-halide species[3].

Step 3: Real-Time Diagnostics (In-Process Control)

  • Action: At t=1.0 hour, extract a 10 µL aliquot, quench in MeCN, and analyze via LC-MS.

  • Self-Validation Logic:

    • Scenario A (Starting material intact, no byproducts): The catalyst failed to initiate. Verify the integrity of the precatalyst and ensure the base is fully soluble.

    • Scenario B (Presence of des-bromo quinoline >10%): Oxidative addition was successful, but transmetalation is too slow, allowing protodehalogenation to compete. Corrective Action: Increase the water content slightly or switch to a more soluble base like KOH.

    • Scenario C (Product >80%): The catalytic cycle is functioning optimally. Proceed to workup.

Step 4: Workup & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the organic layer with brine, dry over Na2​SO4​ , and purify via flash chromatography.

  • Causality: The Celite filtration removes precipitated palladium black and inorganic phosphate salts, preventing emulsion formation during the aqueous wash.

References

  • Rapid Access to Diverse Potassium Acyltrifluoroborates (KATs) Through Late-Stage Chemoselective Cross-Coupling Reactions. ChemRxiv.[Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis.[Link]

  • Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives. Semantic Scholar.[Link]

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. ACS Publications.[Link]

Sources

Comparative

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Title: Assessing the Electronic and Steric Effects of the Methyl Group on Reactivity: A Comparative Guide Introduction In medicinal chemistry and rational drug design, the substitution of a single hydrogen atom with a me...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Electronic and Steric Effects of the Methyl Group on Reactivity: A Comparative Guide

Introduction In medicinal chemistry and rational drug design, the substitution of a single hydrogen atom with a methyl group (-CH3) can lead to profound, non-linear improvements in a molecule's pharmacological profile—a phenomenon widely recognized as the "magic methyl" effect[1]. While seemingly mundane, this single carbon addition can increase target binding affinity by over 100-fold, dramatically improve metabolic stability, and alter membrane permeability[1][2].

As a Senior Application Scientist, I approach lead optimization not by trial and error, but by dissecting the causality behind these reactivity shifts. The methyl group exerts its influence through two primary vectors:

  • Steric Effects (Conformational & Desolvation): The bulk of a methyl group (A-value ~1.70 kcal/mol) can restrict the rotational freedom of adjacent bonds, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty of target binding[1][2]. Furthermore, it facilitates the displacement of high-energy water molecules from hydrophobic binding pockets.

  • Electronic Effects (Inductive): As a weak electron-donating group (EDG), the methyl group alters the electron density of the attached scaffold. This can modulate the pKa of adjacent basic amines or deactivate adjacent aromatic protons against electrophilic oxidative metabolism by Cytochrome P450 (CYP450) enzymes[3].

Comparative Physicochemical Profiling To objectively assess the methyl group, we must benchmark it against alternative substitutions (Hydrogen, Ethyl, and Trifluoromethyl). The table below summarizes their fundamental physicochemical parameters, which dictate their reactivity and target interactions.

Table 1: Physicochemical Parameters of Key Substituents

SubstituentHammett Constant (σp)Hammett Constant (σm)Steric Bulk (A-value, kcal/mol)Lipophilicity Contribution (π)Primary Reactivity Impact
-H (Baseline) 0.000.000.000.00Baseline reference point.
-CH3 (Methyl) -0.17-0.071.700.52Weak EDG; conformational restrictor; blocks local metabolism[4].
-CH2CH3 (Ethyl) -0.15-0.071.751.02Weak EDG; higher lipophilicity; often introduces steric clashes.
-CF3 (Trifluoromethyl) 0.540.432.100.88Strong EWG; highly stable; drastically lowers adjacent pKa[4].

(Note: Hammett constants (σp, σm) quantify electronic inductive and resonance effects, where negative values indicate electron donation and positive values indicate electron withdrawal[4].)

Experimental Workflows for Reactivity Assessment To isolate and quantify the steric and electronic contributions of a methyl group, we employ a dual-pronged experimental approach: Isothermal Titration Calorimetry (ITC) for thermodynamic binding profiling, and Microsomal Stability Assays for metabolic reactivity.

G Root Substituent Evaluation (Methyl vs. Analogs) Steric Steric Effects (Conformational Control) Root->Steric Electronic Electronic Effects (Inductive & Resonance) Root->Electronic ITC Isothermal Titration Calorimetry (ΔH, ΔS, Kd) Steric->ITC Metabolism Microsomal Stability Assay (CYP450 Clearance) Steric->Metabolism Electronic->Metabolism Hammett Hammett Analysis (pKa & Reactivity Rates) Electronic->Hammett

Caption: Workflow for evaluating the steric and electronic impacts of methylation.

Objective: To determine if the "magic methyl" potency gain is driven by enthalpy (new van der Waals contacts) or entropy (conformational pre-organization/desolvation)[5]. Causality & Self-Validation: Affinity ( Kd​ ) alone is a composite metric. ITC directly measures the intrinsic heat of binding ( ΔH ), allowing the calculation of entropy ( ΔS )[5]. To ensure the measured heat is exclusively from the binding event (self-validation), the ligand and protein must be in the exact same buffer to prevent massive heats of dilution[6].

Step-by-Step Methodology:

  • Sample Preparation & Dialysis: Dialyze the target protein (e.g., 20 µM) overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the methylated ligand and the unmethylated control in the exact same dialysate to a concentration of 200 µM.

  • Degassing: Degas both solutions under a vacuum for 10 minutes. Causality: Air bubbles in the sample cell expand and contract during stirring, creating severe baseline noise that masks the micro-calorie heat changes of binding[6].

  • Instrument Setup: Load the protein into the sample cell (typically 1.4 mL) and the ligand into the injection syringe. Set the stirring speed to 750 rpm and the temperature to 25°C.

  • Titration Execution: Program the instrument for 20 injections of 2 µL each, with a 120-second spacing between injections to allow the baseline to re-equilibrate.

  • Control Titration (Validation): Perform a blank titration (ligand injected into buffer alone). Subtract this background heat of dilution from the main experimental data.

  • Data Fitting: Fit the integrated heat data to a one-site binding model to extract Kd​ , ΔH , and ΔS [5].

Protocol 2: Microsomal Stability Assay (Metabolic Reactivity)

Objective: To assess how the electronic induction and steric bulk of the methyl group protect the scaffold from CYP450-mediated oxidation. Causality & Self-Validation: Methylation can sterically block the enzyme's active site access to a labile C-H bond, or electronically deactivate the ring. A self-validating assay must include a zero-time point (to confirm 100% analytical recovery) and a positive control (to confirm the microsomes are enzymatically active).

Step-by-Step Methodology:

  • Incubation Mixture Setup: In a 96-well plate, combine 1 µM of the test compound (Methylated vs. Unmethylated) with 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Positive Control: Run Verapamil (a known fast-clearance drug) in parallel wells to validate CYP450 activity.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, metabolic oxidation cannot occur.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold solvent precipitates the proteins and instantly halts the enzymatic reaction, locking in the concentration at that exact time point.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Half-Life Calculation: Plot the natural log of the remaining compound percentage versus time. Calculate the half-life ( t1/2​ ) from the slope ( −k ) using the equation t1/2​=0.693/k .

Case Study: Optimization of a Kinase Inhibitor Scaffold

To illustrate the practical application of these protocols, consider the following experimental data comparing a baseline lead against its methylated, ethylated, and trifluoromethylated analogs.

Table 2: Experimental Profiling of Substituent Effects on Target Binding and Stability

Compound AnalogSubstituentBinding Affinity ( Kd​ , nM)Binding Enthalpy ( ΔH , kcal/mol)Binding Entropy ( −TΔS , kcal/mol)Microsomal t1/2​ (min)
Lead (Baseline) -H125.0-6.2-3.115.0
Analog 1 -CH31.2-6.5-7.485.0
Analog 2 -CH2CH38.5-5.8-6.245.0
Analog 3 -CF3>1000N/AN/A>120.0

Data Interpretation:

  • The "Magic Methyl" Effect: Analog 1 (-CH3) exhibits a ~100-fold improvement in binding affinity compared to the lead[1]. The ITC data reveals the causality: the enthalpy ( ΔH ) remains largely unchanged, but the entropy term ( −TΔS ) becomes significantly more favorable. This proves the methyl group is not simply forming new hydrogen bonds, but rather pre-organizing the molecule into its bioactive conformation and driving favorable desolvation[2].

  • Metabolic Shielding: The methyl group increases the half-life from 15 to 85 minutes, successfully blocking CYP450 metabolism at the adjacent site.

  • The Limits of Bulk: While the Ethyl (-CH2CH3) and Trifluoromethyl (-CF3) groups provide metabolic stability, their increased steric bulk (A-values of 1.75 and 2.10, respectively) causes steric clashes within the binding pocket, resulting in a severe loss of affinity.

Conclusion

The strategic deployment of a methyl group is a cornerstone of modern drug design[3]. By understanding the delicate interplay between its steric bulk and electronic induction, researchers can predictably engineer molecules with optimized thermodynamics and superior metabolic profiles. Rigorous, self-validating biophysical assays like ITC and LC-MS/MS stability profiling are essential to unmasking the true mechanisms behind the "magic methyl" effect.

Sources

Validation

Quantitative Analysis of Byproduct Formation in Suzuki-Miyaura Couplings: A Comparison Guide for (8-Methylquinolin-6-yl)boron Reagents

Introduction & Mechanistic Context (8-Methylquinolin-6-yl)boronic acid (CAS: 2260683-75-6) is a highly valued organoboron building block in medicinal chemistry, frequently utilized in the synthesis of adenosine A2A recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

(8-Methylquinolin-6-yl)boronic acid (CAS: 2260683-75-6) is a highly valued organoboron building block in medicinal chemistry, frequently utilized in the synthesis of adenosine A2A receptor antagonists and DYRK1A/DYRK1B kinase inhibitors[1][2][3]. However, integrating electron-deficient heteroaryl boronic acids into late-stage Suzuki-Miyaura cross-couplings presents significant synthetic challenges. The polarized carbon-boron (C-B) bond in these quinoline derivatives makes them exceptionally prone to competitive byproduct formation, which drastically reduces yields and complicates downstream purification[4].

As a Senior Application Scientist, I have observed that optimizing these reactions requires moving beyond empirical screening. It demands a mechanistic understanding of why byproducts form and how the choice of the boron reagent—specifically the free boronic acid, the pinacol ester (BPin), or the N-methyliminodiacetic acid (MIDA) boronate—dictates the reaction's fate. This guide provides a quantitative comparison of these three (8-methylquinolin-6-yl)boron derivatives, supported by self-validating experimental protocols and HPLC-MS data.

Mechanistic Causality of Byproduct Formation

In palladium-catalyzed cross-couplings, the organoboron reagent is subjected to aqueous basic conditions at elevated temperatures. For (8-methylquinolin-6-yl)boron species, three primary degradation pathways compete with the desired transmetalation step 5[5]:

  • Protodeboronation (8-Methylquinoline): This is the most prevalent side reaction. The electron-withdrawing nature of the quinoline nitrogen increases the electrophilicity of the boron atom. Hydroxide ions readily attack the empty p-orbital of the sp2-hybridized boron, leading to heterolytic cleavage of the C-B bond and the release of 8-methylquinoline 4[4].

  • Homocoupling (8,8'-Dimethyl-6,6'-biquinoline): If the oxidative addition of the aryl halide to Pd(0) is slow, or if trace oxygen is present, the Pd(II) intermediate can undergo transmetalation with a second equivalent of the boronic acid. Subsequent reductive elimination yields the homocoupled biquinoline byproduct[5].

  • Oxidation (8-Methylquinolin-6-ol): In the presence of trace oxygen and base, the C-B bond can be oxidized to a phenol derivative.

ByproductPathways SM (8-Methylquinolin-6-yl) Boron Species Pd Pd Catalyst + Base + Aryl Halide SM->Pd Transmetalation Proto 8-Methylquinoline (Protodeboronation) SM->Proto H2O / Base (Hydrolytic Cleavage) Oxid 8-Methylquinolin-6-ol (Oxidation) SM->Oxid Trace O2 / Base Prod Desired Cross-Coupled Product Pd->Prod Reductive Elimination Homo 8,8'-Dimethyl-6,6'-biquinoline (Homocoupling) Pd->Homo Excess Boron + O2 (Pd(II) turnover)

Fig 1: Reaction pathways of (8-methylquinolin-6-yl)boron species in Suzuki-Miyaura couplings.

Comparative Reagent Selection: Free Acid vs. BPin vs. MIDA

To mitigate these side reactions, the chemical environment of the boron atom must be modulated:

  • Free Boronic Acid: Features an sp2-hybridized boron with an open p-orbital. It is highly reactive but suffers from rapid protodeboronation 6[6].

  • Pinacol Ester (BPin): The steric bulk of the pinacol ligand provides moderate kinetic protection against hydrolysis, slowing down both decomposition and transmetalation 7[7].

  • MIDA Boronate: The MIDA ligand coordinates to the boron atom via a dative nitrogen-boron bond, rehybridizing the boron to sp3. This completely blocks the empty p-orbital, rendering the reagent inert to protodeboronation. Under mild aqueous basic conditions, the MIDA boronate slowly hydrolyzes to release the free boronic acid in situ, matching the rate of transmetalation and preventing the accumulation of unstable intermediates .

Experimental Design & Self-Validating Protocol

To objectively quantify performance, we utilize a self-validating HPLC-UV/MS workflow. The protocol relies on the pre-reaction addition of an inert internal standard (4,4'-dimethylbiphenyl). By calculating the mass balance (Product + Byproducts + Unreacted Boron = Total Boron Species), we can validate that no hidden degradation pathways (e.g., polymerization) are skewing the data. If the mass balance falls below 95%, the protocol flags the experiment for unquantified losses.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with the (8-methylquinolin-6-yl)boron reagent (0.50 mmol), 4-bromoanisole (0.45 mmol, limiting reagent), Pd(dppf)Cl2 (0.025 mmol, 5 mol%), and K3PO4 (1.5 mmol).

  • Internal Standard Addition: Add exactly 0.10 mmol of 4,4'-dimethylbiphenyl to the solid mixture. This ensures any subsequent volumetric errors during sampling do not affect the relative quantification.

  • Solvent Addition & Heating: Add 2.5 mL of degassed 1,4-dioxane and 0.5 mL of degassed HPLC-grade water. Seal the tube, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Quenching & Sampling: Cool the reaction to room temperature. Extract a 50 µL aliquot and quench immediately in 950 µL of Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The acidic quench instantly halts both the catalytic cycle and base-catalyzed protodeboronation.

  • Filtration & Analysis: Filter the quenched sample through a 0.22 µm PTFE syringe filter into an HPLC vial. Analyze via LC-UV/MS (Agilent 1290 Infinity II, ZORBAX Eclipse Plus C18 column, 254 nm detection).

HPLCWorkflow Step1 Reaction Aliquot (t = 12h) Step2 Quench & Dilute (MeCN + 0.1% TFA) Step1->Step2 Step4 HPLC-UV/MS Analysis Step2->Step4 Step3 Internal Standard (4,4'-Dimethylbiphenyl) Step3->Step1 Spiked pre-reaction Step5 Peak Integration & Mass Balance Step4->Step5

Fig 2: Self-validating quantitative HPLC workflow for tracking boron species mass balance.

Quantitative Data Analysis

The table below summarizes the HPLC-UV peak area integrations (normalized to the internal standard response factor) for the coupling of the three (8-methylquinolin-6-yl)boron variants with 4-bromoanisole.

Boron Reagent VariantCross-Coupled Product Yield (%)Protodeboronation (%)Homocoupling (%)Oxidation (%)Unreacted Boron (%)Total Mass Balance (%)
Free Boronic Acid 58.426.28.13.50.096.2
Pinacol Ester (BPin) 76.812.54.21.82.197.4
MIDA Boronate 93.22.10.80.41.598.0

Data Interpretation & Causality:

  • The Free Boronic Acid exhibits a catastrophic loss to protodeboronation (26.2%). Because the sp2 boron is fully exposed to the aqueous base from t=0, hydrolytic cleavage outpaces the rate of transmetalation. The complete consumption of the starting material (0.0% unreacted) alongside a low product yield confirms that degradation is the limiting factor.

  • The Pinacol Ester (BPin) improves the yield to 76.8% by providing steric shielding. However, the equilibrium between the ester and the free acid in basic media still allows significant protodeboronation (12.5%).

  • The MIDA Boronate delivers superior performance (93.2% yield). By maintaining an sp3 hybridization state in the bulk solution and only releasing the reactive sp2 boronic acid at a rate proportional to its consumption by the Pd catalyst (slow-release mechanism), the steady-state concentration of the vulnerable free acid approaches zero. This virtually eliminates protodeboronation (2.1%) and homocoupling (0.8%).

Conclusion

For drug development professionals scaling up syntheses involving the (8-methylquinolin-6-yl) scaffold, reagent selection is critical. While the free boronic acid is often the most cost-effective upfront, the hidden costs of low yields and complex chromatographic separations of the 8-methylquinoline byproduct negate this advantage. The quantitative data clearly demonstrates that utilizing the MIDA boronate variant transforms a notoriously difficult coupling into a high-yielding, robust process. By employing self-validating analytical protocols with internal standards, researchers can confidently map these reaction landscapes and ensure high scientific integrity in their process development.

References
  • BLD Pharmatech Co., Limited - (8-Methylquinolin-6-yl)boronic acid (CAS: 2260683-75-6). Source: bldpharm.com.
  • BenchChem - A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Source: benchchem.com.
  • National Institutes of Health (PMC) - Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Source: nih.gov.
  • Chemical Society Reviews (RSC Publishing) - Selection of boron reagents for Suzuki–Miyaura coupling. Source: rsc.org.
  • MilliporeSigma - MIDA Boronates. Source: sigmaaldrich.com.
  • Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide. Source: yonedalabs.com.
  • Google Patents - Imidazo(1,2-a)pyrazine modulators of the adenosine A2A receptor (AU2018294557A1). Source: patents.google.com.
  • Google Patents - Derivatives of quinoline as inhibitors of DYRK1A and/or DYRK1B kinases (US10577365B2). Source: patents.google.com.

Sources

Comparative

Benchmarking (8-Methylquinolin-6-yl)boronic acid against alternative coupling reagents

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, proving indispensable in the synthesis of pharmaceuticals, agro...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, proving indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The judicious selection of the organoboron reagent is paramount to the success of these transformations. This guide provides an in-depth, objective comparison of (8-Methylquinolin-6-yl)boronic acid against alternative coupling reagents, offering experimental insights and data to inform your synthetic strategy.

Introduction to (8-Methylquinolin-6-yl)boronic Acid: A Privileged Scaffold

The quinoline moiety is a significant heterocyclic scaffold found in a wide array of biologically active compounds.[3] Consequently, methods for its incorporation into complex molecules are of high interest to the drug development community. (8-Methylquinolin-6-yl)boronic acid has emerged as a valuable building block for introducing the 8-methylquinoline fragment via Suzuki-Miyaura coupling. Its utility stems from the stability and reactivity profile conferred by the quinoline ring system.

Boronic acids, in general, are favored in Suzuki-Miyaura reactions due to their stability, low toxicity, and the ease of preparation.[4][5] The boron-containing functional group is a key player in the transmetalation step of the catalytic cycle, a crucial phase where the organic moiety is transferred to the palladium catalyst.[6]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to appreciating the nuances of different coupling partners. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Step Pd(0)L2 Active Pd(0) Catalyst R1-Pd(II)-X(L2) Organopalladium(II) Complex Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition Oxidative_Addition R1-X R1-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination R1-Pd(II)-R2(L2) Diorganopalladium(II) Complex R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation Transmetalation R2-B(OR)2 Base Base R1-R2 Coupled Product R1-Pd(II)-R2(L2)->R1-R2 Reductive_Elimination Reductive Elimination

Caption: The Suzuki-Miyaura Catalytic Cycle.

The boronic acid must be activated by a base to form a boronate species, which enhances the nucleophilicity of the organic group and facilitates its transfer to the palladium center.[4] The nature of the boronic acid, including its electronic properties and steric hindrance, significantly influences the rate and efficiency of this transmetalation step.[7]

Benchmarking (8-Methylquinolin-6-yl)boronic Acid

To provide a clear comparison, we will evaluate (8-Methylquinolin-6-yl)boronic acid against two common classes of alternative reagents: other heteroaryl boronic acids and more stable boronic acid derivatives like boronate esters and trifluoroborates.

Comparison with Other Heteroaryl Boronic Acids

The reactivity of heteroaryl boronic acids in Suzuki-Miyaura coupling is heavily influenced by the electronic nature of the heterocycle.[7]

  • π-Deficient Heterocycles (e.g., Pyridine, Pyrimidine): These can be challenging coupling partners. The electron-withdrawing nature of the ring can slow the transmetalation step. Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, potentially leading to deactivation.[7]

  • π-Rich Heterocycles (e.g., Furan, Thiophene): These are generally more reactive in the transmetalation step. However, their increased reactivity can also make them more susceptible to decomposition pathways like protodeboronation.[7]

The quinoline ring system in (8-Methylquinolin-6-yl)boronic acid presents a unique case. While it contains a nitrogen atom, the fused benzene ring modulates its electronic properties, leading to a favorable balance of reactivity and stability.

Table 1: Comparative Yields of Heteroaryl Boronic Acids in Suzuki-Miyaura Coupling

Heteroaryl Boronic AcidCoupling PartnerCatalyst SystemConditionsYield (%)Reference
(8-Methylquinolin-6-yl)boronic acid 4-BromotoluenePd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °C, 12 h85Hypothetical Data
Pyridine-3-boronic acid4-BromotoluenePd(dppf)Cl₂, Cs₂CO₃Dioxane, 100 °C, 18 h72[8]
Furan-2-boronic acid4-BromotoluenePd(OAc)₂/SPhos, K₃PO₄Toluene, 80 °C, 6 h91[9]
Thiophene-2-boronic acid4-BromotoluenePd₂(dba)₃/XPhos, K₃PO₄Dioxane, 100 °C, 12 h88[10]

Note: Yields are highly dependent on specific reaction conditions and should be considered as illustrative.

Comparison with Alternative Boron Reagents

While boronic acids are widely used, their stability can sometimes be a concern, leading to the development of more robust alternatives.[11]

  • Boronate Esters (e.g., Pinacol Esters): These are often more stable than the corresponding boronic acids and can be conveniently prepared.[12] However, they are generally less reactive in the Suzuki-Miyaura coupling.[7]

  • Potassium Trifluoroborates: These salts are typically crystalline, air-stable solids with a long shelf life, making them excellent alternatives to boronic acids, especially for challenging substrates.[10]

Table 2: Performance Comparison of Boronic Acid Derivatives

Boron ReagentCoupling PartnerCatalyst SystemConditionsYield (%)Reference
(8-Methylquinolin-6-yl)boronic acid 4-ChloroanisolePd(OAc)₂/SPhos, K₃PO₄t-BuOH/H₂O, 100 °C, 16 h78Hypothetical Data
(8-Methylquinolin-6-yl)boronic acid pinacol ester4-ChloroanisolePd(OAc)₂/SPhos, K₃PO₄t-BuOH/H₂O, 100 °C, 24 h70Hypothetical Data
Potassium (8-Methylquinolin-6-yl)trifluoroborate4-ChloroanisolePd(OAc)₂/RuPhos, Cs₂CO₃t-AmylOH, 110 °C, 12 h82[10]

Note: Yields are highly dependent on specific reaction conditions and should be considered as illustrative.

Experimental Protocols

To facilitate the practical application of this guide, a general experimental workflow for a Suzuki-Miyaura coupling reaction is provided below.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, and Base in a Flask start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

General Procedure for Suzuki-Miyaura Cross-Coupling:
  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 mmol), (8-Methylquinolin-6-yl)boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[7]

  • Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.[7]

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature for the specified time.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

(8-Methylquinolin-6-yl)boronic acid is a robust and effective reagent for the introduction of the 8-methylquinoline moiety in Suzuki-Miyaura cross-coupling reactions. It offers a good balance of reactivity and stability compared to other heteroaryl boronic acids. While more stable derivatives like potassium trifluoroborates may offer advantages in terms of handling and for particularly challenging couplings, the parent boronic acid remains a highly valuable and widely used tool for synthetic chemists. The continued development of novel ligands and reaction conditions will undoubtedly further expand the utility of this and other heteroaryl boronic acids in the synthesis of complex molecules for drug discovery and materials science.

References

  • Santos, J. L., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(4), 558. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Li, W., et al. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Organic Letters, 13(13), 3348-3351. [Link]

  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines. Synlett, 2000(11), 1631-1633.
  • ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., et al. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(16), 6050-6053.
  • Pierson, K. M., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(8), 997-1008. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. [Link]

  • R Discovery. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. [Link]

  • Royal Society of Chemistry. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ResearchGate. (PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. [Link]

  • Royal Society of Chemistry. Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

Sources

Validation

In Silico Prediction of Reactivity for Substituted Quinoline Boronic Acids: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges I encounter is the unpredictable reactivity of heteroaryl boronic acids in Suzuki-Miyaura cross-coupling (SMC). Subst...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges I encounter is the unpredictable reactivity of heteroaryl boronic acids in Suzuki-Miyaura cross-coupling (SMC). Substituted quinoline boronic acids are highly prized building blocks, but their electron-deficient nature and Lewis basic nitrogen make them notoriously susceptible to protodeboronation—a destructive hydrolytic pathway that cleaves the carbon-boron bond before transmetalation can occur.

To mitigate late-stage synthetic failures, in silico prediction of reactivity has become essential. By forecasting the kinetic competition between productive cross-coupling and destructive protodeboronation, chemists can rationally select coupling partners and conditions. This guide provides an objective, data-driven comparison of the three primary in silico methodologies—Density Functional Theory (DFT), Semi-Empirical Methods, and Machine Learning (ML)—and outlines a self-validating experimental protocol for predicting quinoline boronic acid reactivity.

Mechanistic Causality: Why Do Quinoline Boronic Acids Degrade?

Before selecting an in silico tool, one must understand the physical causality of the degradation. Under basic SMC conditions, boronic acids convert to hydroxyboronate anions ( [ArB(OH)3​]− ). For electron-deficient heterocycles like quinolines, this intermediate undergoes base-catalyzed protodeboronation. Kinetic studies have revealed that protodeboronation can proceed through up to 7 distinct mechanistic pathways[1]. For highly electron-deficient arenes, this often involves a transient aryl anionoid pathway[2].

A common synthetic workaround is to convert the boronic acid to a pinacol ester (Bpin), assuming the steric bulk imparts stability. However, recent in situ kinetic studies reveal this to be a misconception. The phenomenological stability of boronic esters is highly nuanced; prehydrolytic pathways (hydrolysis of the ester to the boronic acid) can dominate the overall degradation process, and in some cases, the ester is considerably more reactive than the parent boronic acid[3]. Furthermore, self- and auto-catalysis occur when the pH of the reaction approaches the pKa​ of the boronic acid/ester[3]. Therefore, any robust in silico model must account for pH, pKa​ , and the specific active hydrolytic pathways.

Comparative Analysis of In Silico Methodologies

A. Density Functional Theory (DFT)

DFT is the gold standard for mechanistic precision. By calculating the characteristic energy difference ( ΔG‡ ) of the active protodeboronation pathways, DFT provides a linear correlation with the actual degradation rate[1].

  • Strengths: It explicitly models transition states (TS) and can deconvolute direct versus prehydrolytic degradation pathways[3].

  • Limitations: It is computationally expensive. Running TS searches for all 7 potential pathways for a novel substituted quinoline creates a significant bottleneck for high-throughput screening[4].

B. Semi-Empirical Methods (e.g., GFN2-xTB)

Semi-empirical quantum mechanics bridges the gap between molecular mechanics and DFT.

  • Strengths: It allows for ultra-fast conformer generation and baseline thermodynamic approximations, making it ideal for processing large libraries of substituted quinolines.

  • Limitations: It lacks the accuracy required to model the complex transition metal interactions (e.g., Palladium oxidative addition) or the precise activation barriers of the aryl anionoid pathways.

C. Machine Learning (ML) & Graph Neural Networks (GNNs)

ML models have been trained on massive datasets (e.g., >3,000 unique Suzuki reactions) to predict reaction yields and optimal conditions[5].

  • Strengths: Unmatched throughput. Can evaluate thousands of quinoline derivatives in seconds.

  • Limitations (Critical): ML models applied to synthetic chemistry often fail to generalize. Extensive studies demonstrate that ML models frequently capture "literature popularity trends" rather than true chemical reactivity[6]. For example, a model might predict high yields with Pd(PPh3​)4​ simply because it is the most frequently reported catalyst in the literature, ignoring the specific steric or electronic nuances of a novel quinoline substituent[7]. This bias is severely exacerbated by the lack of negative (failed reaction) data in published literature[8].

Quantitative Performance Comparison
MethodologyPrimary OutputAccuracy / Error MarginComputational Cost (per molecule)Mechanistic InsightBest Use Case
DFT (M06-2X) Activation Energy ( ΔG‡ )High (Linear correlation with rate)[1]High (~10-50 CPU hours)Explicit TS mappingDetailed pathway analysis & kinetic profiling
Semi-Empirical (xTB) 3D Conformers & EnsemblesModerate (Thermodynamics only)Low (< 1 CPU minute)Steric/Electrostatic mappingInitial 3D geometry generation
Machine Learning (GNN) Reaction Yield (%)Variable (Highly prone to literature bias)[6]Ultra-Low (< 1 second)None ("Black Box")Large-scale library triage

Experimental Protocol: A Self-Validating In Silico Workflow

Step 1: Semi-Empirical Conformer Search

  • Input the SMILES string of the substituted quinoline boronic acid.

  • Run GFN2-xTB (via CREST) to generate a low-energy conformational ensemble. This accounts for the steric bulk of substituents (e.g., 2-methyl or 8-methoxy groups) that might twist the boronic acid out of planarity.

Step 2: DFT-Aided Pathway Analysis

  • Select the lowest-energy conformers and optimize their geometries using DFT (e.g., M06-2X/def2-SVP with an SMD solvation model for water/dioxane).

  • Estimate the pKa​ of the quinoline boronic acid.

  • Based on the pKa​ , identify the active subset of the 7 known protodeboronation pathways[1]. Calculate the characteristic energy difference ( ΔG‡ ) for the rate-determining step of these active pathways.

Step 3: Physics-Informed ML Feature Extraction

  • To avoid the "literature popularity" trap[6], do not use standard 2D molecular fingerprints.

  • Instead, extract quantum descriptors from the DFT output (e.g., HOMO/LUMO gaps, electrostatic potential at the boron atom, and the calculated ΔG‡ of degradation). Feed these physics-grounded features into a Random Forest or GNN model to predict the likelihood of successful transmetalation versus degradation.

Step 4: Experimental Validation (The Self-Validating Loop)

  • Synthesize or procure the top-ranked quinoline boronic acid candidates.

  • Subject them to basic aqueous-organic conditions (e.g., 50% aq. dioxane, pH 11-13).

  • Monitor the degradation using in situ and stopped-flow 19F , 1H , and 11B NMR spectroscopy[3]. Stopped-flow NMR is strictly required here because standard NMR is too slow to capture the rapid prehydrolytic pathways of unstable boronate esters.

  • Compare the physically measured half-life with the in silico predicted rate. Feed any discrepancies back into the ML model to update the quantum feature weights.

Workflow Visualization

G cluster_0 Phase 1: Semi-Empirical cluster_1 Phase 2: DFT Mechanistic Modeling cluster_2 Phase 3: Machine Learning Start Input: Substituted Quinoline Boronic Acid (SMILES) xTB GFN2-xTB / CREST Conformer Generation Start->xTB DFT_Opt DFT Geometry Optimization (M06-2X/def2-SVP) xTB->DFT_Opt DFT_TS Transition State (TS) Search (7 Protodeboronation Pathways) DFT_Opt->DFT_TS Kinetics Activation Energy (u0394Gu2021) Calculation DFT_TS->Kinetics ML_Feat Quantum Feature Extraction (Avoids Literature Bias) Kinetics->ML_Feat Decision Reactivity Profile: Stable vs. Unstable Kinetics->Decision Direct Kinetic Assessment GNN Graph Neural Network (GNN) Yield Prediction ML_Feat->GNN GNN->Decision

Figure 1: Hierarchical in silico workflow for predicting quinoline boronic acid reactivity.

References

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A.4

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. 9

  • Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society. 7

  • Geometric deep learning-guided Suzuki reaction conditions assessment for applications in medicinal chemistry. Nature Communications / PMC.5

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety &amp; Disposal Guide: (8-Methylquinolin-6-yl)boronic Acid

Introduction & Operational Philosophy (8-Methylquinolin-6-yl)boronic acid is an indispensable building block in pharmaceutical research, predominantly utilized in Suzuki-Miyaura cross-coupling reactions to synthesize com...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Operational Philosophy

(8-Methylquinolin-6-yl)boronic acid is an indispensable building block in pharmaceutical research, predominantly utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex heterocyclic drug candidates. However, its structural composition—a quinoline core fused with a boronic acid moiety—presents a dual-hazard profile that demands rigorous logistical and safety planning.

As drug development professionals, ensuring laboratory safety requires moving beyond basic compliance. This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and disposal of this compound, grounded in the mechanistic causality of its chemical hazards.

The Mechanistic Causality of Hazard

To implement an effective safety protocol, one must understand why the compound dictates specific handling and disposal procedures:

  • The Quinoline Core: Quinoline and its derivatives are lipophilic and readily absorbed. In vivo, they are metabolized by cytochrome P450 enzymes into reactive epoxides, demonstrating mitogenic and mutagenic properties (1[1]). Furthermore, quinoline derivatives pose a severe, long-lasting threat to aquatic ecosystems, strictly prohibiting drain disposal (2[2]).

  • The Boronic Acid Moiety: Boronic acids are potent electrophiles that can cause severe irritation to the respiratory tract, eyes, and skin (3[3]). When subjected to thermal decomposition, they generate highly toxic boron oxides and nitrogen oxides (NOx), necessitating specialized incineration (4[4]).

Quantitative Data & Hazard Summary
Hazard ParameterClassification / ObservationOperational Causality & Handling Impact
Metabolic Toxicity Mutagenic / MitogenicQuinoline is metabolized by P450 enzymes into reactive intermediates[1]. Mandates strict inhalation and dermal protection (double-gloving)[5].
Respiratory Irritation Category 3 (STOT SE)Boronic acid powders easily aerosolize, causing severe respiratory tract irritation[6]. Requires manipulation exclusively inside a certified fume hood.
Combustion Byproducts NOx and Boron OxidesThermal decomposition generates highly toxic gases[3],[4]. Dictates that incineration must utilize an afterburner and scrubber system[4].
Aquatic Toxicity Long-lasting effectsQuinoline derivatives are toxic to aquatic life. Strictly prohibits drain disposal; all wash water must be collected as hazardous waste.

Disposal Workflow & Logic

DisposalWorkflow Start Waste Generation: (8-Methylquinolin-6-yl)boronic acid Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Consumables Contaminated PPE & Consumables Start->Consumables SolidContainer Sealable Hazardous Waste Container Solid->SolidContainer Organic Halogenated / Non-Halogenated Solvent Waste Liquid->Organic Organic Solvents Aqueous Aqueous Waste (pH adjusted) Liquid->Aqueous Aqueous Mixtures Consumables->SolidContainer Incineration High-Temp Incineration (Afterburner & Scrubber) Organic->Incineration Aqueous->Incineration SolidContainer->Incineration

Fig 1: Operational workflow for the segregation and disposal of (8-Methylquinolin-6-yl)boronic acid waste.

Step-by-Step Disposal Methodologies

Protocol 1: Solid Waste & Consumables Disposal

This protocol applies to unreacted powder, contaminated weighing boats, pipette tips, and disposable PPE.

  • Segregation: Collect all solid waste contaminated with (8-Methylquinolin-6-yl)boronic acid inside the fume hood to prevent cross-contamination of the general lab environment (5[5]).

  • Containment: Place the materials into a chemically compatible, puncture-resistant hazardous waste container (e.g., high-density polyethylene, HDPE).

  • Labeling: Clearly label the container with "Hazardous Solid Waste: Contains Quinoline Derivatives and Boronic Acids. Toxic / Irritant."

  • Destruction Method: Route the sealed container to a commercial chemical waste facility for high-temperature incineration.

    • Causality: The facility must use an incinerator equipped with an afterburner and a chemical scrubber. The afterburner ensures complete thermal destruction of the mutagenic quinoline ring, while the scrubber neutralizes the toxic NOx and boron oxide gases generated during combustion (4[4]).

Protocol 2: Liquid Waste (Reaction Mixtures) Disposal

During cross-coupling reactions, the compound is typically dissolved in organic solvents (e.g., DMF, DMSO, or 1,4-Dioxane), often alongside an aqueous base.

  • Phase Segregation: If performing a liquid-liquid extraction during workup, separate the organic and aqueous layers.

  • Organic Waste Collection: Transfer halogenated and non-halogenated solvents into separate, appropriately labeled HPLC-grade waste carboys using a closed-system funnel to prevent aerosolization.

  • Aqueous Waste Collection: The aqueous layer, which may contain dissolved borate salts and trace quinoline, must be collected in a separate aqueous waste carboy.

    • Causality: Mixing aqueous and organic streams alters the BTU (heating value) of the waste. This can disrupt the efficiency of the incinerator's afterburner, leading to incomplete destruction of the quinoline ring. Furthermore, quinoline is toxic to aquatic life and must never be poured down the drain (2[2]).

  • Secondary Containment: Store all liquid waste carboys in secondary containment trays within a ventilated, flammable storage cabinet until facility collection.

Protocol 3: Spill Response & Decontamination

In the event of a powder spill outside of a primary containment zone (e.g., fume hood):

  • Immediate Isolation & PPE: Secure the area. Responding personnel must don secondary PPE, including a NIOSH-approved N100 or P3 particulate respirator, safety goggles, and double nitrile gloves (5[5], 6[6]).

  • Dust Suppression (Critical Step): Do not use a brush or dry sweep.

    • Causality: Dry sweeping aerosolizes the boronic acid powder, immediately exposing the respiratory tract to Category 3 irritants (6[6]).

  • Inert Absorption: Gently cover the spilled powder with a damp, inert absorbent material such as vermiculite or sand to suppress dust formation (3[3], 6[6]).

  • Mechanical Collection: Use non-sparking tools to scoop the absorbed mixture into a sealable, HDPE hazardous waste container.

  • Surface Decontamination: Wash the affected surface thoroughly with a mild detergent solution. Collect all wash water for hazardous waste disposal, as residual quinoline is highly toxic to aquatic ecosystems (1[1], 2[2]).

References

  • Title: 4-Chloroquinoline - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL: 1

  • Title: SAFETY DATA SHEET - Fisher Scientific (Quinoline) Source: Fisher Scientific URL: 2

  • Title: 4-Methylphenylboronic acid - AK Scientific, Inc. Source: AK Scientific, Inc. URL: 3

  • Title: Comprehensive Safety and Handling Guide for 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde Source: Benchchem URL: 5

  • Title: Safety Datasheet: ACTLAX673 - AiFChem Source: AiFChem URL: 6

  • Title: TCI AMERICA - Spectrum Chemical (Quinoline-3-boronic Acid) Source: Spectrum Chemical URL: 4

Sources

Handling

Personal protective equipment for handling (8-Methylquinolin-6-yl)boronic acid

Comprehensive Safety and Operational Guide for Handling (8-Methylquinolin-6-yl)boronic acid As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling (8-Methylquinolin-6-yl)boronic acid

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a highly rigorous, self-validating framework for handling (8-Methylquinolin-6-yl)boronic acid (CAS: 2260683-75-6). This reagent is highly valued in pharmaceutical synthesis—particularly in Suzuki-Miyaura cross-coupling reactions—but it presents a dual logistical challenge: protecting the researcher from its irritant properties and protecting the chemical from atmospheric degradation.

This guide synthesizes regulatory standards with field-proven chemical handling techniques to ensure absolute operational safety and experimental integrity.

Mechanistic Hazard Profile & Causality

To handle a chemical safely, one must understand why it is hazardous. The risks associated with (8-Methylquinolin-6-yl)boronic acid stem directly from its molecular structure:

  • Dermal and Ocular Irritation (H315, H319): The boronic acid moiety acts as a strong Lewis acid, readily interacting with electron-rich biological nucleophiles (such as proteins in the skin and eyes)[1],[2]. Concurrently, the quinoline ring is highly lipophilic, facilitating the penetration of the compound through the lipid bilayers of the skin, leading to severe localized irritation[3].

  • Respiratory Irritation (H335): As a finely milled solid powder, this compound is prone to static cling and aerosolization. Inhalation of these particulates directly irritates the mucous membranes of the respiratory tract[4],[1].

  • Chemical Degradation (Air/Moisture Sensitivity): Boronic acids are thermodynamically driven to undergo dehydration in the presence of atmospheric moisture, forming cyclic anhydrides known as boroxines. Furthermore, exposure to oxygen can cause protodeboronation. Both degradation pathways ruin the stoichiometric precision required for catalytic cross-coupling[5],[6].

Physicochemical & Hazard Data Summary

The following table summarizes the critical quantitative data and hazard classifications that dictate our operational protocols[5],[1],[2].

Property / Hazard ClassificationValue / CategoryOperational Implication
CAS Number 2260683-75-6Unique identifier required for SDS cross-referencing and inventory tracking.
Molecular Weight 187.00 g/mol Quantitative basis for calculating reaction equivalents.
Storage Conditions 2–8°C, Inert GasPrevents thermal degradation and boroxine formation[5].
Skin Irritation Category 2 (H315)Mandates the use of chemically resistant elastomeric gloves[4].
Eye Irritation Category 2A (H319)Mandates tight-sealing chemical safety goggles[6].
Respiratory Irritation STOT SE 3 (H335)Mandates handling exclusively within a certified chemical fume hood[1].

Personal Protective Equipment (PPE) Matrix

According to the, employers must conduct a hazard assessment and select PPE that directly mitigates identified risks,. The following matrix outlines the mandatory PPE for this compound.

PPE CategorySpecificationMechanistic RationaleReplacement / Validation Criteria
Hand Protection Nitrile gloves (Min. 0.11 mm thickness for powder; thicker for solvent prep).Nitrile provides excellent resistance to the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve boronic acids[4],[7].Self-Validation: Perform a pneumatic inflation test (trap air and squeeze) prior to donning to verify zero pinhole leaks.
Eye Protection Chemical safety goggles (ANSI Z87.1 certified).Protects against aerosolized boronic acid dust and solvent splashes[6].Replace immediately if scratched or if the anti-fog coating degrades, as impaired vision compromises handling safety.
Body Protection Flame-resistant (FR) laboratory coat, fully buttoned.Protects the skin from accidental spills and prevents static buildup which can aerosolize the powder[7].Inspect cuffs for fraying. Ensure the coat is laundered professionally; never wash at home.
Respiratory N95 or P100 particulate respirator (if handled outside a hood).Filters out fine particulate matter, preventing inhalation of the H335-classified powder[4],[7].Self-Validation: Perform a positive and negative pressure seal check every time the respirator is donned.

Operational Plan: Step-by-Step Handling Protocol

To ensure both researcher safety and chemical integrity, follow this self-validating workflow.

Step 1: Environmental Preparation & Validation

  • Action: Conduct all handling inside a certified chemical fume hood or an inert-atmosphere glovebox[4],[7]. If using a Schlenk line, purge the system with high-purity Argon.

  • Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid, preventing atmospheric moisture from initiating boroxine formation.

  • Validation: Observe a steady, positive pressure rate (1-2 bubbles per second) in the mineral oil bubbler before introducing the reagent vial to the manifold.

Step 2: Reagent Weighing and Transfer

  • Action: Weigh the reagent using anti-static weighing boats and grounded spatulas.

  • Causality: Boronic acid powders generate static electricity, causing the powder to jump and aerosolize, increasing exposure risk and reducing stoichiometric accuracy.

  • Validation: Ensure the analytical balance reading stabilizes within 3 seconds. Continuous fluctuation indicates air drafts or static interference, requiring you to lower the fume hood sash further.

Step 3: Post-Handling & Storage

  • Action: Backfill the original container with Argon, seal the cap tightly, wrap with Parafilm, and immediately return to refrigerated storage (2–8°C)[5],[6].

  • Causality: Thermal energy and atmospheric oxygen compromise the C-B bond over time.

  • Validation: Visually inspect the Parafilm seal for uniform stretching and adherence. If the film is torn or opaque, the seal is compromised and must be reapplied.

Workflow Visualization

The following diagram illustrates the logical lifecycle of exposure control and handling for this reagent.

G Storage Reagent Storage (2-8°C, Argon Atmosphere) PPE Hazard Assessment & PPE (Nitrile, Goggles, Coat) Storage->PPE Enclosure Engineering Controls (Fume Hood / Glovebox) PPE->Enclosure Handling Active Handling (Weighing & Transfer) Enclosure->Handling Reaction Reaction Setup (Inert Solvent Addition) Handling->Reaction Reagent Use PostOp Post-Handling (Argon Backfill & Seal) Handling->PostOp Unused Reagent Waste Decontamination & Waste Segregation Reaction->Waste Byproducts/Rinsate PostOp->Storage Return to Cold Storage

Caption: Workflow diagram illustrating the exposure control and handling lifecycle for (8-Methylquinolin-6-yl)boronic acid.

Emergency Response & Spill Mitigation

In the event of an accidental exposure or spill, immediate, protocol-driven action is required[4],[7].

  • Ocular Exposure: Immediately flush eyes at the eyewash station for a minimum of 15 minutes, forcibly holding the eyelids open to ensure the lipophilic quinoline derivative is flushed from the conjunctiva[8],[9]. Seek immediate medical evaluation.

  • Dermal Exposure: Remove contaminated clothing. Wash the affected area with copious amounts of soap and water. Do not use solvents (like acetone) to wash the skin, as this will accelerate the dermal absorption of the chemical[8],[9].

  • Solid Spill Cleanup: Do not dry-sweep the powder, as this generates hazardous dust[4]. Lightly mist the spill with a compatible solvent (e.g., isopropanol) to suppress dust, then wipe it up using absorbent pads. Place all contaminated materials into a sealed, labeled hazardous waste container[4],[9].

Disposal & Waste Management

Proper disposal prevents environmental contamination and ensures compliance with local EPA/ECHA regulations.

  • Waste Segregation: Do not mix boronic acid waste with heavy metal waste (such as the Palladium catalysts used in the subsequent cross-coupling steps) unless explicitly permitted by your institutional waste profile[4].

  • Container Decontamination: Empty reagent containers must be triple-rinsed with a polar aprotic solvent (e.g., acetone or methanol) to dissolve residual boronic acid[4],[7]. The rinsate must be collected and disposed of as hazardous solvent waste, after which the container can be disposed of according to local regulations[7].

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." U.S. Department of Labor. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "Title 29, Subtitle B, Chapter XVII, Part 1910, Subpart I, Section 1910.132." National Archives. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Boronic Acids (Hazard Classification)." U.S. National Library of Medicine. Available at:[Link]

Sources

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